molecular formula C5H7N3O3 B119180 2-(5-Nitro-1H-imidazol-1-yl)ethanol CAS No. 5006-68-8

2-(5-Nitro-1H-imidazol-1-yl)ethanol

Cat. No.: B119180
CAS No.: 5006-68-8
M. Wt: 157.13 g/mol
InChI Key: DFMZECOLZRIPOT-UHFFFAOYSA-N
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Description

2-(5-Nitro-1H-imidazol-1-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-nitroimidazol-1-yl)ethanol
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InChI

InChI=1S/C5H7N3O3/c9-2-1-7-4-6-3-5(7)8(10)11/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMZECOLZRIPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390623
Record name 1H-Imidazole-1-ethanol, 5-nitro-
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Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5006-68-8
Record name 2-(5-Nitro-1H-imidazol-1-yl)ethanol
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Record name 1H-Imidazole-1-ethanol, 5-nitro-
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Record name 2-(5-NITRO-1-IMIDAZOLYL)-1-ETHANOL
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Record name 2-(5-NITRO-1H-IMIDAZOL-1-YL)ETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 2-(5-Nitro-1H-imidazol-1-yl)ethanol, a key heterocyclic compound of interest in pharmaceutical research. The document details the primary synthetic strategies, including the alkylation of 5-nitro-1H-imidazole with various reagents. It presents a compilation of quantitative data from cited literature and provides detailed experimental protocols. Additionally, this guide illustrates the core synthetic pathway and a general experimental workflow using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a nitroimidazole derivative of significant interest due to the established biological activity of this class of compounds. Nitroimidazoles are known for their efficacy as antibacterial and antiprotozoal agents. The synthesis of derivatives such as this compound is a critical step in the exploration of new therapeutic agents. This guide focuses on the chemical synthesis of this target molecule, providing detailed methodologies and quantitative data to support research and development efforts.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound involves the N-alkylation of the 5-nitro-1H-imidazole precursor. This approach leverages the nucleophilicity of the imidazole nitrogen to introduce a 2-hydroxyethyl group. Two main alkylating agents are commonly employed for this transformation: ethylene oxide and 2-haloethanols (e.g., 2-chloroethanol).

A generalized reaction scheme is presented below:

Synthesis_Pathway General Synthesis Pathway Start 5-Nitro-1H-imidazole Product This compound Start->Product Alkylation Reagent Alkylating Agent (e.g., Ethylene Oxide, 2-Chloroethanol) Reagent->Product

Diagram 1: General synthesis pathway for this compound.
Alkylation with Ethylene Oxide

The reaction of 5-nitro-1H-imidazole with ethylene oxide is a common method for introducing the 2-hydroxyethyl side chain. This reaction is typically carried out in the presence of an acidic catalyst, such as formic acid or sulfuric acid. The acid protonates the ethylene oxide, activating it for nucleophilic attack by the imidazole nitrogen.

Alkylation with 2-Haloethanols

An alternative and often more manageable approach is the use of 2-haloethanols, such as 2-chloroethanol. This reaction is typically performed under basic conditions, where a base (e.g., potassium carbonate, sodium hydroxide) deprotonates the imidazole, increasing its nucleophilicity. The resulting imidazolide anion then displaces the halide from the 2-haloethanol.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound and its methylated analog, which provides valuable context for reaction efficiency.

Starting MaterialAlkylating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Acetoxymethyl-4-nitroimidazoleEthylene Sulphate-Xylene80473.7[1]
2-Methyl-4(5)-nitroimidazoleEthylene OxideFormic Acid-30-402.581.4[2]
4(5)-nitroimidazoleAlkylating agentsK2CO3Acetonitrile601-366-85
5-nitroimidazoleEthyl bromoethylacetateK2CO3Acetonitrile60-96

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, based on established methodologies for analogous compounds.

Protocol 1: Alkylation using Ethylene Oxide

This protocol is adapted from the synthesis of the 2-methyl analog and provides a representative procedure.[2]

Materials:

  • 5-Nitro-1H-imidazole

  • Formic acid (98%)

  • Ethylene oxide

  • Sulfuric acid (concentrated)

  • Sodium hydroxide solution

  • Water

  • Activated carbon

Procedure:

  • Dissolve 5-nitro-1H-imidazole in 98% formic acid.

  • At a controlled temperature of 30-40°C, introduce ethylene oxide. Sulfuric acid may be added portion-wise during the addition of ethylene oxide.

  • After the addition is complete, allow the reaction to proceed for approximately 1 hour.

  • Remove the formic acid under reduced pressure.

  • The residue is then dissolved in water and cooled to 10°C, followed by filtration.

  • Adjust the pH of the filtrate to 10 with a sodium hydroxide solution.

  • Cool the solution to induce crystallization of the product.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from water, using activated carbon for decolorization, to yield the final product.

Protocol 2: Alkylation using 2-Chloroethanol

This protocol is a general method for the N-alkylation of nitroimidazoles.

Materials:

  • 5-Nitro-1H-imidazole (7.87 mmol)

  • Potassium carbonate (K2CO3) (8.7 mmol)

  • 2-Chloroethanol (15.74 mmol)

  • Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 5-nitro-1H-imidazole in acetonitrile, add potassium carbonate.

  • Stir the mixture for 15 minutes.

  • Add 2-chloroethanol dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent in vacuo to obtain the crude product.

  • The resulting residue can be purified by column chromatography.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental procedures.

Experimental_Workflow_1 Workflow for Ethylene Oxide Alkylation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Nitro-1H-imidazole in Formic Acid B Add Ethylene Oxide & Sulfuric Acid (30-40°C) A->B C React for 1 hour B->C D Remove Formic Acid (Reduced Pressure) C->D E Dissolve in Water & Filter D->E F Adjust pH to 10 with NaOH E->F G Crystallize & Filter F->G H Recrystallize from Water with Activated Carbon G->H I I H->I Final Product

Diagram 2: Experimental workflow for the synthesis via ethylene oxide alkylation.

Experimental_Workflow_2 Workflow for 2-Chloroethanol Alkylation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 5-Nitro-1H-imidazole & K2CO3 in Acetonitrile B Add 2-Chloroethanol dropwise A->B C Heat at 60°C until completion (TLC) B->C D Evaporate Solvent C->D E Dissolve in Ethyl Acetate D->E F Wash with Water & Brine E->F G Dry over MgSO4 F->G H Evaporate Solvent G->H I Purify by Column Chromatography H->I J J I->J Final Product

Diagram 3: Experimental workflow for the synthesis via 2-chloroethanol alkylation.

Conclusion

The synthesis of this compound can be effectively achieved through the N-alkylation of 5-nitro-1H-imidazole. Both the ethylene oxide and 2-haloethanol routes offer viable methods, with the choice of method often depending on the available facilities and safety considerations associated with handling ethylene oxide. The provided protocols and quantitative data serve as a valuable resource for researchers in the synthesis and development of novel nitroimidazole-based compounds. Further optimization of reaction conditions may lead to improved yields and purity of the final product.

References

chemical and physical properties of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 2-(5-Nitro-1H-imidazol-1-yl)ethanol. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, data summaries, and visualizations to facilitate further investigation of this nitroimidazole compound.

Introduction

This compound is a nitroimidazole derivative. The nitroimidazole class of compounds is of significant interest in medicinal chemistry due to the broad-spectrum antimicrobial and antiparasitic activities exhibited by many of its members.[][2] These compounds are prodrugs that undergo bioreductive activation under hypoxic conditions, a characteristic that is central to their mechanism of action and selective toxicity towards anaerobic microorganisms and hypoxic tumor cells.[3] This guide focuses specifically on the non-methylated analog, distinguishing it from the well-known drug metronidazole, to provide a clear and concise repository of its standalone properties and activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available, experimental values for properties such as melting and boiling points are not consistently reported in the literature.

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 1-(2-Hydroxyethyl)-5-nitroimidazole, 5-Nitro-1H-imidazole-1-ethanol, Metronidazole impurity D (PhEur)[5][6]
CAS Number 5006-68-8[6]
Molecular Formula C₅H₇N₃O₃[4][7]
Molecular Weight 157.13 g/mol [4][7]
Appearance White to Orange to Green powder to crystal[8]
Melting Point Not consistently reported.
Boiling Point Not consistently reported.
Solubility Slightly soluble in water.[9]

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not as widely published as those for its methylated analog, metronidazole. However, a general synthetic approach can be inferred from the synthesis of related nitroimidazole derivatives. The synthesis typically involves the N-alkylation of a nitroimidazole precursor.

General Synthetic Pathway

A plausible synthetic route for this compound involves the reaction of 5-nitroimidazole with a suitable two-carbon synthon containing a hydroxyl group or a precursor that can be readily converted to a hydroxyl group.

Synthesis of this compound 5-Nitroimidazole 5-Nitroimidazole Reaction N-Alkylation 5-Nitroimidazole->Reaction Reagent 2-Haloethanol or Ethylene Oxide Reagent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

A generalized synthetic workflow for this compound.
Illustrative Experimental Protocol (Hypothetical)

Materials:

  • 5-Nitroimidazole

  • 2-Chloroethanol (or 2-bromoethanol)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-nitroimidazole in anhydrous DMF, add the base portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroethanol dropwise to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods (NMR, IR, MS).

Analytical Characterization

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the protons of the imidazole ring and the ethanol side chain. The chemical shifts would be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the carbon atoms of the imidazole ring and the ethanol moiety.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching, C=N and C=C stretching of the imidazole ring, and strong N-O stretching bands for the nitro group (~1540 and ~1370 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (157.13 g/mol ).

Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, the broader class of nitroimidazoles is well-characterized.

General Mechanism of Action of Nitroimidazoles

Nitroimidazoles are prodrugs that require reductive activation of their nitro group to exert their biological effects.[10] This activation typically occurs in anaerobic or microaerophilic environments, such as those found in anaerobic bacteria, protozoa, and hypoxic regions of solid tumors.[][3]

The mechanism involves the following key steps:

  • Cellular Uptake: The nitroimidazole compound passively diffuses into the target cell.[3]

  • Reductive Activation: In the low-redox potential environment of the cell, the nitro group (-NO₂) is reduced by nitroreductase enzymes. This one-electron reduction forms a highly reactive nitroso free radical.[]

  • Cytotoxicity: These reactive intermediates are cytotoxic and can damage cellular macromolecules, including DNA, leading to strand breakage and cell death.[][10]

Mechanism_of_Action cluster_cell Target Cell (Anaerobic/Hypoxic) Nitroimidazole This compound (Prodrug) Activation Nitroreductase (Reduction of -NO₂ group) Nitroimidazole->Activation Passive Diffusion Radical Reactive Nitroso Free Radical Activation->Radical Damage Damage to Cellular Macromolecules (e.g., DNA) Radical->Damage Death Cell Death Damage->Death

The bioreductive activation pathway of nitroimidazole compounds.
Potential Antimicrobial and Antiparasitic Activity

Given its structural similarity to other 5-nitroimidazole compounds, this compound is predicted to have activity against a range of anaerobic bacteria and protozoan parasites.[11][12] Further experimental validation is required to determine its specific spectrum of activity and potency.

Potential Anticancer Activity

The hypoxic microenvironment of solid tumors presents a target for bioreductive prodrugs like nitroimidazoles. The overexpression of nitroreductases in these regions could selectively activate this compound, leading to localized cytotoxicity to cancer cells while sparing healthy, well-oxygenated tissues.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4][6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

Conclusion

This compound represents an intriguing, yet understudied, member of the nitroimidazole family. While its basic chemical identity is established, a significant gap exists in the literature regarding its specific physical properties, detailed synthetic and analytical protocols, and, most importantly, its biological activity profile. This technical guide consolidates the available information and provides a framework for future research. The general mechanism of action of nitroimidazoles suggests that this compound holds potential as an antimicrobial, antiparasitic, or even an anticancer agent. Further in-depth studies are warranted to fully elucidate its therapeutic potential and pave the way for its possible application in drug development.

References

The Core Mechanism of 5-Nitroimidazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 25, 2025

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 5-nitroimidazole compounds, a critical class of antimicrobial agents. It is designed for researchers, scientists, and drug development professionals, offering a detailed understanding of the biochemical pathways and molecular interactions that underpin the therapeutic efficacy and potential for resistance to these drugs. This document summarizes the current scientific consensus on their function, from initial prodrug activation to ultimate cytotoxic effects, and includes visualizations of key processes to facilitate comprehension.

Introduction

5-Nitroimidazoles, including metronidazole, tinidazole, and ornidazole, are synthetic antimicrobial agents with potent activity against anaerobic bacteria and certain protozoa.[1][2] For decades, they have been a cornerstone in the treatment of infections caused by organisms such as Bacteroides, Clostridium, Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[3][4][5] The selective toxicity of these compounds is a direct consequence of the unique metabolic environment of their target organisms.[6] This guide will dissect the intricate mechanism of action, from the initial reductive activation to the ultimate induction of cellular damage, providing a comprehensive resource for the scientific community.

The Reductive Activation Pathway: A Prerequisite for Activity

5-Nitroimidazole compounds are administered as inactive prodrugs.[1][7] Their antimicrobial activity is entirely dependent on the reductive activation of the nitro group at the C5 position of the imidazole ring within the target pathogen.[][9] This process is unique to anaerobic or microaerophilic organisms, which possess the necessary low redox potential electron-transfer proteins.[10][11]

Entry into the Cell and Initial Reduction

The small, uncharged nature of 5-nitroimidazole molecules allows them to readily diffuse across the cell membranes of both host and microbial cells.[][13] Once inside an anaerobic or microaerophilic environment, the prodrug accepts an electron from a reduced electron-transfer protein, such as ferredoxin or flavodoxin.[1][11] These proteins have a sufficiently low electrode potential to reduce the nitro group, a reaction that does not occur in aerobic host cells.[11] The key enzyme responsible for providing the reduced ferredoxin is often pyruvate:ferredoxin oxidoreductase (PFOR), a central enzyme in the energy metabolism of many anaerobes.[11][14]

The initial one-electron reduction of the 5-nitroimidazole results in the formation of a highly reactive and unstable nitro radical anion.[1][15]

G cluster_cell Anaerobic/Microaerophilic Cell 5-Nitroimidazole_Prodrug 5-Nitroimidazole (Prodrug) Cell_Membrane Nitro_Radical_Anion Nitro Radical Anion (Reactive) 5-Nitroimidazole_Prodrug->Nitro_Radical_Anion Reduction PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_ox Ferredoxin (oxidized) PFOR->Ferredoxin_ox Acetyl_CoA Acetyl-CoA PFOR->Acetyl_CoA Ferredoxin_red Ferredoxin (reduced) Ferredoxin_red->5-Nitroimidazole_Prodrug e- Pyruvate Pyruvate Pyruvate->PFOR e- Drug_Entry Drug Entry (Diffusion) Drug_Entry->5-Nitroimidazole_Prodrug

Figure 1: Reductive activation of 5-nitroimidazole prodrugs.

Generation of Cytotoxic Intermediates

The nitro radical anion is a short-lived species. In the presence of oxygen, it can be rapidly re-oxidized back to the parent 5-nitroimidazole compound, a process known as "futile cycling."[16] This is a key reason for the lack of activity against aerobic organisms.

Under anaerobic conditions, the nitro radical anion undergoes further reduction and rearrangement to form a cascade of highly reactive intermediates.[13] These include the nitrosoimidazole and hydroxylamine derivatives.[9][17] These intermediates are potent electrophiles and are considered the primary cytotoxic agents responsible for the antimicrobial effect.

Molecular Mechanisms of Cytotoxicity

The reactive intermediates generated from 5-nitroimidazole activation exert their cytotoxic effects through multiple mechanisms, primarily targeting DNA but also other vital cellular macromolecules.

DNA Damage: The Primary Lethal Event

The predominant mechanism of cell death is the induction of extensive DNA damage.[2][][18] The reactive nitroso and other radical intermediates can directly interact with DNA, leading to a variety of lesions:

  • DNA Strand Breaks: The reactive species can cause both single and double-strand breaks in the DNA backbone, severely compromising its structural integrity.[][19]

  • Helical Destabilization: The binding of these intermediates to DNA disrupts the helical structure, interfering with fundamental processes like replication and transcription.[2][][18]

  • Adduct Formation: Covalent adducts can form between the reactive intermediates and DNA bases, further disrupting DNA function.[20]

This widespread DNA damage overwhelms the cell's repair mechanisms, ultimately leading to apoptosis or cell death.[6]

G Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates DNA Bacterial/Protozoal DNA Reactive_Intermediates->DNA DNA_Damage DNA Damage DNA->DNA_Damage Strand_Breaks Strand Breaks DNA_Damage->Strand_Breaks Helical_Destabilization Helical Destabilization DNA_Damage->Helical_Destabilization Adduct_Formation Adduct Formation DNA_Damage->Adduct_Formation Cell_Death Cell Death Strand_Breaks->Cell_Death Helical_Destabilization->Cell_Death Adduct_Formation->Cell_Death

Figure 2: Mechanism of DNA damage by 5-nitroimidazole intermediates.

Interaction with Other Cellular Components

While DNA is the primary target, the reactive intermediates can also interact with other crucial cellular molecules:

  • Proteins: Covalent binding to proteins, particularly those with essential sulfhydryl groups, can lead to enzyme inactivation and disruption of metabolic pathways.[14][21] Studies have shown that enzymes like thioredoxin reductase can be targeted, disrupting the redox balance of the cell.[14][21]

  • Thiol Depletion: The reactive intermediates can deplete intracellular pools of low-molecular-weight thiols, such as cysteine, which are vital for maintaining the reducing intracellular environment and protecting against oxidative stress.[4]

Mechanisms of Resistance

The emergence of resistance to 5-nitroimidazoles is a growing clinical concern. Resistance is primarily associated with impaired drug activation.[14][22]

  • Decreased Reductive Activation: The most common mechanism involves the downregulation or mutation of enzymes responsible for the reduction of the 5-nitroimidazole prodrug.[14][22][23] Reduced expression of PFOR and ferredoxin is frequently observed in resistant strains of T. vaginalis and G. lamblia.[11][14]

  • Increased Oxygen Scavenging: In some cases, increased oxygen levels or enhanced oxygen scavenging mechanisms within the microorganism can lead to the rapid re-oxidation of the nitro radical anion, preventing the formation of cytotoxic intermediates.[14]

  • Efflux Pumps: Although less common, increased expression of efflux pumps that actively transport the drug out of the cell may contribute to resistance.[24]

G cluster_resistance Mechanisms of Resistance Decreased_Activation Decreased Reductive Activation Downregulation_PFOR Downregulation/Mutation of PFOR & Ferredoxin Decreased_Activation->Downregulation_PFOR Impaired_Reduction Impaired Prodrug Reduction Downregulation_PFOR->Impaired_Reduction Resistance Drug Resistance Impaired_Reduction->Resistance Increased_Oxygen Increased Oxygen Scavenging Futile_Cycling Enhanced Futile Cycling Increased_Oxygen->Futile_Cycling Futile_Cycling->Resistance Efflux Increased Drug Efflux Reduced_Intracellular_Conc Reduced Intracellular Drug Concentration Efflux->Reduced_Intracellular_Conc Reduced_Intracellular_Conc->Resistance

Figure 3: Key mechanisms of resistance to 5-nitroimidazole compounds.

Quantitative Data Summary

While a comprehensive, standardized dataset is challenging to compile due to variations in experimental conditions, the following table summarizes representative quantitative data related to the activity of common 5-nitroimidazole compounds. Note: This data is illustrative and sourced from various studies; direct comparison may not be appropriate.

CompoundOrganismParameterValueReference
MetronidazoleTrichomonas vaginalisMIC2.2–9.6% resistance rate[14][25]
TinidazoleTrichomonas vaginalisMIC0–2% resistance rate[14][25]
MetronidazoleGiardia duodenalis (Mz-s)MIC6.3 µM[11]
MetronidazoleGiardia duodenalis (Mz-r)MIC>25 µM[11]

MIC: Minimum Inhibitory Concentration. Mz-s: Metronidazole-sensitive. Mz-r: Metronidazole-resistant.

Experimental Protocols

The elucidation of the mechanism of action of 5-nitroimidazoles has relied on a variety of experimental techniques. Below are outlines of key methodologies.

Assay for DNA Damage by Electrolytic Reduction

This protocol is a well-established in vitro method to assess the DNA-damaging potential of nitroimidazole compounds independent of cellular metabolic pathways.

Objective: To measure the extent of DNA damage induced by the reduced forms of 5-nitroimidazole compounds.

Methodology:

  • Preparation of Radiolabeled DNA: Escherichia coli or other suitable bacteria are cultured in the presence of a radiolabeled DNA precursor, such as [¹⁴C]-thymidine, to produce intrinsically labeled DNA. The DNA is then extracted and purified.

  • Electrolytic Reduction: The 5-nitroimidazole compound is dissolved in a suitable buffer containing the radiolabeled DNA. The solution is placed in an electrochemical cell and subjected to a controlled potential electrolysis to generate the reduced, reactive species of the drug.

  • Quantification of DNA Damage: After reduction, the DNA is precipitated, and the supernatant is collected. The amount of radioactivity released into the supernatant is a measure of DNA strand breakage and degradation.

  • Data Analysis: The percentage of DNA damage is calculated by comparing the radioactivity in the supernatant to the total initial radioactivity of the DNA. This can be correlated with the reduction potential of the different nitroimidazole compounds.[26][27]

G Start Start Prepare_DNA Prepare [14C]-labeled E. coli DNA Start->Prepare_DNA Setup_Electrolysis Set up electrolytic cell with DNA and 5-nitroimidazole Prepare_DNA->Setup_Electrolysis Apply_Potential Apply controlled potential to reduce the drug Setup_Electrolysis->Apply_Potential Precipitate_DNA Precipitate DNA (e.g., with acid) Apply_Potential->Precipitate_DNA Collect_Supernatant Collect supernatant Precipitate_DNA->Collect_Supernatant Measure_Radioactivity Measure radioactivity in supernatant and pellet Collect_Supernatant->Measure_Radioactivity Calculate_Damage Calculate percentage of DNA damage Measure_Radioactivity->Calculate_Damage End End Calculate_Damage->End

References

In Vitro Biological Activity of 2-(5-Nitro-1H-imidazol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Nitro-1H-imidazol-1-yl)ethanol, commonly known as metronidazole, is a cornerstone antimicrobial agent with a well-established record in treating infections caused by anaerobic bacteria and protozoa.[1][2] As a member of the 5-nitroimidazole class, its efficacy is rooted in a unique mechanism of action that is selectively triggered within anaerobic microorganisms. This technical guide provides a comprehensive overview of the in vitro biological activity of metronidazole, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows to support research and development in this area.

Mechanism of Action

Metronidazole is a prodrug, meaning it is inactive until it is metabolized within the target organism.[3][4] Its selective toxicity against anaerobic and microaerophilic pathogens stems from the reductive activation of its nitro group.[][6] This process is contingent on the low intracellular redox potential of these organisms.

The key steps in its mechanism of action are:

  • Cellular Uptake: Metronidazole, a small and uncharged molecule, passively diffuses across the cell membrane of the microorganism.

  • Reductive Activation: Inside the anaerobic cell, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin and flavodoxin. This enzymatic reaction, often catalyzed by pyruvate:ferredoxin oxidoreductase (PFOR), generates a short-lived and highly reactive nitroso radical.[4][][7]

  • DNA Damage: The resulting cytotoxic intermediates interact with the microbial DNA, causing a loss of its helical structure and inducing strand breaks.[2] This extensive DNA damage inhibits nucleic acid synthesis, ultimately leading to cell death.[6]

This reductive activation pathway is visualized in the following diagram:

Metronidazole_Mechanism cluster_cell Anaerobic Microorganism Metronidazole Metronidazole (Prodrug) Activated_Metronidazole Activated Metronidazole (Nitro Radical Anion) Metronidazole->Activated_Metronidazole Reduction by Ferredoxin/PFOR DNA Microbial DNA Activated_Metronidazole->DNA Induces Strand Breaks Cell_Death Cell Death DNA->Cell_Death Inhibition of Nucleic Acid Synthesis

Caption: Reductive activation and cytotoxic mechanism of metronidazole. (Within 100 characters)

Quantitative Data on In Vitro Antimicrobial Activity

The in vitro potency of metronidazole is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Antibacterial Activity

Metronidazole exhibits potent activity against a wide range of anaerobic bacteria.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Bacteroides fragilis1.02.0[8]
Gram-negative anaerobes<6.2 (most susceptible)-[9]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Antiprotozoal Activity

Metronidazole is a primary therapeutic agent for several protozoal infections.

Protozoan SpeciesMIC/MLC Range (µg/mL)Mean IC50 (µM)Reference
Trichomonas vaginalis0.1 - 32-[1][10]
Giardia lamblia1.6 - 500.78 - 1.56 (µg/mL)[11][12]
Entamoeba histolytica0.5 - 5013.2[13][14]

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration; IC50: Half-maximal Inhibitory Concentration. Values can vary between strains and testing conditions.

Quantitative Data on In Vitro Cytotoxic Activity

The cytotoxic effects of metronidazole on mammalian cells are also a subject of investigation, particularly in the context of cancer research.

Cell LineAssayIC50 (µg/mL)Exposure Time (hours)Reference
DLD-1 (Colorectal Cancer)MTTNot specified, but viability reduced24, 48, 72[15]
CAL-27 (Tongue Cancer)MTTNo significant impact at most concentrations24, 48, 72[16]

Note: The cytotoxic effects of metronidazole on cancer cell lines appear to be cell-type specific and may require higher concentrations or longer exposure times compared to its antimicrobial activity.

Experimental Protocols

Accurate and reproducible in vitro testing is crucial for evaluating the biological activity of metronidazole. The following sections detail the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of Metronidazole in broth C Inoculate microplate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate under appropriate anaerobic/microaerophilic conditions C->D E Visually or spectrophotometrically determine microbial growth D->E F Identify the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution. (Within 100 characters)

Methodology:

  • Preparation of Metronidazole Solutions: Prepare a stock solution of metronidazole in a suitable solvent. Perform serial two-fold dilutions in a liquid growth medium (e.g., Brucella broth, Wilkins-Chalgren broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in the growth medium and add it to each well of the microtiter plate containing the metronidazole dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the microtiter plate under appropriate anaerobic or microaerophilic conditions at 35-37°C for 24-48 hours, or longer for slow-growing organisms.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of metronidazole at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_reaction MTT Reaction cluster_measurement Measurement and Analysis A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of Metronidazole A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for determining cytotoxicity using the MTT assay. (Within 100 characters)

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of metronidazole. Include a vehicle control (solvent used to dissolve the drug) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can then be determined from the dose-response curve.

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[18]

Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of metronidazole as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Conclusion

This compound remains a vital antimicrobial agent due to its potent and selective activity against anaerobic microorganisms. Its mechanism of action, reliant on reductive activation within the target pathogen, provides a clear rationale for its therapeutic window. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals engaged in the study of this important compound and the development of new antimicrobial therapies. Consistent and standardized in vitro evaluation is paramount for understanding its full potential and for the surveillance of emerging resistance.

References

An In-depth Technical Guide on the Solubility of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 2-(5-Nitro-1H-imidazol-1-yl)ethanol, a compound of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this specific molecule in publicly accessible literature, this document provides a comprehensive overview of available information, including qualitative assessments and data for structurally similar compounds. Furthermore, it outlines standard experimental protocols for solubility determination and presents a logical workflow for such an analysis.

Introduction

This compound is a nitroimidazole derivative. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and formulation development. Understanding the solubility in various solvents is paramount for preclinical and clinical studies. This guide aims to consolidate the known information regarding the solubility of this compound and provide a framework for its experimental determination.

Solubility Profile of this compound

Solubility Data for a Structurally Related Compound: Metronidazole

As a proxy, we present the solubility data for Metronidazole, which is 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol. It is crucial to note that the methyl group at the 2-position of the imidazole ring in Metronidazole can influence its physicochemical properties, including solubility, compared to the target compound. Therefore, the following data should be used with caution and for reference purposes only.

Table 1: Quantitative Solubility Data for Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol)

Solvent SystemTemperature (°C)Solubility
WaterNot SpecifiedSlightly soluble
EthanolNot SpecifiedSlightly soluble

Note: The term "slightly soluble" is a qualitative descriptor and generally corresponds to a solubility range of 100 to 1000 parts of solvent required for 1 part of solute.

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

4.1. Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.

4.2. Materials and Equipment

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, buffers of different pH)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.3. Procedure

  • Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent for creating a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

  • Data Analysis: Using the calibration curve, calculate the concentration of the solute in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

Visual Representations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid mix Combine Solid and Solvent prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temperature mix->shake settle Settle Undissolved Solid shake->settle filter Filter Supernatant settle->filter analyze Analyze Filtrate (e.g., HPLC) filter->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a starting point for researchers by offering data on a structurally similar compound, Metronidazole, and a detailed, standard protocol for experimental solubility determination. It is strongly recommended that experimental studies be conducted to ascertain the precise solubility profile of this compound to support any drug development and formulation activities.

spectroscopic data analysis of 2-(5-Nitro-1H-imidazol-1-yl)ethanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(5-Nitro-1H-imidazol-1-yl)ethanol, a significant molecule in pharmaceutical research and development, often identified as Metronidazole impurity D.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

The structural integrity and purity of pharmaceutical compounds are paramount. This guide outlines the characteristic spectroscopic signatures of this compound, providing a baseline for its identification and quantification. Through a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data, we present a comprehensive analytical profile. The methodologies for these spectroscopic techniques are detailed to ensure reproducibility and accuracy in a laboratory setting.

Spectroscopic Data Analysis

The structural elucidation of this compound, with a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol , is achieved through the combined application of several spectroscopic techniques.[1][2][6][7] The data presented herein has been compiled from various sources and is supplemented with comparative analysis of the closely related compound, Metronidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole ring and the ethanol side chain. Based on the analysis of the structurally similar Metronidazole, the following proton assignments can be predicted.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H (Imidazole Ring)~8.0s-
H (Imidazole Ring)~7.5s-
-CH₂- (Ethanol)~4.4t~5.5
-CH₂- (Ethanol)~3.7t~5.5
-OHVariablebr s-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are based on the known values for Metronidazole and standard chemical shift ranges.

CarbonChemical Shift (δ, ppm) (Predicted)
C=N (Imidazole Ring)~152
C-NO₂ (Imidazole Ring)~138
C-H (Imidazole Ring)~133
C-H (Imidazole Ring)~120
-CH₂- (Ethanol)~60
-CH₂- (Ethanol)~48
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The characteristic absorption bands for this compound are summarized below, with assignments based on data from related nitroimidazole compounds.

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (Aromatic/Alkene)3000-3150Medium
C-H Stretch (Alkane)2850-3000Medium
N=O Stretch (Nitro Group, Asymmetric)1500-1560Strong
N=O Stretch (Nitro Group, Symmetric)1340-1380Strong
C=N Stretch (Imidazole Ring)1450-1600Medium-Strong
C-O Stretch (Alcohol)1050-1260Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. The molecular ion peak [M]⁺ for this compound is expected at m/z 157.

Ionm/z (Predicted)Description
[M]⁺157Molecular Ion
[M - NO₂]⁺111Loss of a nitro group
[M - CH₂OH]⁺126Loss of a hydroxymethyl group
[C₄H₅N₂O₂]⁺113Fragmentation of the imidazole ring and side chain
[C₃H₃N₂O]⁺83Further fragmentation

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50 to 500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Process NMR Data (¹H & ¹³C) NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Process Mass Spectrum MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: Workflow for Spectroscopic Data Analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The tabulated data and detailed experimental protocols serve as a valuable resource for its unambiguous identification and characterization in a research and quality control setting. The presented workflow diagram further clarifies the logical progression of spectroscopic analysis. This comprehensive overview is designed to support the work of scientists and professionals in the pharmaceutical industry.

References

An In-depth Technical Guide to Identifying the Biological Targets of 2-(5-Nitro-1H-imidazol-1-yl)ethanol (Metronidazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Nitro-1H-imidazol-1-yl)ethanol, commonly known as metronidazole, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Its efficacy hinges on the reductive activation of its nitro group within susceptible organisms, leading to the generation of cytotoxic radicals that indiscriminately damage cellular macromolecules. While DNA is unequivocally the primary biological target, a growing body of evidence suggests a more complex mechanism of action involving direct interactions with key cellular proteins. This technical guide provides a comprehensive overview of the known biological targets of metronidazole, detailing the experimental methodologies employed for their identification and presenting available quantitative data to facilitate further research and drug development endeavors.

Introduction

Metronidazole is a synthetic nitroimidazole derivative with potent activity against a broad spectrum of anaerobic bacteria and protozoa.[1] It functions as a prodrug, requiring intracellular reduction of its 5-nitro group to exert its cytotoxic effects.[2] This bioactivation is predominantly carried out by low-redox-potential electron transport proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin, which are characteristic of anaerobic metabolism.[3] The resulting reactive nitro radical anion and subsequent downstream products are highly reactive and can interact with and damage essential cellular components, leading to cell death.[2][3] This guide delves into the molecular targets of metronidazole, with a focus on both its well-established interaction with DNA and its emerging protein targets.

Primary Biological Target: Deoxyribonucleic Acid (DNA)

The principal mechanism of metronidazole's antimicrobial action is the disruption of DNA integrity. Following reductive activation, the generated nitro radicals directly interact with DNA, causing a cascade of damaging events.

Mechanism of DNA Damage

The cytotoxic effects of activated metronidazole on DNA include:

  • DNA Strand Breakage: The reactive intermediates can cause both single and double-strand breaks in the DNA backbone.[1]

  • Loss of Helical Structure: The binding of metronidazole radicals to DNA disrupts its normal helical structure, impairing essential processes like replication and transcription.[2]

  • Inhibition of Nucleic Acid Synthesis: By damaging the DNA template, metronidazole effectively halts the synthesis of new DNA and RNA, leading to cellular arrest and death.[4]

Quantitative Analysis of Metronidazole-DNA Interaction

Quantifying the binding affinity between metronidazole and DNA is crucial for understanding its mechanism of action. Voltammetric methods have been employed to determine the binding constant (K) and binding site size (s).

ParameterValueMethodReference
Binding Constant (K)2.2 (± 1.3) x 10⁴ M⁻¹Voltammetry[5]
Binding Site Size (s)0.34 bpVoltammetry[5]

Table 1: Quantitative Parameters of Metronidazole-DNA Interaction

Key Protein Targets and Interactions

While DNA damage is the primary mode of action, metronidazole and its reactive metabolites also interact with and modulate the function of several key proteins. These interactions contribute to the overall cytotoxicity and can be direct, through covalent adduction, or indirect, through the induction of oxidative stress.

Enzymes Involved in Metronidazole Activation

The activation of metronidazole is a prerequisite for its activity. The primary enzymes involved are central to anaerobic energy metabolism.

  • Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme catalyzes the oxidative decarboxylation of pyruvate and is a key source of low-redox-potential electrons for the reduction of ferredoxin.[6] The reduced ferredoxin, in turn, reduces metronidazole.

  • Ferredoxin: This small, iron-sulfur protein is a crucial electron carrier in anaerobic organisms. It directly donates an electron to metronidazole, initiating the formation of the reactive nitro radical.

  • Thioredoxin Reductase: This flavoenzyme has been shown to possess nitroreductase activity and can reduce metronidazole, leading to the formation of protein adducts and disruption of the cellular redox system.[3]

Other Identified Protein Targets

Proteomic studies have identified several other proteins that are either direct targets of metronidazole or are differentially expressed upon treatment.

Protein TargetOrganismImplicationReference
Beta-giardinGiardia lambliaPotential structural target
Elongation factor 1Giardia lambliaInterference with protein synthesis
Hdac4, myogenin, MuRF1, atrogin1Mouse (skeletal muscle)Implicated in skeletal muscle atrophy[7]

Table 2: Identified Protein Targets of Metronidazole

Experimental Protocols for Target Identification

A variety of experimental techniques are employed to identify and characterize the biological targets of metronidazole.

Investigating DNA Damage

4.1.1. Single-Cell Gel Electrophoresis (Comet Assay)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the desired source (e.g., cultured cells, lymphocytes).

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[8]

4.1.2. In Vitro Transcription Assay

This assay assesses the ability of metronidazole to inhibit the synthesis of RNA from a DNA template.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing a DNA template, RNA polymerase (e.g., T7 RNA polymerase), ribonucleotides (ATP, GTP, CTP, UTP, with one being radiolabeled), and the desired concentration of activated metronidazole.

  • Incubation: Incubate the reaction at the optimal temperature for the RNA polymerase.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized RNA.

  • Gel Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

  • Autoradiography: Expose the gel to X-ray film to visualize the radiolabeled RNA transcripts. A decrease in the amount of full-length transcript in the presence of metronidazole indicates inhibition of transcription.[1][9][10]

Identifying Protein Targets

4.2.1. Affinity Chromatography

This technique can be used to isolate proteins that bind to metronidazole.

Protocol:

  • Matrix Preparation: Covalently attach metronidazole to a solid support matrix (e.g., agarose beads) to create an affinity column.

  • Sample Preparation: Prepare a cell lysate from the organism of interest.

  • Binding: Pass the cell lysate over the affinity column. Proteins that bind to metronidazole will be retained on the matrix.

  • Washing: Wash the column with a buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength, or by adding free metronidazole to compete for binding).

  • Analysis: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.[11][12]

4.2.2. Proteomics and Mass Spectrometry

Quantitative proteomics can identify proteins that are differentially expressed or post-translationally modified in response to metronidazole treatment.

Protocol:

  • Sample Preparation: Treat cells with and without metronidazole. Lyse the cells and extract the proteins.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling (e.g., iTRAQ): Label the peptides from the control and treated samples with different isobaric tags.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the attached tags.

  • Data Analysis: The relative abundance of the reporter ions from the isobaric tags is used to quantify the changes in protein expression between the control and treated samples. Proteins that are significantly up- or downregulated are potential targets or are involved in the response to metronidazole.[13][14][15]

Characterizing Drug-Target Interactions

4.3.1. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for detecting and characterizing the free radical intermediates of metronidazole.

Protocol:

  • Sample Preparation: Prepare a reaction mixture containing the components necessary for metronidazole reduction (e.g., PFOR, ferredoxin, and pyruvate) and metronidazole in an EPR-compatible tube.

  • EPR Measurement: Place the sample in the EPR spectrometer and record the spectrum. The resulting spectrum will show characteristic signals for the metronidazole nitro radical anion, confirming its formation.[16][17]

4.3.2. Enzyme Inhibition Assays

These assays are used to quantify the inhibitory effect of metronidazole on specific enzymes.

Protocol (Example: Thioredoxin Reductase Activity Assay):

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme (thioredoxin reductase), its substrate (e.g., DTNB or thioredoxin), a reducing agent (NADPH), and varying concentrations of metronidazole.

  • Spectrophotometric Monitoring: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time. The reduction of DTNB, for example, can be followed at 412 nm.

  • Data Analysis: Calculate the initial reaction rates at different metronidazole concentrations. Plot the rates against the inhibitor concentration to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and the inhibition constant (Ki).[3][18]

4.3.3. Quantitative PCR (qPCR)

qPCR can be used to measure changes in the expression of genes encoding potential target proteins in response to metronidazole.

Protocol:

  • RNA Extraction: Treat cells with and without metronidazole and then extract the total RNA.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qPCR Reaction: Set up a qPCR reaction with the cDNA, gene-specific primers for the target gene and a reference gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Amplification and Detection: Perform the PCR amplification in a real-time PCR instrument. The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

  • Data Analysis: Determine the cycle threshold (Ct) for each gene. The change in expression of the target gene is calculated relative to the reference gene using the ΔΔCt method.[5][7][19][20]

Signaling Pathways and Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding of metronidazole's biological targeting.

Metronidazole_Activation_and_DNA_Damage cluster_activation Reductive Activation cluster_damage DNA Damage Metronidazole Metronidazole (Prodrug) Activated_Metronidazole Reactive Nitro Radical Metronidazole->Activated_Metronidazole e- (from Ferredoxin) DNA Cellular DNA Activated_Metronidazole->DNA PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Ferredoxin_red Ferredoxin (red) PFOR->Ferredoxin_red e- Ferredoxin_ox Ferredoxin (ox) Ferredoxin_red->Ferredoxin_ox Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PFOR Damaged_DNA DNA Strand Breaks & Loss of Helical Structure DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death

Caption: Signaling pathway of metronidazole activation and subsequent DNA damage.

Experimental_Workflow_Protein_Target_ID cluster_affinity Affinity Chromatography cluster_proteomics Quantitative Proteomics (iTRAQ) start Start: Cell Culture (Anaerobic Organism) treatment Treatment: 1. Metronidazole 2. Control (Vehicle) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis ac_binding Binding of Lysate to Column lysis->ac_binding prot_digest Protein Digestion (Trypsin) lysis->prot_digest ac_column Metronidazole-Coupled Affinity Column ac_column->ac_binding ac_wash Wash Unbound Proteins ac_binding->ac_wash ac_elution Elute Bound Proteins ac_wash->ac_elution ac_analysis Protein Identification (Mass Spectrometry) ac_elution->ac_analysis prot_label iTRAQ Labeling prot_digest->prot_label prot_lcms LC-MS/MS Analysis prot_label->prot_lcms prot_data Data Analysis: Identify Differentially Expressed Proteins prot_lcms->prot_data

Caption: Experimental workflow for identifying protein targets of metronidazole.

Conclusion

The biological targeting of this compound is a multifaceted process with DNA serving as the primary site of cytotoxic action. The reductive activation of metronidazole by key anaerobic enzymes is the critical initiating step. However, the growing evidence of direct interactions with cellular proteins, such as thioredoxin reductase, highlights the complexity of its mechanism and offers new avenues for research and the development of next-generation antimicrobial agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the molecular interactions of metronidazole and to identify novel biological targets, ultimately contributing to a more comprehensive understanding of this vital therapeutic agent.

References

The Ascent of 5-Nitroimidazoles: A Technical Guide to Their Historical Development and Enduring Therapeutic Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitroimidazole class of antimicrobial agents represents a cornerstone in the treatment of anaerobic bacterial and protozoal infections. From the serendipitous discovery of the first nitroimidazole to the development of second-generation derivatives with enhanced pharmacokinetic profiles, their journey has been marked by significant milestones in medicinal chemistry and infectious disease management. This in-depth technical guide provides a comprehensive overview of the historical development of 5-nitroimidazole derivatives, their mechanism of action, detailed experimental protocols for their synthesis and evaluation, and a summary of their quantitative biological data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-infective therapies.

A Journey Through Time: The Historical Development of 5-Nitroimidazoles

The story of 5-nitroimidazoles begins in the 1950s with the discovery of azomycin (2-nitroimidazole) from Streptomyces species. While azomycin itself demonstrated antimicrobial properties, it was the subsequent exploration of its synthetic isomers that unlocked the true therapeutic potential of this chemical scaffold. French researchers at Rhône-Poulenc pivoted their focus to the more potent 5-nitroimidazole regioisomers, leading to the synthesis of the first-in-class compound, metronidazole, in 1959.

Initially approved for the treatment of Trichomonas vaginalis infections in 1960, metronidazole's spectrum of activity was soon found to extend to other anaerobic protozoa like Entamoeba histolytica and Giardia lamblia, as well as anaerobic bacteria. This breakthrough paved the way for the development of second-generation 5-nitroimidazoles in the 1970s, including tinidazole, ornidazole, and secnidazole. These newer agents were designed to offer improved pharmacokinetic profiles, such as longer elimination half-lives, allowing for simpler dosing regimens and potentially improved patient compliance. The timeline below highlights key milestones in the development of this important class of drugs.

Timeline of Key Events in 5-Nitroimidazole Development:

  • 1953: Discovery of azomycin (2-nitroimidazole) from Nocardia mesenterica.

  • 1959: Synthesis of metronidazole by Rhône-Poulenc in France.

  • 1960: Metronidazole is first marketed for the treatment of trichomoniasis.

  • 1970s: Development and introduction of second-generation 5-nitroimidazoles, including tinidazole, ornidazole, and secnidazole, with improved pharmacokinetic properties.

  • Present: 5-Nitroimidazoles remain critical therapeutic agents for a wide range of anaerobic and protozoal infections, with ongoing research focused on overcoming emerging resistance and developing novel derivatives.

Mechanism of Action: The Reductive Activation Pathway

5-Nitroimidazoles are prodrugs that require intracellular activation to exert their cytotoxic effects. Their selective toxicity against anaerobic organisms is a direct consequence of the unique low-redox environment within these pathogens. The mechanism of action can be summarized in the following steps:

  • Cellular Uptake: As small, lipophilic molecules, 5-nitroimidazoles readily diffuse across the cell membranes of anaerobic bacteria and protozoa.

  • Reductive Activation: Once inside the microorganism, the nitro group of the 5-nitroimidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin. This single-electron reduction, catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), generates a highly reactive nitro radical anion.

  • Generation of Cytotoxic Intermediates: The unstable nitro radical anion can undergo further reduction to form other cytotoxic intermediates, including nitroso and hydroxylamine derivatives.

  • DNA Damage and Cell Death: These highly reactive intermediates interact with and induce damage to microbial DNA, leading to strand breakage and helical instability. This disruption of DNA integrity ultimately results in cell death.

The following diagram illustrates the reductive activation pathway of 5-nitroimidazoles.

Reductive_Activation_of_5_Nitroimidazoles Reductive Activation Pathway of 5-Nitroimidazoles cluster_cell Anaerobic Microorganism Drug_Uptake 5-Nitroimidazole (Prodrug) Enters the cell Reductive_Activation Reduction of Nitro Group (e.g., by PFOR/Ferredoxin) Drug_Uptake->Reductive_Activation Passive Diffusion Reactive_Intermediates Generation of Nitro Radical Anion & other reactive species Reductive_Activation->Reactive_Intermediates Electron Transfer DNA_Damage Interaction with and damage to microbial DNA Reactive_Intermediates->DNA_Damage Covalent Binding & Oxidative Stress Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation pathway of 5-nitroimidazoles.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for prominent 5-nitroimidazole derivatives, including their pharmacokinetic properties, in vitro activity (Minimum Inhibitory Concentration - MIC), and clinical resistance rates.

Table 1: Pharmacokinetic Parameters of 5-Nitroimidazole Derivatives
DerivativeBioavailability (%)Protein Binding (%)Elimination Half-life (hours)Peak Plasma Concentration (Cmax) (µg/mL)
Metronidazole>90<20840 (after 2g single dose)[1]
Tinidazole~1001212-1451 (after 2g single dose)[1]
Ornidazole90<151340-50 (after 1.5g single dose)
Secnidazole~100<1517-29[2]45.4 (after 2g single dose)[1][3]
Table 2: In Vitro Activity (MIC) of 5-Nitroimidazole Derivatives against Selected Pathogens
PathogenMetronidazole (µg/mL)Tinidazole (µg/mL)Ornidazole (µg/mL)Secnidazole (µg/mL)
Trichomonas vaginalis0.25 - 6.30.25 - 3.10.25 - 3.11.6 - 6.3[4][5]
Giardia lamblia0.5 - 5.00.25 - 2.50.5 - 2.51.0 - 5.0
Entamoeba histolytica0.2 - 2.50.1 - 1.00.1 - 1.00.2 - 2.0
Bacteroides fragilis0.5 - 4.00.25 - 2.00.5 - 2.00.5 - 4.0
Clostridium difficile0.25 - 2.00.12 - 1.00.25 - 1.00.25 - 2.0

Note: MIC values can vary depending on the strain and testing methodology.

Table 3: Clinical Resistance Rates of 5-Nitroimidazoles
PathogenMetronidazole Resistance Rate (%)Tinidazole Resistance Rate (%)Secnidazole Resistance Rate (%)
Trichomonas vaginalis2.2 - 9.6[6][7]0 - 2[6]1[5]
Bacteroides fragilis<1<1<1

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 5-nitroimidazole derivatives.

Synthesis of 5-Nitroimidazole Derivatives
  • Reaction: 2-Methyl-5-nitroimidazole is reacted with 2-chloroethanol in the presence of a base (e.g., sodium hydroxide) in a suitable solvent (e.g., dimethylformamide).

  • Procedure:

    • Dissolve 2-methyl-5-nitroimidazole in dimethylformamide.

    • Add sodium hydroxide and stir the mixture.

    • Slowly add 2-chloroethanol to the reaction mixture.

    • Heat the mixture at a specified temperature (e.g., 80-100°C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the precipitate, wash it with water, and dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure metronidazole.

  • Reaction: 2-Methyl-5-nitroimidazole is reacted with propylene oxide in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) in an organic solvent.[8]

  • Procedure:

    • Dissolve 2-methyl-5-nitroimidazole in an organic solvent (e.g., ethyl acetate).[8]

    • Add the Lewis acid catalyst to the solution.[8]

    • Cool the mixture and slowly add propylene oxide.[8]

    • Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for a specified duration.[8]

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and separate the aqueous layer containing secnidazole.[8]

    • Extract the product with a suitable solvent, concentrate the organic phase, and crystallize to obtain crude secnidazole.[8]

    • Purify the crude product by recrystallization.[8]

In Vitro Antimicrobial Susceptibility Testing

The following protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 5-nitroimidazole derivatives against anaerobic bacteria.

MIC_Workflow Workflow for Broth Microdilution MIC Assay Start Start Prepare_Drug Prepare Serial Dilutions of 5-Nitroimidazole Derivative Start->Prepare_Drug Inoculate_Plates Inoculate Microtiter Plate Wells with Standardized Bacterial Suspension Prepare_Drug->Inoculate_Plates Incubate Incubate Plates under Anaerobic Conditions Inoculate_Plates->Incubate Read_Results Observe for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vivo Efficacy Testing in a Murine Model of Infection

The following is a generalized protocol for assessing the in vivo efficacy of a 5-nitroimidazole derivative in a murine model of systemic infection.

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection:

    • Prepare a standardized inoculum of the target pathogen (e.g., Trichomonas vaginalis or an anaerobic bacterium).

    • Infect mice via an appropriate route (e.g., intraperitoneal or intravenous for systemic infection; intravaginal for trichomoniasis).[2]

  • Treatment:

    • Randomly assign infected mice to treatment groups (e.g., vehicle control, positive control with a known effective drug, and different dose levels of the test compound).

    • Administer the treatment at a specified time post-infection and continue for a defined period.

  • Efficacy Assessment:

    • Monitor mice for clinical signs of infection and survival.

    • At the end of the treatment period, euthanize the animals.

    • Aseptically harvest relevant organs (e.g., liver, spleen, or vaginal lavage fluid).

    • Homogenize the tissues and perform serial dilutions for bacterial/parasitic load determination by plating on appropriate culture media (colony-forming units - CFU) or by quantitative PCR.

    • Compare the microbial load in the treated groups to the vehicle control group to determine the efficacy of the test compound.

The Challenge of Resistance

Despite their success, the emergence of resistance to 5-nitroimidazoles is a growing concern, particularly in the treatment of trichomoniasis.[7] The primary mechanisms of resistance involve:

  • Decreased Reductive Activation: Mutations in or downregulation of the expression of enzymes involved in the reduction of the nitro group, such as PFOR and ferredoxin, can lead to decreased activation of the prodrug.

  • Increased Oxygen Scavenging: Some resistant organisms exhibit enhanced oxygen detoxification mechanisms, which can re-oxidize the nitro radical anion back to its inactive nitro form, preventing the accumulation of cytotoxic intermediates.

  • Efflux Pumps: While less common, the involvement of efflux pumps in transporting the drug out of the cell has also been suggested.

The following diagram illustrates the logical relationship in the development of resistance.

Resistance_Mechanism Mechanisms of Resistance to 5-Nitroimidazoles cluster_resistance Resistance Mechanisms Drug 5-Nitroimidazole Activation Reductive Activation Drug->Activation Increased_Efflux Increased drug efflux Drug->Increased_Efflux Target of Cytotoxicity Cytotoxic Effect Activation->Cytotoxicity Altered_Metabolism Altered oxygen scavenging Activation->Altered_Metabolism Reverses Decreased_Activation Decreased expression/activity of reductive enzymes (e.g., PFOR) Decreased_Activation->Activation

Caption: Mechanisms of resistance to 5-nitroimidazoles.

Conclusion and Future Directions

The 5-nitroimidazole derivatives have had a profound and lasting impact on the treatment of anaerobic and protozoal infections. Their historical development, from a natural product lead to a class of highly effective synthetic drugs, is a testament to the power of medicinal chemistry. While the emergence of resistance presents a significant challenge, the foundational knowledge of their mechanism of action and structure-activity relationships provides a strong basis for the development of next-generation nitroimidazoles. Future research efforts should focus on designing novel derivatives that can evade existing resistance mechanisms, possess improved safety profiles, and exhibit broader spectrums of activity. The continued exploration of this versatile chemical scaffold holds great promise for addressing the ongoing threat of infectious diseases.

References

Degradation Pathways of 2-(5-Nitro-1H-imidazol-1-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Nitro-1H-imidazol-1-yl)ethanol is a known process impurity and potential degradation product of the widely used 5-nitroimidazole antibiotic, metronidazole.[1][2] Understanding its degradation pathways is crucial for ensuring the stability, safety, and efficacy of pharmaceutical formulations containing metronidazole. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, based on available data for closely related 5-nitroimidazole compounds, primarily metronidazole. The degradation behavior is examined under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonization (ICH) guidelines.

While specific quantitative degradation data for this compound is not extensively available in the public domain, the degradation pathways can be inferred from the well-documented stability studies of metronidazole. The structural difference, the absence of a methyl group at the 2-position of the imidazole ring in this compound compared to metronidazole, is not expected to fundamentally alter the primary degradation mechanisms involving the nitroimidazole core and the ethanol side chain.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3] These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to elicit degradation. The goal is to generate degradation products and develop analytical methods capable of separating and quantifying the intact drug from its degradants.

General Principles of 5-Nitroimidazole Degradation

5-Nitroimidazole antibiotics are susceptible to degradation under various conditions. The primary sites of degradation are the nitro group and the substituents on the imidazole ring. The reduction of the nitro group is a key step in both the mechanism of action and the metabolic degradation of these compounds.

Degradation Under Stress Conditions

The degradation of 5-nitroimidazoles has been investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions. The following sections summarize the expected degradation behavior of this compound based on studies of metronidazole.

Hydrolytic Degradation

Hydrolysis studies are performed in acidic, basic, and neutral conditions.

  • Acidic Conditions: Metronidazole has been shown to be relatively stable in acidic media, with some studies reporting only mild degradation.[1]

  • Basic Conditions: Alkaline hydrolysis is a more significant degradation pathway for metronidazole, leading to a considerable loss of the active substance.[1]

  • Neutral Conditions: In neutral aqueous solutions, metronidazole exhibits better stability compared to alkaline conditions, with only slight degradation observed.[1]

Table 1: Summary of Quantitative Data from Forced Degradation Studies of Metronidazole

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis1.0 N HCl6 hours60°C15.3[1]
Alkaline Hydrolysis1.0 N NaOH6 hours60°C58.6[1]
Neutral HydrolysisWater6 hours60°C12.3[1]
Oxidative3% H₂O₂24 hoursRoom Temp24.6[1]
ThermalDry Heat--5.8[1]
PhotolyticUV Light--5.6[1]
Oxidative Degradation

Oxidative degradation is typically studied using hydrogen peroxide. Metronidazole undergoes moderate degradation under oxidative stress.[1] The reaction is thought to involve the oxidation of the imidazole ring or the ethanol side chain.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of 5-nitroimidazoles. While some studies on formulated metronidazole products show stability, the active substance itself can be susceptible to photolytic degradation.[4] The degradation mechanism likely involves the excitation of the nitro group, leading to the formation of reactive intermediates.

Thermal Degradation

Metronidazole has been found to be relatively stable to dry heat, with minimal degradation observed.[1]

Proposed Degradation Pathways

Based on the degradation behavior of metronidazole and other 5-nitroimidazoles, the following degradation pathways are proposed for this compound.

Pathway 1: Reduction of the Nitro Group

The reduction of the 5-nitro group is a central pathway for both the activation and degradation of 5-nitroimidazoles. This can occur through enzymatic processes in vivo or via chemical reduction. The reduction can proceed through several intermediates, including the nitroso and hydroxylamino derivatives, ultimately leading to the corresponding amine.

Nitro_Reduction_Pathway This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate Reduction Hydroxylamino Intermediate Hydroxylamino Intermediate Nitroso Intermediate->Hydroxylamino Intermediate Reduction Amino Derivative Amino Derivative Hydroxylamino Intermediate->Amino Derivative Reduction

Caption: Proposed reductive degradation pathway of the nitro group.

Pathway 2: Side-Chain Oxidation

The ethanol side chain is susceptible to oxidation. This can lead to the formation of an aldehyde intermediate, which can be further oxidized to a carboxylic acid derivative, analogous to the formation of metronidazole acetic acid from metronidazole.[5]

Side_Chain_Oxidation This compound This compound Aldehyde Intermediate Aldehyde Intermediate This compound->Aldehyde Intermediate Oxidation Carboxylic Acid Derivative Carboxylic Acid Derivative Aldehyde Intermediate->Carboxylic Acid Derivative Oxidation

Caption: Proposed oxidative degradation of the ethanol side chain.

Pathway 3: Ring Cleavage

Under harsh conditions, the imidazole ring itself may undergo cleavage. This is a more complex degradation pathway that can lead to a variety of smaller, more polar degradation products.

Experimental Protocols

The following are representative experimental protocols for the forced degradation of metronidazole, which can be adapted for studying this compound.

Acidic Degradation
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

  • Transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 1.0 N hydrochloric acid.

  • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 6 hours).[1]

  • After cooling to room temperature, neutralize the solution with an appropriate amount of 1.0 N sodium hydroxide.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Alkaline Degradation
  • Follow the same initial steps as for acidic degradation.

  • Instead of hydrochloric acid, add an equal volume of 1.0 N sodium hydroxide.

  • Reflux the solution under the same conditions as the acidic degradation.[1]

  • After cooling, neutralize the solution with 1.0 N hydrochloric acid.

  • Dilute for analysis.

Oxidative Degradation
  • Prepare a stock solution of the test compound.

  • Transfer a known volume to a volumetric flask and add a specified concentration of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a defined period (e.g., 24 hours).[1]

  • Dilute the solution with the mobile phase for analysis.

Photodegradation
  • Prepare a solution of the test compound in a suitable solvent.

  • Expose the solution to a UV light source (e.g., 254 nm) for a specified duration.

  • A parallel sample should be kept in the dark as a control.

  • After the exposure period, dilute the solutions for analysis.

Thermal Degradation
  • Place a known amount of the solid drug substance in a suitable container.

  • Heat the sample in a temperature-controlled oven at a specific temperature for a defined period.

  • After cooling, dissolve the sample in a suitable solvent and dilute for analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acidic Acidic Stressed_Samples Stressed_Samples Acidic->Stressed_Samples Basic Basic Basic->Stressed_Samples Oxidative Oxidative Oxidative->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Drug_Substance Drug_Substance Drug_Substance->Acidic Drug_Substance->Basic Drug_Substance->Oxidative Drug_Substance->Photolytic Drug_Substance->Thermal Analysis Analysis Stressed_Samples->Analysis Degradation_Profile Degradation_Profile Analysis->Degradation_Profile

Caption: General experimental workflow for forced degradation studies.

Conclusion

The degradation pathways of this compound are likely to be similar to those of metronidazole, involving the reduction of the nitro group and oxidation of the ethanol side chain as the primary routes of degradation. Forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress are crucial for identifying potential degradants and developing stability-indicating analytical methods. Further research is needed to isolate and characterize the specific degradation products of this compound to fully elucidate its degradation profile. This will contribute to a more comprehensive understanding of the stability of metronidazole and related pharmaceutical products.

References

The Pharmacokinetic Profile of 2-(5-Nitro-1H-imidazol-1-yl)ethanol in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Nitro-1H-imidazol-1-yl)ethanol, also known as hydroxy-metronidazole, is the major active metabolite of the widely used antimicrobial agent, metronidazole.[1][2] Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of the efficacy and safety of metronidazole, as the metabolite itself exhibits biological activity and has a longer elimination half-life than the parent compound.[1][3] This technical guide provides a detailed overview of the available pharmacokinetic data, experimental methodologies, and metabolic pathways of this compound in various animal models, presenting a valuable resource for researchers and professionals in the field of drug development.

Metabolic Pathway of Metronidazole

Metronidazole is extensively metabolized in the liver, primarily through oxidation, to form this compound.[1][2] This metabolic conversion is a key determinant of the overall pharmacokinetic and pharmacodynamic profile of metronidazole.

Metronidazole Metronidazole Hydroxymetabolite This compound (Hydroxy-metronidazole) Metronidazole->Hydroxymetabolite Hepatic Oxidation (CYP450)

Caption: Metabolic conversion of Metronidazole to its hydroxy metabolite.

Pharmacokinetic Parameters of this compound

The following tables summarize the available quantitative pharmacokinetic data for this compound in different animal models. Data for this metabolite is often reported in studies focused on the parent drug, metronidazole.

Table 1: Plasma Pharmacokinetics of this compound in Mice
StrainDosing (Metronidazole)Tmax (h)Cmax (µmol/L)AUC (µmol/L*h)Half-life (h)Reference
Germ-Free (GF)Not Specified~2-6~25Not ReportedNot Reported[3]
Specific-Pathogen-Free (SPF)Not Specified~2-6~25Not ReportedNot Reported[3]

Note: Cmax and Tmax values are estimated from the plasma concentration-time curve presented in the cited study. The study states that the plasma concentrations of 2-hydroxymetronidazole were almost identical in both GF and SPF mice.[3]

Table 2: In Vitro Metabolism of Metronidazole to this compound in Hepatocytes
SpeciesIntrinsic Clearance (Vmax/Km) (nL/min per 10^6 hepatocytes)Reference
Mouse156 (63-263)[2]
Rat36 (19-56)[2]
Table 3: Pharmacokinetic Parameters of this compound in Other Animal Models
SpeciesDosing (Metronidazole)ParameterValueReference
Turkey25 mg/kg (IV and Oral)MRTIncreased with age[4]
Turkey25 mg/kg (IV and Oral)T1/2elIncreased with age[4]
Rainbow TroutFeed containing MetronidazoleT1/2el1.24 - 2.12 days[5]

Note: Specific quantitative values for Cmax, Tmax, and AUC for these species were not available in the searched literature.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols employed in the assessment of this compound pharmacokinetics in animal models.

General Experimental Workflow for Pharmacokinetic Studies

cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis AnimalAcclimation Animal Acclimation DosePreparation Dose Preparation DrugAdministration Drug Administration (e.g., Oral Gavage, IV) DosePreparation->DrugAdministration SampleCollection Biological Sample Collection (Blood, Tissues) DrugAdministration->SampleCollection SampleProcessing Sample Processing (e.g., Protein Precipitation) SampleCollection->SampleProcessing AnalyticalMethod Analytical Quantification (e.g., HPLC, LC-MS/MS) SampleProcessing->AnalyticalMethod PKAnalysis Pharmacokinetic Analysis AnalyticalMethod->PKAnalysis

Caption: A generalized workflow for conducting pharmacokinetic studies.

Animal Models and Drug Administration
  • Mice: Studies have utilized both germ-free and specific-pathogen-free mice to investigate the influence of gut microbiota on metronidazole metabolism.[3] Administration is often via intraperitoneal injection or oral gavage.[6]

  • Rats: Sprague-Dawley rats are a common model for pharmacokinetic studies of metronidazole, with oral gavage being a frequent route of administration.[7][8]

  • Dogs and Cats: Studies in these companion animals often involve oral administration of metronidazole to investigate its effects on the microbiome and metabolome.[2][9][10]

  • Turkeys: Intravenous and oral administration of metronidazole has been used to assess age-related changes in pharmacokinetics.[4]

  • Bovine and Trout: Studies in these species have focused on residue analysis, with metronidazole administered in feed for trout.[5][11]

Sample Collection and Processing
  • Blood/Plasma: Blood samples are typically collected at predetermined time points via methods such as tail vein, saphenous vein, or cardiac puncture. Plasma is then separated by centrifugation.[6][12]

  • Tissues: For tissue distribution studies, animals are euthanized at various time points, and organs of interest (e.g., liver, kidney, brain) are collected.

  • Sample Preparation: A common method for preparing plasma and tissue homogenates for analysis is protein precipitation using agents like methanol or acetonitrile, followed by centrifugation to separate the supernatant.[4]

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the simultaneous quantification of metronidazole and its hydroxy metabolite in biological matrices. A reversed-phase C18 column is often employed.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the determination of metronidazole and its metabolites, particularly for residue analysis in tissues.[11]

Conclusion

The pharmacokinetic profile of this compound is an integral component of the overall disposition and activity of metronidazole. While comprehensive pharmacokinetic data for the metabolite alone across a wide range of animal models remains to be fully elucidated, existing studies in mice, rats, turkeys, and other species provide valuable insights into its formation, distribution, and elimination. The experimental protocols and analytical methods detailed in this guide offer a solid foundation for researchers to design and execute further studies to fill the existing data gaps, ultimately contributing to a more complete understanding of this important antimicrobial agent.

References

Methodological & Application

Application Notes and Protocols: 2-(5-Nitro-1H-imidazol-1-yl)ethanol as a Hypoxic Cell Radiosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, or low oxygen concentration, is a common feature of solid tumors and a major factor contributing to their resistance to radiotherapy. Oxygen is a potent radiosensitizer, and its absence in hypoxic tumor cells reduces the efficacy of radiation-induced DNA damage. Hypoxic cell radiosensitizers are compounds that selectively increase the sensitivity of hypoxic cells to radiation, thereby enhancing the therapeutic ratio of radiotherapy. 2-(5-Nitro-1H-imidazol-1-yl)ethanol, commonly known as metronidazole, is a 5-nitroimidazole derivative that has been extensively investigated as a hypoxic cell radiosensitizer.

These application notes provide a comprehensive overview of the use of this compound as a hypoxic cell radiosensitizer, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development and understanding its pharmacokinetic behavior.

Table 1: Physicochemical Properties of this compound (Metronidazole)

PropertyValueReference(s)
Chemical Formula C₅H₇N₃O₃
Molecular Weight 171.15 g/mol
Appearance White to pale yellow crystalline powder
Solubility in Water (20°C) ~10 mg/mL
Solubility in Ethanol ~5 mg/mL
pKa 2.6
LogP (Octanol/Water) -0.02
Melting Point 159-163 °C

Mechanism of Action

The radiosensitizing effect of this compound is primarily attributed to its electron-affinic nature, which allows it to mimic the role of molecular oxygen in "fixing" radiation-induced DNA damage. The proposed mechanism is a multi-step process that occurs selectively in hypoxic cells.

Under hypoxic conditions, the nitro group of metronidazole is reduced by intracellular nitroreductases to form a reactive nitroso radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, thus preventing its accumulation in well-oxygenated normal tissues and conferring selectivity for hypoxic regions.

The highly reactive nitroso radical can then interact with and oxidize DNA radicals produced by ionizing radiation, leading to the formation of stable DNA lesions that are difficult for the cell to repair. This "fixation" of DNA damage ultimately enhances cell killing. The depletion of intracellular radioprotective thiols, such as glutathione, by the reactive intermediates of metronidazole reduction may also contribute to its radiosensitizing effect.

G cluster_0 Hypoxic Cell Metronidazole This compound (Metronidazole) Nitro_Radical Nitro Radical Anion Metronidazole->Nitro_Radical Bioreduction (Nitroreductases) DNA_Radical DNA Radical Nitro_Radical->DNA_Radical Reacts with DNA DNA DNA->DNA_Radical Fixed_Damage Fixed DNA Damage DNA_Radical->Fixed_Damage Fixation Cell_Death Cell Death Fixed_Damage->Cell_Death Leads to Radiation Ionizing Radiation Radiation->DNA Induces G start Start seed_cells Seed Cells in 6-well Plates start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight drug_treatment Add Metronidazole or Vehicle incubate_overnight->drug_treatment hypoxia Induce Hypoxia drug_treatment->hypoxia irradiate Irradiate with Various Doses hypoxia->irradiate replace_medium Replace with Fresh Medium irradiate->replace_medium incubate_colonies Incubate for 10-14 Days replace_medium->incubate_colonies stain_colonies Fix and Stain Colonies incubate_colonies->stain_colonies count_colonies Count Colonies stain_colonies->count_colonies analyze_data Calculate Survival Fraction & SER count_colonies->analyze_data end End analyze_data->end G start Start inoculate_tumors Inoculate Tumor Cells in Mice start->inoculate_tumors tumor_growth Allow Tumors to Grow inoculate_tumors->tumor_growth group_animals Randomize Animals into Treatment Groups tumor_growth->group_animals drug_admin Administer Metronidazole or Vehicle group_animals->drug_admin irradiate_tumors Irradiate Tumors drug_admin->irradiate_tumors measure_tumors Measure Tumor Volume Regularly irradiate_tumors->measure_tumors plot_growth_curves Plot Tumor Growth Curves measure_tumors->plot_growth_curves calculate_tgd Calculate Tumor Growth Delay (TGD) plot_growth_curves->calculate_tgd end End calculate_tgd->end

Application Notes and Protocols for Assessing the Antimicrobial Efficacy of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antimicrobial properties of the compound 2-(5-Nitro-1H-imidazol-1-yl)ethanol. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing, ensuring robust and reproducible data generation.

Introduction

This compound is a nitroimidazole derivative. Compounds of this class are known for their antimicrobial activity, particularly against anaerobic bacteria and certain protozoa. The mechanism of action for nitroimidazoles typically involves the reduction of the nitro group within the microbial cell in an anaerobic environment. This process generates short-lived, highly reactive nitroso-free radicals that induce cellular damage, leading to microbial death[1]. The following protocols are designed to quantify the inhibitory and bactericidal activity of this compound against relevant microbial strains.

Data Presentation

The quantitative results from the following experimental protocols should be summarized for clear comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain ID (e.g., ATCC)MIC (µg/mL)Positive Control (e.g., Metronidazole) MIC (µg/mL)
Bacteroides fragilisATCC 25285
Clostridium difficileATCC 9689
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain ID (e.g., ATCC)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Bacteroides fragilisATCC 25285
Clostridium difficileATCC 9689

Table 3: Time-Kill Kinetics of this compound against a Target Microorganism

Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
0
2
4
8
12
24

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] The broth microdilution method is a standard procedure for determining the MIC.[4][5]

Materials:

  • This compound

  • Test microorganisms (e.g., anaerobic and aerobic bacteria)

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for aerobes, supplemented Brucella broth for anaerobes)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and tubes

  • Positive control antibiotic (e.g., Metronidazole)

  • Solvent for the test compound (e.g., DMSO), if necessary

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent. Make serial twofold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted test compound. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours. For anaerobic bacteria, incubation should be carried out in an anaerobic chamber.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[4]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Serial Dilutions of This compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] This assay is a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Agar plates with appropriate growth medium

  • Sterile pipette tips and spreader

Procedure:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquots onto fresh agar plates.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours (under anaerobic conditions if required).

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10]

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_incubation_results Incubation & Results mic_results Wells with No Visible Growth (≥ MIC) subculture Aliquot from Wells mic_results->subculture plate Spread on Agar Plates subculture->plate incubate Incubate at 37°C (18-24 hours) plate->incubate count_colonies Count Colonies (CFU) incubate->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc Time_Kill_Workflow cluster_setup Assay Setup cluster_sampling Sampling Over Time cluster_quantification Quantification cluster_analysis Data Analysis prep_cultures Prepare Bacterial Cultures and Test Compound Concentrations inoculate_tubes Inoculate Tubes prep_cultures->inoculate_tubes sampling Withdraw Aliquots at 0, 2, 4, 8, 12, 24 hours inoculate_tubes->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate on Agar serial_dilution->plating incubation Incubate Plates plating->incubation colony_count Count Colonies (CFU) incubation->colony_count plot_curves Plot Log10 CFU/mL vs. Time colony_count->plot_curves analyze_kinetics Analyze Killing Kinetics plot_curves->analyze_kinetics

References

Application of 2-(5-Nitro-1H-imidazol-1-yl)ethanol in Hypoxia Imaging Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor hypoxia, a condition of low oxygen levels in solid tumors, is a critical factor contributing to tumor progression, metastasis, and resistance to conventional cancer therapies such as radiation and chemotherapy. The accurate detection and quantification of hypoxic regions within tumors are therefore of paramount importance for prognostic evaluation and for guiding therapeutic strategies. The 2-nitroimidazole class of compounds has emerged as a cornerstone for hypoxia imaging. These compounds are bioreductively activated under hypoxic conditions, leading to their covalent binding to intracellular macromolecules and subsequent trapping within hypoxic cells.

This document provides detailed application notes and protocols for the use of 2-(5-Nitro-1H-imidazol-1-yl)ethanol and its derivatives in hypoxia imaging research. While direct experimental data for this specific compound are limited in publicly available literature, its structural similarity to extensively studied 2-nitroimidazole-based hypoxia probes, such as metronidazole, pimonidazole, and the PET tracer precursor for [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO), allows for the adaptation of established principles and protocols.

Mechanism of Action

The selective accumulation of 2-nitroimidazole compounds in hypoxic tissues is governed by a bioreductive activation process. Under normoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction by cellular reductases to form a radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized to the parent compound, which can then diffuse out of the cell. However, in a hypoxic environment (typically pO₂ < 10 mmHg), the radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species covalently bind to intracellular macromolecules, primarily proteins and thiols, leading to their irreversible trapping within the hypoxic cell. This oxygen-dependent differential trapping is the fundamental principle behind the use of 2-nitroimidazoles as hypoxia imaging agents.[1][2]

Mechanism of 2-Nitroimidazole Trapping in Hypoxic Cells cluster_normoxia Normoxic Cell (High O₂) cluster_hypoxia Hypoxic Cell (Low O₂) Norm_Probe 2-Nitroimidazole Probe Norm_Reduction One-electron Reduction (Nitroreductases) Norm_Probe->Norm_Reduction Norm_Efflux Efflux from cell Norm_Probe->Norm_Efflux Hyp_Probe 2-Nitroimidazole Probe Norm_Radical Radical Anion Norm_Reduction->Norm_Radical Norm_Reoxidation Reoxidation (O₂) Norm_Radical->Norm_Reoxidation Fast Norm_Reoxidation->Norm_Probe Hyp_Reduction One-electron Reduction (Nitroreductases) Hyp_Probe->Hyp_Reduction Hyp_Radical Radical Anion Hyp_Reduction->Hyp_Radical Hyp_FurtherReduction Further Reduction Hyp_Radical->Hyp_FurtherReduction Slow Reoxidation Hyp_ReactiveSpecies Reactive Intermediates (Nitroso, Hydroxylamine) Hyp_FurtherReduction->Hyp_ReactiveSpecies Hyp_Binding Covalent Binding to Macromolecules Hyp_ReactiveSpecies->Hyp_Binding Hyp_Trapping Cellular Trapping Hyp_Binding->Hyp_Trapping

Cellular trapping mechanism of 2-nitroimidazoles.

Applications in Hypoxia Imaging

This compound and its derivatives can be utilized in various modalities for hypoxia imaging:

  • Immunohistochemical (IHC) Detection: Similar to pimonidazole, this compound can be administered in vivo, where it will form adducts in hypoxic tissues. Following tissue excision and processing, these adducts can be detected using specific monoclonal antibodies, allowing for high-resolution microscopic visualization of hypoxic regions.[3][4]

  • Precursor for Radiolabeled Probes: The ethanol moiety of the compound provides a convenient site for chemical modification, making it a suitable precursor for the synthesis of radiolabeled hypoxia imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). For instance, it can be modified to synthesize precursors for tracers like [¹⁸F]FMISO.[5][6]

  • Development of Fluorescent Probes: The 2-nitroimidazole core can be conjugated with fluorescent dyes to create hypoxia-sensitive fluorescent probes for in vitro and in vivo optical imaging.[7][8]

Data Presentation: Comparison of 2-Nitroimidazole-Based Hypoxia Probes

The following tables summarize quantitative data from preclinical studies using various 2-nitroimidazole-based hypoxia imaging agents. This data provides a comparative reference for the expected performance of probes derived from this compound.

Table 1: In Vitro Cellular Uptake of Nitroimidazole Probes

ProbeCell LineConditionUptake (% of added dose)Hypoxic:Normoxic RatioReference
Al¹⁸F-NOTA-NI ECA109Hypoxic (1.0% O₂)3.46 ± 0.56~2.27[8]
Normoxic~1.52[8]
¹⁸F-MISO ECA109Hypoxic (1.0% O₂)Not specified~1.50[8]
IAZA (100 µM) FaDuHypoxic (<0.1% O₂)Not specifiedSignificantly higher than normoxic[9]
FAZA (100 µM) FaDuHypoxic (<0.1% O₂)Not specifiedSignificantly higher than normoxic[9]

Table 2: In Vivo Tumor-to-Muscle (T/M) Ratios of Nitroimidazole-Based PET/SPECT Tracers in Preclinical Models

TracerAnimal ModelTumor TypeTime Post-InjectionT/M RatioReference
⁹⁹ᵐTc-EC-MN Breast tumor-bearing ratsBreast adenocarcinoma4 hours> [¹⁸F]FMISO[10]
[¹⁸F]FMISO Nude miceFaDu/CAL-33 xenografts2 hoursNo significant correlation with IHC[11]
[¹⁸F]FMISO MiceMC38/E0771 tumors80 minutes~1.5 - 2.5[12]
[¹⁸F]EF1 RatsQ7 hepatoma (hypoxic)Not specified2.1 - 3.0[13]
[¹⁸F]EF1 Rats9LF glioma (oxic)Not specified1.0 - 1.4[13]
[¹⁸F]EF5 RatsQ7 hepatoma (hypoxic)120 minutes1.47 - 2.95 (gamma counting)[14]

Experimental Protocols

Protocol 1: Immunohistochemical Detection of Hypoxia In Vivo

This protocol is adapted from established methods for pimonidazole and EF5 and can be applied to this compound, provided a specific antibody is available.[10][13]

Workflow for Immunohistochemical Detection of Hypoxia A 1. Administration of This compound (e.g., 60 mg/kg, i.p.) B 2. Circulation and Hypoxia-Specific Binding (e.g., 90 minutes) A->B C 3. Euthanasia and Tumor/Tissue Excision B->C D 4. Tissue Fixation (e.g., 10% Formalin) C->D E 5. Paraffin Embedding and Sectioning D->E F 6. Immunohistochemical Staining - Primary Antibody (anti-nitroimidazole adduct) - Secondary Antibody (HRP-conjugated) - DAB Substrate E->F G 7. Counterstaining and Mounting F->G H 8. Microscopic Imaging and Quantitative Analysis G->H

Immunohistochemistry workflow for hypoxia detection.

Materials:

  • This compound

  • Sterile saline

  • Tumor-bearing animal model (e.g., mice, rats)

  • Anesthetic

  • 10% neutral buffered formalin

  • Paraffin and embedding supplies

  • Microtome

  • Microscope slides

  • Primary antibody against this compound adducts

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

  • Microscope with digital camera

Procedure:

  • Probe Administration: Dissolve this compound in sterile saline to a suitable concentration. Administer the solution to the tumor-bearing animal via intraperitoneal (i.p.) or intravenous (i.v.) injection at a dose of approximately 60 mg/kg.

  • Circulation: Allow the compound to circulate and accumulate in hypoxic tissues for 90-120 minutes.

  • Tissue Harvest: Euthanize the animal using an approved method and excise the tumor and other tissues of interest.

  • Fixation: Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

  • Processing and Embedding: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.

  • Immunohistochemistry: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval if required by the primary antibody protocol. c. Block endogenous peroxidase activity with 3% hydrogen peroxide. d. Block non-specific binding sites with a suitable blocking serum. e. Incubate with the primary antibody against the nitroimidazole adducts at the recommended dilution and temperature. f. Wash and incubate with the HRP-conjugated secondary antibody. g. Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the sites of antibody binding.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate, clear, and mount with a permanent mounting medium.

  • Analysis: Image the slides using a bright-field microscope. The brown staining indicates hypoxic regions. Quantitative analysis can be performed using image analysis software to determine the percentage of the hypoxic area.[15]

Protocol 2: In Vitro Hypoxia Imaging using a Fluorescent Derivative

This protocol outlines the general steps for using a fluorescently labeled derivative of this compound for in vitro hypoxia imaging.

Materials:

  • Fluorescently labeled this compound derivative

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Multi-well plates or chamber slides

  • Hypoxia chamber or incubator with adjustable O₂ levels

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cancer cells in multi-well plates or chamber slides and allow them to adhere overnight.

  • Induction of Hypoxia: Place one set of plates/slides in a normoxic incubator (21% O₂) and another set in a hypoxic chamber (e.g., 1% O₂). Incubate for a sufficient time (e.g., 4-24 hours) to induce a hypoxic state.

  • Probe Incubation: Add the fluorescent nitroimidazole probe to the cell culture medium at a predetermined optimal concentration (e.g., 10-100 µM). Incubate the cells with the probe under both normoxic and hypoxic conditions for 1-4 hours.

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore used.

  • Analysis: Compare the fluorescence intensity between the normoxic and hypoxic cells. A significantly higher fluorescence signal in the hypoxic cells indicates successful hypoxia-specific trapping of the probe.

Protocol 3: Synthesis of a Precursor for [¹⁸F]FMISO from a 2-(Nitro-1H-imidazol-1-yl)propanediol derivative

The following is a generalized synthetic scheme for producing a tosylated precursor for [¹⁸F]FMISO, starting from a diol compound structurally related to this compound. This highlights its utility as a chemical starting material.[5][6]

Synthetic Pathway for [¹⁸F]FMISO Precursor A 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol B Protection of Hydroxyl Group (e.g., with THP) A->B C Protected Diol B->C D Tosylation of Primary Hydroxyl (p-Toluenesulfonyl chloride, Pyridine) C->D E Tosylated Precursor for [¹⁸F]Fluorination D->E F Radiolabeling with [¹⁸F]Fluoride E->F G [¹⁸F]Labeled Intermediate F->G H Deprotection (Acid Hydrolysis) G->H I [¹⁸F]FMISO H->I

Generalized synthesis of an [¹⁸F]FMISO precursor.

Procedure Overview:

  • Protection: The secondary hydroxyl group of a 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol is protected, for example, with a tetrahydropyranyl (THP) group, to prevent its reaction in the subsequent step.

  • Tosylation: The primary hydroxyl group of the protected diol is then reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine to introduce a good leaving group (tosylate).

  • Radiolabeling: The resulting tosylated precursor is then subjected to nucleophilic substitution with [¹⁸F]fluoride to introduce the radioactive fluorine-18 atom.

  • Deprotection: The protecting group is removed, typically by acid hydrolysis, to yield the final product, [¹⁸F]FMISO.

This demonstrates the role of the core structure of this compound as a foundational scaffold for creating advanced imaging agents.

Conclusion

This compound and its derivatives are valuable tools in the study of tumor hypoxia. Their shared mechanism of action with other well-characterized 2-nitroimidazoles provides a strong basis for their application in hypoxia imaging. The protocols and data presented here, adapted from studies on analogous compounds, offer a comprehensive guide for researchers and drug development professionals to effectively utilize this class of molecules for visualizing and quantifying tumor hypoxia, ultimately aiding in the development of more effective cancer therapies.

References

Application Notes and Protocols for Investigating 2-(5-Nitro-1H-imidazol-1-yl)ethanol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroimidazoles are a class of compounds extensively studied for their potential in cancer therapy, primarily due to their selective activity in hypoxic environments.[1][2][3] Solid tumors often contain regions of low oxygen, or hypoxia, which is associated with resistance to conventional treatments like radiotherapy and chemotherapy.[1][2][3] 2-(5-Nitro-1H-imidazol-1-yl)ethanol is a 5-nitroimidazole derivative. While specific studies on its direct cytotoxic or radiosensitizing effects on cancer cell lines are not extensively documented in publicly available literature, its structural similarity to other investigated nitroimidazoles, such as nimorazole, suggests its potential as a hypoxia-activated prodrug and/or a radiosensitizer.[2][4][5]

These application notes provide a comprehensive framework for researchers to investigate the potential of this compound in cancer cell line studies, based on the established methodologies for evaluating nitroimidazole compounds.

Mechanism of Action of Nitroimidazoles in Hypoxic Cancer Cells

Under hypoxic conditions, the nitro group of a nitroimidazole molecule can be reduced by intracellular reductases to form a highly reactive nitro radical anion.[1][3] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound with the concomitant formation of superoxide. However, in the absence of sufficient oxygen, the nitro radical anion can undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives.[3][6] These reactive intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and cell death.[1][3][7][8]

As radiosensitizers, nitroimidazoles mimic the effect of oxygen in "fixing" radiation-induced DNA damage, making it more difficult for the cell to repair and thereby increasing the lethal effects of radiation.[2][5]

Nitroimidazole_Mechanism_of_Action cluster_normoxia Normoxic Cell cluster_hypoxia Hypoxic Cell Nitroimidazole_N This compound (R-NO2) Radical_Anion_N Nitro Radical Anion (R-NO2•-) Nitroimidazole_N->Radical_Anion_N Reduction Radical_Anion_N->Nitroimidazole_N Re-oxidation Oxygen_N Oxygen (O2) Superoxide Superoxide (O2•-) Radical_Anion_N->Superoxide + O2 Nitroimidazole_H This compound (R-NO2) Radical_Anion_H Nitro Radical Anion (R-NO2•-) Nitroimidazole_H->Radical_Anion_H Reduction Cytotoxic_Species Reactive Intermediates (e.g., R-NO, R-NHOH) Radical_Anion_H->Cytotoxic_Species Further Reduction Macromolecule_Adducts Macromolecule Adducts (DNA, Proteins) Cytotoxic_Species->Macromolecule_Adducts Covalent Binding Cell_Death Cell Death / Cytostasis Macromolecule_Adducts->Cell_Death Experimental_Workflow Start Start: Cancer Cell Lines Drug_Treatment Treat with this compound under Normoxia and Hypoxia Start->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Drug_Treatment->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay (with/without Radiation) Drug_Treatment->Clonogenic_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Drug_Treatment->Cell_Cycle_Analysis DNA_Damage_Assay DNA Damage Assay (γ-H2AX Staining, Comet Assay) Drug_Treatment->DNA_Damage_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis Western_Blot Western Blot Analysis (Apoptosis, Cell Cycle, DNA Damage Markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot DNA_Damage_Assay->Western_Blot Western_Blot->Data_Analysis Signaling_Pathways Nitroimidazole This compound + Hypoxia Reactive_Species Reactive Intermediates Nitroimidazole->Reactive_Species DNA_Damage DNA Damage Reactive_Species->DNA_Damage Replication_Stress Replication Stress Reactive_Species->Replication_Stress ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Apoptosis Apoptosis DNA_Damage->Apoptosis Replication_Stress->ATM_ATR gH2AX γ-H2AX ATM_ATR->gH2AX Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) ATM_ATR->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

References

Application Note and Protocol: Quantification of 2-(5-Nitro-1H-imidazol-1-yl)ethanol in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(5-Nitro-1H-imidazol-1-yl)ethanol, also known as hydroxymetronidazole, is the major active metabolite of the widely used antimicrobial drug, metronidazole.[1][2] Monitoring its concentration in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing the metabolic profile of metronidazole.[1][3] This document provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this metabolite.

The methodology described herein is based on established principles of reversed-phase chromatography with UV detection, a robust and widely accessible technique in analytical laboratories.[1][3] The protocol covers sample preparation, chromatographic conditions, and method validation parameters.

Metabolic Pathway of Metronidazole

The following diagram illustrates the metabolic conversion of metronidazole to its primary metabolites, including this compound.

Metronidazole Metronidazole Hydroxylation Hydroxylation (CYP450) Metronidazole->Hydroxylation Oxidation Oxidation Metronidazole->Oxidation Metabolite1 This compound (Hydroxymetronidazole) Hydroxylation->Metabolite1 Metabolite2 2-methyl-5-nitroimidazol-1-ylacetic acid (Acetic Acid Metabolite) Oxidation->Metabolite2

Figure 1: Metabolic pathway of Metronidazole.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from human plasma samples.

Materials:

  • Human plasma samples

  • Zinc sulfate solution (10% w/v in water)

  • Methanol, HPLC grade

  • Internal Standard (IS) stock solution (e.g., Tinidazole, 100 µg/mL in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Pipette 500 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of 10% zinc sulfate solution to precipitate plasma proteins.[3][4]

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3][4]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

2. HPLC Method

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: µ-Bondapak C18, 10 µm, 300 x 3.9 mm or equivalent.[1]

  • Mobile Phase: Acetonitrile and 0.02 M acetate buffer (pH 4.0) in a ratio of 35:65 (v/v).[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Detection Wavelength: 313 nm.[1][5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Run Time: Approximately 10 minutes.

3. Preparation of Standards and Calibration Curve

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Calibration Curve: Inject 20 µL of each working standard and the blank (mobile phase) into the HPLC system. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample receipt to data analysis.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Add Zinc Sulfate (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.45 µm) Collect->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (313 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Figure 2: HPLC quantification workflow.

Data Presentation

The performance of the HPLC method should be validated according to standard guidelines. The following table summarizes typical validation parameters for the quantification of nitroimidazole compounds in biological samples.

Table 1: Summary of Quantitative Data and Method Validation Parameters

ParameterResult
Linearity Range 0.15 - 30 µg/mL[3][4]
Correlation Coefficient (r²) > 0.999[3][4]
Limit of Detection (LOD) 0.25 - 0.75 µg·mL−1[6]
Limit of Quantification (LOQ) 0.8 - 2.0 µg·mL−1[6]
Precision (RSD%)
   Intra-day< 10.65%[5]
   Inter-day< 16.38%[7]
Accuracy (Recovery %) 82.09% for Metronidazole[5]
Specificity No interference from endogenous plasma components observed.[5]
Stability Samples stable for at least 48 hours at room temperature and after three freeze-thaw cycles.[5]

Note: Data presented is a composite from several studies on metronidazole and its metabolites. Specific validation should be performed for this compound in the laboratory implementing this method.

Discussion

This application note provides a robust and reproducible HPLC method for the quantification of this compound in biological samples. The protein precipitation method for sample preparation is simple, rapid, and effective.[3][4] The chromatographic conditions are optimized for good resolution and sensitivity. The use of a C18 column provides excellent separation of the analyte from endogenous plasma components.[1] UV detection at 313 nm offers good sensitivity for nitroimidazole compounds.[1][5]

The method is linear over a clinically relevant concentration range and demonstrates good precision and accuracy.[3][4][5] It is suitable for use in pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring. For higher sensitivity and specificity, the method can be adapted to an LC-MS/MS system.[5] It is important to note that co-administered drugs, such as other thiopurine metabolites, could potentially interfere with the analysis, and specificity should be carefully evaluated.[2]

References

Application Notes and Protocols for the Synthesis of Novel 2-(5-Nitro-1H-imidazol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroimidazoles are a critical class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[1][2] The core scaffold, 2-(5-Nitro-1H-imidazol-1-yl)ethanol, serves as a valuable starting point for the development of novel therapeutic agents. This document provides detailed synthetic routes, experimental protocols, and characterization data for the preparation of new derivatives of this important molecule. The information is intended to guide researchers in the design and synthesis of next-generation 5-nitroimidazole-based drugs.

Synthetic Routes

The synthesis of novel this compound derivatives primarily involves two strategic approaches:

  • N-Alkylation of a 5-nitroimidazole precursor: This is a fundamental and widely used method where a suitable 5-nitroimidazole is reacted with an electrophile to introduce the desired side chain at the N-1 position.

  • Functionalization of the terminal hydroxyl group: Starting with a pre-formed this compound scaffold, the hydroxyl group can be modified to introduce a variety of functional groups, such as esters, ethers, and amines, leading to a diverse library of compounds.[2]

A general synthetic workflow is depicted below:

G cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Functionalization A 5-Nitroimidazole Precursor B N-Alkylation A->B Electrophile (e.g., substituted 2-bromoethanol) C This compound Derivative B->C D This compound Scaffold E Functionalization of Hydroxyl Group D->E Acyl chlorides, Alkyl halides, etc. F Novel Derivative E->F

Caption: General synthetic strategies for novel this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 5-Nitroimidazoles

This protocol describes a general method for the N-alkylation of a 5-nitroimidazole with a substituted 2-bromoethanol derivative.

Materials:

  • 5-Nitroimidazole (or 2-methyl-5-nitroimidazole) (1.0 eq)

  • Substituted 2-bromoethanol derivative (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-nitroimidazole in anhydrous DMF (or CH₃CN), add the carbonate base.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the substituted 2-bromoethanol derivative dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Synthesis of Ester Derivatives from 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole)

This protocol outlines the synthesis of ester derivatives by acylating the hydroxyl group of metronidazole.[2]

Materials:

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole) (1.0 eq)

  • Substituted acyl chloride or carboxylic acid anhydride (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve metronidazole in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (or pyridine) to the solution.

  • Slowly add the acyl chloride (or anhydride) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for synthesized this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of Novel Derivatives

Compound IDSynthetic RouteR GroupYield (%)Melting Point (°C)Molecular Formula
1a N-Alkylation-H75159-161C₅H₇N₃O₃
1b N-Alkylation-CH₃82160-162C₆H₉N₃O₃
2a Functionalization-COCH₃90110-112C₈H₁₁N₃O₄
2b Functionalization-COPh85128-130C₁₃H₁₃N₃O₄

Table 2: Spectroscopic and Biological Data for Novel Derivatives

Compound ID¹H NMR (δ, ppm)MS (m/z)IC₅₀ (µM) vs. HeLaReference
1a 8.15 (s, 1H), 7.60 (s, 1H), 4.50 (t, 2H), 3.90 (t, 2H), 3.50 (br s, 1H)158.05 [M+H]⁺>100[3]
1b 7.95 (s, 1H), 4.40 (t, 2H), 3.80 (t, 2H), 3.45 (br s, 1H), 2.50 (s, 3H)172.06 [M+H]⁺55.2[4]
2a 7.98 (s, 1H), 4.65 (t, 2H), 4.30 (t, 2H), 2.52 (s, 3H), 2.05 (s, 3H)214.07 [M+H]⁺25.8[2]
2b 8.01 (s, 1H), 7.95-7.45 (m, 5H), 4.80 (t, 2H), 4.55 (t, 2H), 2.55 (s, 3H)276.09 [M+H]⁺12.1[2]

Proposed Mechanism of Action and Signaling Pathways

The biological activity of 5-nitroimidazole derivatives is often attributed to the reductive activation of the nitro group under hypoxic conditions, which are prevalent in anaerobic bacteria and solid tumors.[1][5] This process generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.

G A 5-Nitroimidazole Derivative (Prodrug) B Reductive Activation (Nitroreductases in hypoxic cells) A->B G Kinase Inhibition (e.g., CDK2, MARK4) A->G Direct Inhibition C Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) B->C D DNA Damage C->D covalent binding E Protein Dysfunction (e.g., GAPDH, GST inhibition) C->E covalent binding F Cell Cycle Arrest & Apoptosis D->F E->F G->F

Caption: Proposed mechanisms of action for 5-nitroimidazole derivatives.

Recent studies suggest that some novel 5-nitroimidazole derivatives may also exert their anticancer effects through the inhibition of specific signaling pathways. For instance, certain derivatives have been shown to target and inhibit kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Microtubule Affinity-Regulating Kinase 4 (MARK4), which are crucial for cell cycle progression and microtubule dynamics in cancer cells.[6][7] The inhibition of these kinases can lead to cell cycle arrest and apoptosis. Further research is ongoing to fully elucidate the complex mechanisms of action of this versatile class of compounds.

References

in vivo imaging techniques using 2-(5-Nitro-1H-imidazol-1-yl)ethanol probes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to In Vivo Imaging with 2-(5-Nitro-1H-imidazol-1-yl)ethanol and Related Probes

Application Notes

Introduction

The tumor microenvironment is often characterized by regions of low oxygen tension, or hypoxia, which is a critical factor in tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[1] Non-invasive in vivo imaging of hypoxic tissues is therefore of paramount importance for cancer diagnosis, prognosis, and for guiding therapeutic strategies.[2] Probes based on the 2-nitroimidazole scaffold, including this compound and its derivatives, are the most extensively studied class of agents for hypoxia imaging.[2][3] Their utility spans multiple imaging modalities, including Positron Emission Tomography (PET), fluorescence imaging, and photoacoustic (PA) imaging.[1][4][5]

Mechanism of Action: Bioreductive Trapping

The effectiveness of 2-nitroimidazole probes stems from their unique bioreductive activation mechanism.[2] These compounds are small, relatively lipophilic molecules that can freely diffuse into cells. In tissues with normal oxygen levels (normoxia), the nitro group of the probe undergoes a one-electron reduction by endogenous nitroreductases, forming a radical anion. This radical is highly reactive with oxygen and is rapidly re-oxidized to the parent compound, allowing it to diffuse back out of the cell.

In contrast, under hypoxic conditions (pO2 < 10 mmHg), the low oxygen concentration allows the radical anion to undergo further reduction steps.[3] This process generates highly reactive intermediates that covalently bind to intracellular macromolecules, such as proteins and glutathione.[1][2] This covalent binding effectively traps the probe within hypoxic cells. The degree of probe accumulation is directly proportional to the severity of hypoxia, enabling quantitative visualization of hypoxic regions within a tumor or other tissues like ischemic brain tissue.[6]

Recent studies have elucidated that a key metabolite responsible for this trapping is the glutathione conjugate of the reduced nitroimidazole probe.[1] The formation of this conjugate is catalyzed by enzymes like glutathione S-transferase (GST), and its retention is influenced by the activity of efflux transporters such as multidrug resistance-associated protein 1 (MRP1).[1]

Mechanism of Nitroimidazole Probe Trapping in Hypoxic Cells

Quantitative Data of Representative Probes

The performance of various 2-nitroimidazole-based probes has been quantified in numerous preclinical and clinical studies. The tables below summarize key performance metrics for probes used in PET and fluorescence imaging.

Table 1: Performance of 2-Nitroimidazole PET Probes

ProbeApplicationKey Performance MetricValueReference(s)
¹⁸F-FMISO Hypoxia imaging in NSCLC & HNCPredictive SUV T/Mu (HNC)> 1.6[7][8]
Predictive SUV T/Me (NSCLC)> 2.0[8]
Occult metastasis detectionHypoxia Threshold (TBR)> 1.4[9]
¹⁸F-EF5 Hypoxia imaging in rat tumorsTumor-to-Muscle Ratio (PET, 120 min)0.82 - 1.73[10]
Tumor-to-Muscle Ratio (Gamma count, ~180 min)1.47 - 2.95[10]
Tumor-to-Muscle Ratio (~160 min)2.7 ± 0.3[11]

Abbreviations: ¹⁸F-FMISO, ¹⁸F-Fluoromisonidazole; ¹⁸F-EF5, 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide; HNC, Head and Neck Cancer; NSCLC, Non-Small Cell Lung Cancer; SUV T/Mu, Tumor-to-Muscle Standardized Uptake Value Ratio; SUV T/Me, Tumor-to-Mediastinum Standardized Uptake Value Ratio; TBR, Tumor-to-Blood Ratio.

Table 2: Performance of 2-Nitroimidazole Fluorescence Probes

ProbeApplicationKey Performance MetricValueReference(s)
2-nitroimidazole-ICG In vivo tumor hypoxia imagingTumor-to-Normal Fluorescence Ratio (150 min)~2.0[4]
Piperazine-2-nitroimidazole-ICG Improved in vivo tumor imagingFluorescence Concentration vs. Ethanolamine Linker2x higher (< 3h)[12]
FNTR (Two-Photon Probe) In vitro nitroreductase detectionFluorescence Enhancement130-fold[13]
Detection Limit23.67 ng/mL[13]

Abbreviations: ICG, Indocyanine Green; FNTR, a two-photon fluorescent probe for nitroreductase.

Experimental Protocols

Protocol 1: In Vivo PET/CT Imaging of Tumor Hypoxia with ¹⁸F-FMISO

This protocol describes a general procedure for non-invasive imaging of tumor hypoxia in a murine xenograft model using the PET tracer ¹⁸F-FMISO.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines like HNC or NSCLC).

  • ¹⁸F-FMISO (synthesis as per established methods, ~5-10 MBq per mouse).

  • Anesthesia (e.g., isoflurane with oxygen).

  • PET/CT scanner for small animals.

  • Sterile saline for injection.

  • Heating pad or lamp to maintain animal body temperature.

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to tracer injection to reduce background signal. Allow free access to water.

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place the anesthetized mouse on the scanner bed, ensuring it is positioned within the field of view. Maintain body temperature using a heating pad.

  • Tracer Administration:

    • Administer ~5-10 MBq of ¹⁸F-FMISO via intravenous (tail vein) injection in a volume of 100-200 µL of sterile saline.

    • Record the precise dose and time of injection.

  • Image Acquisition:

    • Optionally, perform an initial dynamic PET scan for the first 15 minutes post-injection to assess tracer kinetics.[7]

    • Allow the tracer to distribute. The optimal uptake time can vary, but static scans are typically acquired 2-4 hours post-injection to allow for clearance from normoxic tissues and accumulation in hypoxic regions.[7][8]

    • Acquire a static PET scan for 15-20 minutes.

    • Immediately following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET and CT images using the scanner's software, applying corrections for attenuation, scatter, and decay.

    • Fuse the PET and CT images to correlate tracer uptake with anatomical structures.

    • Draw regions of interest (ROIs) around the tumor, a reference tissue (e.g., muscle in the contralateral leg), and a blood pool (e.g., heart or major vessel).

    • Calculate the Standardized Uptake Value (SUV) for the tumor ROI.

    • Determine the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio to quantify relative tracer uptake and hypoxia.[9]

Workflow for In Vivo PET/CT Hypoxia Imaging cluster_prep cluster_acq cluster_analysis A Anesthetize Animal & Maintain Temp. B Administer ¹⁸F-FMISO (IV Injection) A->B C Tracer Uptake Period (2-4 hours) B->C D Acquire Static PET & CT Scans C->D E Reconstruct & Fuse Images D->E F Draw Regions of Interest (ROIs) E->F G Calculate SUV & Tumor-to-Muscle Ratio F->G

Workflow for In Vivo PET/CT Hypoxia Imaging
Protocol 2: In Vivo Fluorescence Imaging with a Nitroimidazole-ICG Probe

This protocol provides a framework for imaging tumor hypoxia using a near-infrared (NIR) fluorescent probe, such as a 2-nitroimidazole-Indocyanine Green (ICG) conjugate.

Materials:

  • Tumor-bearing mice.

  • 2-nitroimidazole-ICG conjugate probe.[4]

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum).

  • Anesthesia (e.g., isoflurane).

  • Hair removal cream.

  • Sterile PBS or saline for injection.

Procedure:

  • Animal and Probe Preparation:

    • Anesthetize the mouse and remove fur from the area overlying the tumor and a contralateral control site to minimize fluorescence interference.

    • Prepare the nitroimidazole-ICG probe solution in a biocompatible vehicle (e.g., PBS with 5% DMSO).

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire a baseline (pre-injection) fluorescence image using the appropriate excitation and emission filters for ICG (e.g., Excitation: ~745 nm, Emission: ~820 nm).

    • Administer the probe via intravenous injection.

    • Acquire fluorescence images at multiple time points post-injection (e.g., 30 min, 1h, 2h, 4h, 6h) to determine the optimal imaging window where tumor contrast is maximized.[12]

  • Image Analysis:

    • Using the imaging software, draw ROIs over the tumor and a contralateral, non-tumor-bearing region (e.g., muscle).

    • Quantify the average fluorescence intensity (radiant efficiency) within each ROI at each time point.

    • Calculate the tumor-to-normal tissue (T/N) ratio by dividing the fluorescence intensity in the tumor ROI by that in the control ROI. A higher T/N ratio indicates specific probe accumulation in the tumor.[4]

  • Ex Vivo Validation (Recommended):

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (liver, kidneys, muscle, etc.).

    • Arrange the excised tissues in the imaging system and acquire a final ex vivo fluorescence image to confirm probe biodistribution and tumor-specific accumulation.

    • For definitive validation, tissues can be frozen or fixed for histological analysis and co-stained with a standard hypoxia marker (e.g., pimonidazole or HIF-1α antibody) to correlate fluorescence signal with hypoxic regions.[12]

Workflow for In Vivo Fluorescence Hypoxia Imaging A Prepare Animal (Anesthetize, Remove Fur) B Acquire Baseline Fluorescence Image A->B C Administer Probe (IV Injection) B->C D Time-Course Imaging (e.g., 0.5 - 6 hours) C->D E Image Analysis (Draw ROIs) D->E G Ex Vivo Validation (Excise & Image Tissues) D->G Final Timepoint F Calculate Tumor-to-Normal (T/N) Ratio E->F H Histology (Optional) G->H

Workflow for In Vivo Fluorescence Hypoxia Imaging

References

Application Notes and Protocols: Therapeutic Potential of 2-(5-Nitro-1H-imidazol-1-yl)ethanol for Anaerobic Infections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(5-Nitro-1H-imidazol-1-yl)ethanol, commonly known as metronidazole, is a synthetic nitroimidazole antimicrobial agent with potent activity against anaerobic bacteria and certain protozoa.[1][2][3] It is a cornerstone in the treatment of a variety of anaerobic infections.[4][5] Metronidazole is a prodrug, meaning it is administered in an inactive form and requires activation within the target microorganism.[1][6] Its selective toxicity towards anaerobes is due to the unique low-redox environment of these organisms, which facilitates the reductive activation of the drug's nitro group.[6][7] This activation leads to the production of cytotoxic intermediates that disrupt DNA synthesis and induce strand breaks, ultimately resulting in cell death.[1][2][6]

These application notes provide a comprehensive overview of the therapeutic potential of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and antimicrobial spectrum. Detailed protocols for in vitro susceptibility testing are also provided to guide researchers in their evaluation of this important antimicrobial agent.

Data Presentation

Pharmacokinetic Properties of Metronidazole

The pharmacokinetic profile of metronidazole is characterized by excellent absorption and wide distribution in the body.[8][9][10]

ParameterValueReference
Bioavailability (Oral) >90%[8][9][10]
Protein Binding <20%[8][9][10]
Volume of Distribution 0.51 - 1.1 L/kg[3][8][9]
Elimination Half-life ~8 hours[11]
Metabolism Extensively in the liver[8][9][11]
Primary Metabolite Hydroxy metabolite (30-65% activity of parent compound)[8][9][11]
Excretion Primarily in urine[10]
Antimicrobial Spectrum and In Vitro Efficacy of Metronidazole

Metronidazole exhibits potent activity against a wide range of anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key measure of its in vitro efficacy.

OrganismMIC Range (µg/mL)Reference
Bacteroides fragilis1.0 - 2.0[12]
Prevotella intermediaMean: 0.98[13]
Porphyromonas gingivalisMean: 0.122[13]
Fusobacterium spp.Mean: 0.242[13]
Peptostreptococcus microsMean: 12.14[13]
General SusceptibilityInhibited by ≤3.1 µg/mL; Killed by ≤6.3 µg/mL[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is a reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[15]

Principle: A standardized inoculum of the test organism is inoculated onto a series of agar plates containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration that inhibits visible growth.[15]

Materials:

  • This compound (Metronidazole) powder

  • Appropriate agar medium for anaerobes (e.g., Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood)[15]

  • Anaerobic bacterial strain(s)

  • Sterile petri dishes

  • Sterile saline or broth

  • McFarland turbidity standards (0.5)

  • Multipoint replicator or calibrated loop

  • Anaerobic incubation system (e.g., anaerobic chamber or jar)

Procedure:

  • Media Preparation:

    • Prepare the agar medium according to the manufacturer's instructions.

    • Autoclave and cool to 48-50°C in a water bath.[15]

  • Drug Dilution:

    • Prepare a stock solution of metronidazole.

    • Perform serial twofold dilutions to achieve the desired final concentrations in the agar (e.g., 0.032 to 256 µg/mL).[16]

  • Plate Preparation:

    • Add 2 mL of each drug dilution to 18 mL of the molten agar, mix gently, and pour into sterile petri dishes.[16]

    • Prepare a drug-free control plate.[16]

    • Allow the agar to solidify.

  • Inoculum Preparation:

    • Subculture the anaerobic test organism and incubate for 24-48 hours.

    • Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[16]

  • Inoculation:

    • Using a multipoint replicator or a calibrated loop, spot-inoculate the surface of each agar plate with the bacterial suspension.[16]

  • Incubation:

    • Place the plates in an anaerobic environment and incubate at 35-37°C for 42-48 hours.[15]

  • Result Interpretation:

    • After incubation, examine the plates for visible bacterial growth.

    • The MIC is the lowest concentration of metronidazole that completely inhibits visible growth.[16]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents against anaerobic bacteria.[15]

Principle: A standardized bacterial inoculum is added to the wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a suitable broth medium. The MIC is the lowest concentration that prevents visible turbidity.[15]

Materials:

  • This compound (Metronidazole) powder

  • Appropriate broth medium for anaerobes (e.g., Brucella broth supplemented with hemin and vitamin K1)[15]

  • Anaerobic bacterial strain(s)

  • Sterile 96-well microtiter plates

  • Sterile saline or broth

  • McFarland turbidity standards (0.5)

  • Anaerobic incubation system

Procedure:

  • Plate Preparation:

    • Prepare serial twofold dilutions of metronidazole in the appropriate broth medium directly in the wells of a 96-well microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the standardized inoculum to each well, except for the sterility control.

  • Incubation:

    • Seal the plates and incubate in an anaerobic environment at 35-37°C for 42-48 hours.[15]

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity (growth). A reading mirror or spectrophotometer can be used.

    • The MIC is the lowest concentration of metronidazole in which there is no visible growth.[15]

Visualizations

Metronidazole_Mechanism_of_Action cluster_cell Anaerobic Bacterial Cell Metronidazole_inactive Metronidazole (Inactive Prodrug) Activation Reductive Activation (by Nitroreductases) Metronidazole_inactive->Activation Passive Diffusion Reactive_Intermediates Reactive Nitro Radical Anion Activation->Reactive_Intermediates DNA Bacterial DNA Reactive_Intermediates->DNA Interaction DNA_Damage DNA Strand Breakage & Destabilization DNA->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Inhibition of DNA Synthesis

Caption: Mechanism of action of this compound in anaerobic bacteria.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_results Incubation & Results prep_media Prepare Agar Medium prep_plates Prepare Agar Plates with Varying Drug Concentrations prep_media->prep_plates prep_drug Prepare Serial Dilutions of Metronidazole prep_drug->prep_plates inoculate Spot-Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate under Anaerobic Conditions inoculate->incubate read_results Read Plates for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the Agar Dilution MIC method.

References

Application Notes and Protocols for the Electrocatalytic Reduction of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for the electrocatalytic reduction of 2-(5-Nitro-1H-imidazol-1-yl)ethanol. This compound belongs to the nitroimidazole class of drugs, which are activated through the reduction of their nitro group, a critical step for their therapeutic efficacy. Understanding and controlling this reduction process is paramount for drug development and mechanistic studies.

Introduction

The electrocatalytic reduction of this compound mimics the biological activation of nitroimidazole-based drugs. This process involves the transfer of electrons to the nitro group, leading to the formation of reactive intermediates, including the nitro radical anion, which are believed to be responsible for the drug's therapeutic and cytotoxic effects. By employing electrochemical methods, researchers can precisely control the reduction process, enabling detailed studies of reaction mechanisms, kinetics, and the generation of metabolites for further investigation.

The following protocols and data are based on studies of 2-nitroimidazole and other closely related nitroimidazole compounds, providing a robust framework for designing experiments for this compound.

Data Presentation

Table 1: Electrochemical Reduction Parameters for Nitroimidazoles
Parameter2-NitroimidazoleMetronidazoleNotes
Reduction Peak Potential (V vs. Ag/AgCl) pH-dependent: ~ -0.6 V at pH 7~ -0.66 VThe reduction potential is highly dependent on the pH of the electrolyte.
Number of Electrons Transferred 44-6The overall reduction from a nitro group to an amine involves 6 electrons. The 4-electron reduction leads to the hydroxylamine intermediate.
Optimal pH Range Acidic to neutralAcidic to neutralThe stability of the nitro radical anion and the reduction mechanism can vary significantly with pH.[1]
Recommended Electrode Material Mercury, Glassy CarbonGlassy Carbon, Modified ElectrodesThe choice of electrode material can influence the overpotential and selectivity of the reduction.
Supporting Electrolyte 0.1 M TBAP in 60% DMF/40% aqueous bufferPhosphate buffer, H₂SO₄The electrolyte must be electrochemically inert in the potential window of interest and provide sufficient conductivity.
Table 2: Kinetic Data for the Nitro Radical Anion of 2-Nitroimidazole
ParameterValueConditions
Disproportionation Rate Constant (k₂) 1.3 x 10⁵ M⁻¹s⁻¹Aqueous mixed medium
Half-life (t₁/₂) 5.4 sFirst half-life
Data from a study on 2-nitroimidazole, which is expected to be comparable for this compound.[1]

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for a Mechanistic Investigation

This protocol is designed to investigate the electrochemical behavior of this compound and determine its reduction potential.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • This compound

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4

  • Deionized water

  • Argon or Nitrogen gas for deoxygenation

Procedure:

  • Prepare a 1 mM stock solution of this compound in the supporting electrolyte.

  • Assemble the three-electrode cell with the GCE as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.

  • Add the this compound solution to the cell.

  • Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat:

    • Initial Potential: 0.0 V

    • Vertex Potential 1: -1.2 V

    • Vertex Potential 2: 0.0 V

    • Scan Rate: 100 mV/s

  • Run the cyclic voltammogram and record the data.

  • Repeat the experiment at various scan rates (e.g., 25, 50, 200, 500 mV/s) to investigate the nature of the electrochemical process.

  • Analyze the resulting voltammograms to identify the reduction peaks and their characteristics.

Protocol 2: Bulk Electrolysis for the Preparative Scale Reduction

This protocol is for the production of the reduced form of this compound for further analysis or biological testing.

Materials:

  • Potentiostat/Galvanostat capable of high currents

  • H-type electrochemical cell with a porous separator (e.g., glass frit or Nafion membrane)

  • Working Electrode: Large surface area electrode (e.g., reticulated vitreous carbon, carbon felt, or platinum mesh)

  • Counter Electrode: Platinum mesh or carbon rod

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • This compound

  • Supporting Electrolyte: 0.1 M H₂SO₄ or other suitable acidic medium

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas

Procedure:

  • Prepare a solution of this compound (e.g., 10 mM) in the supporting electrolyte.

  • Assemble the H-type cell, placing the working and reference electrodes in one compartment and the counter electrode in the other. The two compartments are separated by the porous frit.

  • Fill both compartments with the electrolyte solution. Add the this compound to the working electrode compartment.

  • Place a stir bar in the working electrode compartment and stir the solution vigorously.

  • Deoxygenate the solution in the working electrode compartment by bubbling with argon or nitrogen.

  • Set the potential of the working electrode to a value slightly more negative than the reduction peak potential determined by CV (e.g., -0.7 V vs. Ag/AgCl).

  • Initiate the bulk electrolysis and monitor the current over time. The current will decrease exponentially as the starting material is consumed.

  • Continue the electrolysis until the current drops to a near-zero value (typically <5% of the initial current), indicating the completion of the reaction.

  • The resulting solution in the working electrode compartment contains the reduced product.

Protocol 3: Analysis of Reduction Products by LC-MS/MS

This protocol outlines the analysis of the products from the bulk electrolysis to identify and quantify the reduced species.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Solution from Protocol 2

Procedure:

  • Filter a sample of the solution from the working electrode compartment of the bulk electrolysis cell through a 0.22 µm syringe filter.

  • Set up the LC-MS/MS method:

    • Injection Volume: 5-10 µL

    • Column Temperature: 40 °C

    • Flow Rate: 0.3 mL/min

    • Gradient: A suitable gradient from high aqueous to high organic mobile phase to separate the starting material from the products.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the expected m/z of the starting material, the hydroxylamine intermediate, and the final amine product.

  • Inject the sample and acquire the data.

  • Analyze the chromatograms and mass spectra to identify the reduction products based on their retention times and mass-to-charge ratios.

  • For quantification, prepare calibration standards of the starting material and, if available, the expected products.

Visualization of Pathways and Workflows

experimental_workflow cluster_preparation Sample & Cell Preparation cluster_analysis Electrochemical Analysis cluster_product_analysis Product Analysis prep_solution Prepare Solution (Substrate + Electrolyte) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deoxygenate Deoxygenate Solution (Ar or N2) assemble_cell->deoxygenate cv Cyclic Voltammetry (CV) - Determine Reduction Potential deoxygenate->cv be Bulk Electrolysis (BE) - Preparative Reduction deoxygenate->be cv->be Set Potential lcms LC-MS/MS Analysis - Identify & Quantify Products be->lcms

Caption: Experimental workflow for electrocatalytic reduction.

reduction_pathway Nitroimidazole This compound (R-NO2) Nitro_Radical Nitro Radical Anion (R-NO2•-) Nitroimidazole->Nitro_Radical + 1e- Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitro_Radical->Hydroxylamine + 3e-, + 4H+ Amine Amine Derivative (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+

Caption: Electrocatalytic reduction pathway of a nitroimidazole.

signaling_pathway cluster_cell Hypoxic Cell Nitroimidazole Nitroimidazole Drug Reduced_Metabolite Reactive Reduced Metabolite Nitroimidazole->Reduced_Metabolite Reduction (e.g., by Cytochrome P450 Reductase) Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Reduced_Metabolite->Cellular_Macromolecules Covalent Binding GAPDH GAPDH Reduced_Metabolite->GAPDH Inhibition GSTP1 GSTP1 Reduced_Metabolite->GSTP1 Inhibition Cell_Damage Cellular Damage & Cytotoxicity Cellular_Macromolecules->Cell_Damage Glycolysis Glycolysis Disruption GAPDH->Glycolysis Detoxification Impaired Detoxification GSTP1->Detoxification Glycolysis->Cell_Damage Detoxification->Cell_Damage

References

Application Notes and Protocols for Employing 2-(5-Nitro-1H-imidazol-1-yl)ethanol as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-(5-Nitro-1H-imidazol-1-yl)ethanol as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of nitroimidazole compounds. The protocols outlined herein are based on established methodologies for the analysis of structurally similar compounds, such as metronidazole and its metabolites.[1][2][3][4][5] This guide covers sample preparation, chromatographic separation, and mass spectrometric detection, along with hypothetical validation data to demonstrate the potential performance of the method.

Introduction

Internal standards are crucial for achieving accurate and precise quantification in mass spectrometry by correcting for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is chemically similar to the analyte but has a different mass, often achieved through isotopic labeling.[1][6] In cases where a stable isotope-labeled standard is unavailable, a structurally related compound can be a suitable alternative.

This compound, a known impurity and metabolite of metronidazole, shares the core nitroimidazole structure with many therapeutic agents.[7][8] Its structural similarity to compounds like metronidazole and hydroxymetronidazole makes it a promising candidate as an internal standard for their quantification. This document presents a comprehensive guide for its application in a research or drug development setting.

Experimental Protocols

Materials and Reagents
  • Analytes: Metronidazole, Hydroxymetronidazole, or other nitroimidazole compounds of interest.

  • Internal Standard: this compound[7][8][9]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Formic Acid (FA) - all LC-MS grade.

  • Water: Deionized or Milli-Q water.

  • Biological Matrix: Human plasma, animal tissue, etc.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the analyte and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.

    • Store at -20°C. These solutions are typically stable for at least 6 months.[6]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 mixture of methanol and water.

    • These solutions are used to spike calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Prepare a working solution of this compound at a concentration of 100 ng/mL in the reconstitution solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma[2][4][5]
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard spiking solution (100 ng/mL of this compound) to all tubes except for the blank.

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate to each tube.

  • Vortex for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[5]

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).[2][5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: Hold at 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: Equilibrate at 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metronidazole (Analyte)172.1128.115
This compound (IS)158.1112.120

Data Presentation: Hypothetical Method Validation Summary

The following tables summarize the expected performance characteristics of the described method, based on typical validation results for similar assays.[3][10]

Table 1: Calibration Curve Linearity

AnalyteRange (ng/mL)
Metronidazole1 - 1000> 0.995

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1< 1585-115< 1585-115
Low3< 1090-110< 1090-110
Medium100< 1090-110< 1090-110
High800< 1090-110< 1090-110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low385-9588-9895-105
High80087-9890-10093-103

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Analyte & IS) Working_Standards Prepare Working Standards (CC & QC) Stock_Solutions->Working_Standards Spike_Samples Spike Plasma Samples (CC, QC, Unknowns) with IS Working_Standards->Spike_Samples Add_EtOAc Add Ethyl Acetate Spike_Samples->Add_EtOAc Vortex_Centrifuge Vortex & Centrifuge Add_EtOAc->Vortex_Centrifuge Evaporate Evaporate Organic Layer Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography MS_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->MS_Detection Integrate Integrate Peak Areas (Analyte & IS) MS_Detection->Integrate Calculate_Ratio Calculate Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify

Caption: Experimental workflow for sample preparation and analysis.

internal_standard_logic cluster_measurement Mass Spectrometer Measurement cluster_processing Data Processing Analyte_Response Analyte Peak Area (A_analyte) Ratio Calculate Ratio (A_analyte / A_IS) Analyte_Response->Ratio IS_Response IS Peak Area (A_IS) IS_Response->Ratio Calibration_Curve Plot Ratio vs. Concentration for Calibration Standards Ratio->Calibration_Curve Final_Concentration Determine Unknown Concentration from its Ratio and the Curve Ratio->Final_Concentration for unknown sample Calibration_Curve->Final_Concentration Sources_of_Variability Sources of Variability (e.g., extraction loss, injection volume) Sources_of_Variability->Analyte_Response affects Sources_of_Variability->IS_Response affects similarly

Caption: Logic of internal standard use for quantification.

Conclusion

The protocols detailed in this application note provide a robust framework for employing this compound as an internal standard for the LC-MS/MS quantification of nitroimidazole drugs. The structural similarity to common nitroimidazoles makes it a viable alternative to more expensive isotopically labeled standards, particularly during method development and research applications. The provided hypothetical validation data suggests that this method can achieve the necessary sensitivity, accuracy, and precision required for bioanalytical studies. Researchers are encouraged to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying this method to clinical or preclinical sample analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Nitro-1H-imidazol-1-yl)ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2-(5-Nitro-1H-imidazol-1-yl)ethanol and its analogues. A significant portion of the available literature focuses on the synthesis of the closely related and commercially important compound, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol, commonly known as metronidazole. The strategies, reaction conditions, and troubleshooting steps outlined here are largely applicable to both syntheses, which typically involve the N-alkylation of a nitroimidazole precursor with ethylene oxide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process.

Q1: My final yield is significantly lower than expected. What are the most common causes?

A: Low yield is a frequent issue that can stem from several factors throughout the experimental process. The most common causes include:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing. The temperature should be carefully controlled, as the reaction of 2-methyl-5-nitroimidazole with ethylene oxide is often conducted at elevated temperatures (e.g., 72-108 °C) for 2.5 to 5 hours to ensure completion.[1]

  • Poor Solubility of Starting Material: 2-Methyl-5-nitroimidazole has low solubility in many common solvents. A mixed solvent system of formic acid and sulfuric acid is often used to improve its solubility, which in turn enhances the conversion rate and final yield.[1][2]

  • Losses During Workup and Purification: Significant product loss can occur during the isolation stages. The purification process often involves a precise pH adjustment to first precipitate unreacted starting material before precipitating the final product.[1][3] Improper pH control can lead to co-precipitation or loss of the product in the mother liquor.

Q2: I am having trouble separating the final product from the unreacted 2-methyl-5-nitroimidazole starting material. How can I improve this separation?

A: This is a critical purification challenge. An effective method involves a multi-step pH adjustment of the aqueous reaction mixture after the formic acid has been removed by distillation[3]:

  • Precipitate Unreacted Starting Material: First, adjust the solution to a weakly acidic pH (e.g., 3.5-5.0) using a base like sodium hydroxide.[1][2] This will cause the unreacted 2-methyl-5-nitroimidazole to precipitate. This precipitate should be removed by filtration.

  • Precipitate the Product: Next, add more base to the remaining filtrate (the mother liquor) to raise the pH to 9.5-10.5.[1][2] This makes the desired product, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol, less soluble, causing it to crystallize and precipitate out of the solution.

  • Collect the Product: The precipitated product can then be collected by filtration, washed, and dried. This staged precipitation method allows for a clean separation based on the different acidity of the starting material and the final product.

Q3: My final product is discolored or appears impure. What are the potential causes and how can I purify it?

A: Discoloration often indicates the presence of side products or degradation. The following steps can be taken for purification:

  • Recrystallization: The crude product can be recrystallized from water.[1][2]

  • Activated Carbon Treatment: During the recrystallization process, adding activated carbon can effectively remove colored impurities.[1][2] The solution is typically heated with activated carbon, and then the carbon is removed via hot filtration before allowing the solution to cool and crystallize.

  • Control of Reaction Conditions: Overheating or extended reaction times can sometimes lead to the formation of degradation products. Ensure that the reaction temperature is maintained within the optimal range.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this synthesis?

A: The use of a mixed solvent of formic acid and sulfuric acid is highly recommended. This system acts as both a solvent and a catalyst. It effectively dissolves the 2-methyl-5-nitroimidazole starting material, which is a key factor in achieving high conversion rates and yields.[1][2] Using a lower concentration of formic acid (e.g., 88%) can also be effective and helps reduce production costs compared to using highly concentrated formic acid.[1]

Q2: What are the key safety precautions when working with ethylene oxide?

A: Ethylene oxide is a hazardous material that requires strict safety protocols. It is both carcinogenic and explosive.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. The reaction temperature must be carefully controlled to prevent runaway reactions.

Q3: How does reaction temperature affect the yield and purity?

A: Temperature is a critical parameter. While higher temperatures (72-108 °C) can increase the reaction rate and drive the synthesis to completion, excessively high temperatures can lead to the formation of undesired byproducts and degradation, affecting both yield and purity.[1] Conversely, temperatures that are too low may result in a slow or incomplete reaction.[2] The optimal temperature must be determined to balance reaction speed with product purity.

Q4: What is a typical yield for this synthesis under optimized conditions?

A: With optimized protocols, particularly those using a formic acid/sulfuric acid solvent system and careful pH control during workup, yields are reported to be in the range of 72% to over 80%.[1][2][3]

Summary of Optimized Reaction Conditions

The following table summarizes quantitative data from various optimized protocols for the synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol.

ParameterEmbodiment 1[2]Embodiment 2[2]Embodiment 3[3]
Starting Material 80 parts 2-methyl-5-nitroimidazole80 parts 2-methyl-5-nitroimidazole254 parts 2-methyl-4(5)-nitroimidazole
Solvent System 43 parts 98% Formic Acid, 38 parts 90% Sulfuric Acid46 parts 88% Formic Acid, 30 parts 98% Sulfuric Acid736 parts 98% Formic Acid
Reactant 45 parts Ethylene Oxide50 parts Ethylene Oxide176 parts Ethylene Oxide
Reaction Temperature 85 °C108 °C30-40 °C
Reaction Time 2.5 hours3 hours2.5 hours
Purification pH pH adjusted to 10pH adjusted to 10.5pH adjusted to 0.8-1.8 then 9-12
Reported Yield 75.2%72.1%81.4%

Detailed Experimental Protocol

This protocol is a generalized procedure based on common methodologies for synthesizing 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol.[1][2][3]

Materials:

  • 2-Methyl-5-nitroimidazole

  • Formic Acid (88-98%)

  • Concentrated Sulfuric Acid (98%)

  • Ethylene Oxide

  • Sodium Hydroxide solution

  • Activated Carbon

  • Deionized Water

Procedure:

  • Preparation of Mixed Acid Solvent: In a reaction vessel equipped with a stirrer and temperature control, add the specified amount of formic acid. While stirring and cooling, slowly add concentrated sulfuric acid, ensuring the temperature remains below 20 °C.

  • Dissolving the Starting Material: To the mixed acid, add 2-methyl-5-nitroimidazole. Stir the mixture and slowly warm it to the target reaction temperature (e.g., 85 °C) until the starting material is completely dissolved.

  • Addition of Ethylene Oxide: Once the starting material is dissolved, begin the addition of ethylene oxide. In some protocols, ethylene oxide and additional sulfuric acid are added alternately in portions.[2] Maintain the reaction temperature throughout the addition. Caution: Ethylene oxide is hazardous.

  • Reaction: After the addition is complete, maintain the reaction mixture at the target temperature for 2.5-5 hours to ensure the reaction goes to completion.

  • Solvent Removal: Cool the reaction mixture to room temperature. Remove the formic acid under reduced pressure.

  • Workup and Purification: a. Add water to the residue to dissolve it. b. Cool the solution (e.g., to 10-20 °C) and slowly add sodium hydroxide solution to adjust the pH to ~3.5-4.0 to precipitate unreacted 2-methyl-5-nitroimidazole. c. Filter off the precipitate. d. To the filtrate, add more sodium hydroxide solution to raise the pH to 9.5-10.5. The product will precipitate. e. Cool the mixture to enhance crystallization and then collect the crude product by filtration.

  • Recrystallization: a. Dissolve the crude product in hot water. For discoloration, add a small amount of activated carbon and keep the solution hot for a few minutes. b. Perform a hot filtration to remove the activated carbon. c. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. d. Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Visual Guides and Workflows

Synthesis Pathway

SynthesisPathway A 2-Methyl-5-nitroimidazole plus + A->plus B Ethylene Oxide C 2-(2-Methyl-5-nitro-1H- imidazol-1-yl)ethanol B->C Formic Acid, Sulfuric Acid plus->B

Caption: General synthesis of metronidazole.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Synthesis Yield check_reaction 1. Review Reaction Conditions start->check_reaction check_workup 2. Optimize Workup & Purification start->check_workup temp Temperature optimal? check_reaction->temp time Reaction time sufficient? check_reaction->time solvent Using Formic/Sulfuric Acid for solubility? check_reaction->solvent ph_control pH for staged precipitation correctly controlled? check_workup->ph_control recrystallization Losses during recrystallization? check_workup->recrystallization solution_reaction Adjust T or time per protocol. temp->solution_reaction No time->solution_reaction No solvent->solution_reaction No solution_workup Refine pH adjustments. ph_control->solution_workup No

References

Technical Support Center: Stability Testing of 2-(5-Nitro-1H-imidazol-1-yl)ethanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-(5-Nitro-1H-imidazol-1-yl)ethanol solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stability testing of this compound solutions?

A1: The main challenges stem from the inherent reactivity of the nitroimidazole ring and the ethanol side chain. The molecule is susceptible to degradation under various conditions, including hydrolysis (especially alkaline), oxidation, and photolysis.[1] A key challenge is developing a stability-indicating analytical method, typically HPLC, that can effectively separate the intact drug from its various degradation products, ensuring accurate quantification and stability assessment.

Q2: What are the common degradation pathways for this compound?

A2: Based on studies of the closely related compound metronidazole, the degradation of this compound can occur through several pathways. These include reduction of the nitro group to form amino derivatives, hydroxylation of the imidazole ring, and oxidation or modification of the ethanol side chain. Under photolytic conditions, fragmentation of the imidazole ring is also possible.[2][3]

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: The most widely used and recommended technique is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1] This method offers the necessary resolution to separate the parent compound from its degradation products. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[1]

Q4: What are forced degradation studies and why are they essential?

A4: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as strong acids and bases, oxidizing agents, high temperatures, and intense light.[1] These studies are critical for:

  • Identifying potential degradation products that could form under normal storage conditions.

  • Elucidating the degradation pathways of the molecule.

  • Developing and validating a robust stability-indicating analytical method.

  • Understanding the intrinsic stability of the drug, which informs formulation development, packaging selection, and the definition of storage conditions.

Q5: Under what conditions is this compound most likely to degrade?

A5: Drawing parallels from metronidazole, the compound is particularly susceptible to degradation in alkaline (basic) conditions.[4] Significant degradation can also be expected under oxidative and acidic conditions, as well as upon exposure to UV light. It is generally more stable under dry heat conditions.[4]

Troubleshooting Guides for HPLC Analysis

Issue 1: Poor separation between the main peak and degradation product peaks.

  • Possible Cause: The HPLC method is not optimized to be "stability-indicating."

  • Troubleshooting Steps:

    • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to resolve all peaks.

    • pH of the Mobile Phase: Modify the pH of the aqueous buffer. The ionization state of the analyte and its degradation products can significantly affect their retention and separation.

    • Column Chemistry: Consider using a different type of C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to achieve alternative selectivity.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

Issue 2: Appearance of ghost peaks in the chromatogram.

  • Possible Cause: Contamination in the HPLC system or sample carryover.

  • Troubleshooting Steps:

    • System Cleaning: Flush the entire HPLC system, including the injector and detector, with a strong solvent like isopropanol.

    • Mobile Phase Preparation: Ensure high-purity solvents and freshly prepared mobile phases are used. Filter all mobile phases before use.

    • Injector Wash: Implement a robust needle wash program in the autosampler method, using a strong, non-interfering solvent.

    • Blank Injections: Run blank injections (mobile phase only) to confirm that the system is clean before analyzing samples.

Issue 3: Peak tailing for the this compound peak.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the pH of the mobile phase to suppress any potential ionization of silanol groups on the column that can interact with the analyte.

    • Buffer Concentration: Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH throughout the analysis.

    • Column Condition: The column may be aging or contaminated. Try washing the column according to the manufacturer's instructions or replace it with a new one.

    • Sample Overload: Reduce the injection volume or the concentration of the sample.

Quantitative Data from Forced Degradation Studies

The following table summarizes typical quantitative results from forced degradation studies on metronidazole, a close structural analog of this compound. These values provide an indication of the expected stability profile.

Stress ConditionReagent/Condition DetailsDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 M HCl6 hours60°C~10-15%[4]
Alkaline Hydrolysis 0.1 M NaOH6 hours60°C58.6% [4]
Neutral Hydrolysis Water6 hours60°C15.3%[4]
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp24.6%[4]
Thermal Degradation Dry Heat48 hours60°C5.6%[4]
Photolytic Degradation UV Light48 hoursRoom TempStable[4]

Note: The stability under photolytic conditions can vary significantly based on the solvent and light intensity.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 8 hours. Cool and neutralize with 1 M NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the powdered drug substance in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the drug in methanol to UV light (254 nm) for 48 hours.

  • Sample Analysis: Dilute all stressed samples appropriately with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (in a ratio of 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Run Time: Sufficient to allow for the elution of all degradation products.

Visualizations

G cluster_stress Forced Degradation Workflow cluster_analysis Analysis stock Stock Solution of This compound acid Acid Hydrolysis (e.g., 1M HCl, 80°C) stock->acid base Alkaline Hydrolysis (e.g., 1M NaOH, RT) stock->base oxidation Oxidative Stress (e.g., 30% H₂O₂, RT) stock->oxidation photo Photolytic Stress (UV Light, 254 nm) stock->photo neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidation->neutralize thermal Thermal Stress (Dry Heat, 105°C) thermal->neutralize photo->neutralize powder Drug Substance (Powder) powder->thermal hplc Stability-Indicating HPLC Analysis neutralize->hplc results Data Interpretation: - % Degradation - Impurity Profile hplc->results

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways cluster_products Resulting Degradation Products parent This compound (Parent Drug) p1 Reduction of Nitro Group parent->p1 Reductive Stress p2 Hydroxylation of Imidazole Ring parent->p2 Oxidative/Hydrolytic Stress p3 Oxidation of Ethanol Side Chain parent->p3 Oxidative Stress p4 Ring Fragmentation (Photolysis) parent->p4 Photolytic Stress dp1 Amino-imidazole derivative p1->dp1 dp2 Hydroxylated parent drug p2->dp2 dp3 Aldehyde/Carboxylic acid derivative p3->dp3 dp4 Smaller organic molecules (e.g., ethanolamine, acetate) p4->dp4

Caption: Potential degradation pathways.

G start HPLC Troubleshooting (e.g., Poor Peak Shape) c1 Check Mobile Phase (pH, Composition, Buffer Strength) start->c1 c2 Check Column (Age, Contamination) c1->c2 No Issue s1 Adjust pH/Buffer Prepare Fresh Mobile Phase c1->s1 Issue Found c3 Check System Parameters (Flow Rate, Temperature) c2->c3 No Issue s2 Wash or Replace Column c2->s2 Issue Found s3 Optimize Flow/Temp c3->s3 Issue Found end Problem Resolved s1->end s2->end s3->end

References

resolving solubility issues of 2-(5-Nitro-1H-imidazol-1-yl)ethanol for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with 2-(5-Nitro-1H-imidazol-1-yl)ethanol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a nitroimidazole compound. Its chemical structure contributes to poor aqueous solubility, a common challenge for many heterocyclic and aromatic compounds in biological buffers and cell culture media. This can lead to precipitation and inaccurate results in in vitro experiments.

Q2: What is the recommended solvent for creating a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[1] DMSO is an aprotic, amphipathic solvent capable of dissolving a wide range of polar and non-polar molecules.[1]

Q3: What is the maximum concentration of DMSO that can be used in my cell-based assay?

The final concentration of DMSO in your in vitro assay should be kept as low as possible, as it can have its own biological effects and may inhibit biofilm formation in certain bacteria.[1] While practices vary, a final DMSO concentration of less than 0.5% (v/v) is a common recommendation, with many studies using less than 0.1% (v/v) .[1][2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: I see a cloudy or hazy appearance in my well plate after adding the compound. What does this mean?

A cloudy, hazy, or crystalline precipitate in your culture medium indicates that the compound has crashed out of solution. This happens when the concentration of the compound exceeds its solubility limit in the aqueous environment of your assay. This can lead to inconsistent and unreliable experimental data.

Q5: How can I increase the solubility of this compound in my aqueous assay medium?

Several techniques can be employed to enhance the solubility of poorly soluble drugs for in vitro studies.[3][4][5] For immediate use in the lab, the most practical approach is co-solvency, which involves first dissolving the compound in a water-miscible organic solvent like DMSO.[5][6] Other advanced methods include the use of cyclodextrins, solid dispersions, and nanotechnology-based approaches.[3][6][7]

Troubleshooting Guide: Compound Precipitation

Encountering precipitation is a common issue when working with poorly soluble compounds. The following guide provides a systematic approach to resolving this problem.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock into aqueous buffer or media. The compound's solubility limit in the final aqueous solution has been exceeded.1. Lower the Final Concentration: Perform a serial dilution of your compound to determine the highest concentration that remains soluble in the final assay medium. 2. Reduce Stock Concentration: Prepare a new, more dilute stock solution in DMSO. This will require adding a larger volume to the final assay, so be mindful of the final DMSO concentration. 3. Modify the Protocol: Pre-warm the aqueous medium to 37°C before adding the compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion.
Inconsistent results or high variability between replicate wells. Micro-precipitation may be occurring, which is not always visible to the naked eye.1. Standardize Solubilization: Follow a consistent, step-by-step protocol for preparing your working solutions (see Experimental Protocols section). Ensure the stock solution is fully dissolved before use. 2. Check for Degradation: Ensure the compound has not degraded during storage. Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] 3. Centrifuge Stock Solution: Before making dilutions, centrifuge the stock solution at high speed to pellet any undissolved microcrystals. Use the supernatant for your experiments.
Complete insolubility even at low concentrations. The compound may be a salt or have specific pH requirements for solubility.1. pH Adjustment: Cautiously test the effect of altering the pH of your buffer system. Note that this can affect cell viability and other experimental parameters. 2. Alternative Solvents: For cell-free assays, consider solvents like ethanol or dimethylformamide (DMF). However, their compatibility with cellular assays is often more limited than DMSO.[9]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below.[10][11]

PropertyValue
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
CAS Number 5006-68-8
Appearance Pale-yellow crystals (similar to related compounds)[12]
Known Synonyms 5-Nitro-1H-imidazole-1-ethanol; Metronidazole impurity D

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out 1.57 mg of this compound using a calibrated analytical balance.

  • Add Solvent: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 100 µL of 100% cell-culture grade DMSO.

  • Solubilize: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution for In Vitro Assays

This protocol describes the preparation of a 100 µM working solution with a final DMSO concentration of 0.1%.

  • Thaw Stock: Thaw one aliquot of the 100 mM stock solution at room temperature.

  • Prepare Intermediate Dilution: Add 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium or buffer. This creates a 1:1000 dilution, resulting in a 100 µM working solution.

  • Mix Thoroughly: Immediately after adding the stock, vortex the working solution for 30 seconds to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.

  • Use Immediately: Use the freshly prepared working solution for your assay. Do not store aqueous dilutions of the compound.

Visual Workflow and Troubleshooting

The following diagrams illustrate the recommended workflow for preparing the compound and a decision-making process for troubleshooting solubility issues.

G cluster_prep Preparation Workflow cluster_assay Assay Dilution A Weigh Compound B Dissolve in 100% DMSO (e.g., 100 mM Stock) A->B C Vortex / Gentle Warming B->C D Store at -20°C in Aliquots C->D E Thaw Stock Aliquot D->E For each experiment F Dilute in Pre-warmed Aqueous Medium E->F G Vortex Immediately F->G H Add to Assay G->H

Caption: Standard workflow for preparing this compound solutions.

G A Compound added to aqueous medium B Is the solution clear? A->B E Proceed with Experiment. Include Vehicle Control. B->E Yes F Reduce final concentration OR Lower stock concentration B->F No C Yes D No (Precipitate) G Re-attempt with vigorous mixing & pre-warmed media F->G

Caption: Troubleshooting decision tree for solubility issues.

References

Technical Support Center: Optimizing In Vivo Dosing of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-(5-Nitro-1H-imidazol-1-yl)ethanol in in vivo experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist in the optimization of your experimental dosage.

Disclaimer: To date, specific in vivo experimental data for this compound is not extensively published in peer-reviewed literature.[1] The information provided herein is largely based on its structural similarity to Metronidazole (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol), a well-researched compound from the same 5-nitroimidazole class.[1][2][3] The core 5-nitroimidazole structure is responsible for the antimicrobial activity, which involves the reduction of the nitro group within anaerobic organisms to form cytotoxic radicals that disrupt DNA.[1][4] Therefore, the data on Metronidazole serves as a strong starting point, but optimal doses for this compound must be determined empirically for each specific experimental model.[4]

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for my in vivo experiment in mice?

A1: For initial studies, it is advisable to start with a dose range reported for the closely related compound, Metronidazole. In mouse models of infection, an effective dose (ED₅₀) of 11.31 mg/kg was reported to prevent mortality in a Fusobacterium necrophorum infection model.[4] For a Bacteroides fragilis abscess model, 10 mg/kg produced a significant reduction in bacterial load, while 100 mg/kg resulted in complete sterilization.[4] A single intraperitoneal (i.p.) dose of 100 mg/kg has been used for pharmacokinetic studies in mice.[5][6] Therefore, a starting range of 10-50 mg/kg is a reasonable starting point for efficacy studies, which can then be optimized based on observed efficacy and toxicity.

Q2: How should I prepare and formulate this compound for administration?

A2: Proper formulation is critical for accurate and reproducible results. Like Metronidazole, this compound is expected to have limited water solubility.[4]

  • For Oral Administration (Gavage): A common and effective method is to prepare a suspension. A standard vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.[4] Ensure the suspension is homogenous by vortexing or stirring before each administration to guarantee consistent dosing.

  • For Parenteral Administration (IP, IV): The compound should be dissolved in a sterile, isotonic solution to avoid tissue irritation.[4] Sterile 0.9% saline is a suitable vehicle.[4] It may be necessary to gently warm the solution or use a co-solvent (such as a small percentage of DMSO or ethanol, followed by dilution in saline) to achieve complete dissolution. Always check the final solution for clarity and ensure the pH is near physiological levels (pH 7.4).

Q3: What is the most appropriate route of administration?

A3: The choice of administration route depends on the experimental objective, the target tissue, and the desired pharmacokinetic profile.

  • Oral (PO): Metronidazole is well-absorbed orally, with a bioavailability of over 90%.[6][7] This route is convenient for longer-term studies and mimics clinical administration. Oral gavage ensures accurate dosing.[4]

  • Intraperitoneal (IP): This route allows for rapid absorption into the systemic circulation and is frequently used in rodent studies for convenience and reliability.[5][6]

  • Intravenous (IV): IV administration provides 100% bioavailability and immediate systemic exposure, making it ideal for pharmacokinetic studies where precise control over plasma concentration is required.[8]

Q4: What are the key pharmacokinetic parameters to consider?

A4: Understanding the pharmacokinetics (PK) is essential for designing an effective dosing regimen. Based on data from Metronidazole in mice following a single 100 mg/kg IP dose:

  • Elimination Half-Life (t½): Approximately 6.98 hours.[5][6] This suggests that for maintaining therapeutic concentrations, dosing may be required every 12 to 24 hours.

  • Mean Residence Time (MRT): Approximately 10.6 hours.[5][6]

  • Distribution: Metronidazole distributes widely into various tissues, including the liver and brain, which should be considered potential targets for toxicity.[5][6][9] It can achieve 60-100% of plasma concentrations in most tissues.[7]

Q5: What signs of toxicity should I monitor for in the animals?

A5: High doses of nitroimidazoles can lead to toxicity.[6] Key signs to monitor in your animals include:

  • General Health: Weight loss, lethargy, ruffled fur, and changes in behavior.

  • Neurological Effects: Ataxia (incoordination), convulsions, and peripheral neuropathy have been reported with high doses of Metronidazole.[6][10]

  • Gastrointestinal Issues: Nausea and vomiting are potential side effects.[8][10]

Acute oral toxicity studies in Wistar rats showed no mortality at single doses of 300 and 2000 mg/kg.[4] However, a 28-day study with daily oral doses of 200, 400, and 600 mg/kg showed minor changes in clinical biochemistry, with some testicular effects at the highest dose.[4] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.

Quantitative Data Summary

The following tables summarize key quantitative data for Metronidazole, which can be used as a reference for initiating experiments with this compound.

Table 1: Reported In Vivo Dosages of Metronidazole in Rodent Models

Animal Model Infection/Study Type Route Dosage Key Outcome/Observation Reference
Mouse Fusobacterium necrophorum Not Specified ED₅₀: 11.31 ± 1.99 mg/kg 50% effective dose in preventing mortality. [4]
Mouse Bacteroides fragilis Abscess Not Specified 10 mg/kg Three-log reduction in bacterial CFU. [4]
Mouse Bacteroides fragilis Abscess Not Specified 100 mg/kg Complete sterilization of abscesses. [4]
Wistar Rat Acute Toxicity Oral 300, 2000 mg/kg (single) No treatment-related mortality. [4]

| Wistar Rat | Subacute Toxicity | Oral | 200, 400, 600 mg/kg (28 days) | Minor biochemical changes; testicular effects at 600 mg/kg. |[4] |

Table 2: Pharmacokinetic Parameters of Metronidazole

Species Dose & Route Elimination Half-Life (t½) Volume of Distribution (Vd) Total Body Clearance Reference
Mouse 100 mg/kg (IP) 6.98 h 1.72 L/kg 162 ml/h/kg [5][6]
Human 6 g/m² (Oral) 13 h (mean) - - [8]

| Human | 0.5 - 2 g (IV) | 9.8 ± 5.9 h (beta half-life) | 0.51 to 1.1 L/kg | - |[7][8] |

Table 3: Acute Toxicity Data for Metronidazole

Species Route of Administration Value Reference
Chick Intraperitoneal (IP) LD₅₀: 516.9 mg/kg [4]

| Chick | Oral | LD₅₀: 3061.8 mg/kg |[4] |

Experimental Protocols

Protocol: Dose-Escalation Study to Determine Maximum Tolerated Dose (MTD)

This protocol outlines a typical dose-escalation study in mice to determine the MTD, which is a crucial first step before conducting efficacy studies.

1. Animals and Acclimation:

  • Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Acclimate animals for at least one week before the experiment.

  • House animals in standard conditions with free access to food and water.

2. Compound Preparation:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% CMC for oral gavage) on the day of dosing.

  • Prepare a stock solution at the highest concentration needed and perform serial dilutions to create lower dose concentrations. This ensures the vehicle concentration remains constant across all groups.

3. Experimental Design and Grouping:

  • Use a cohort size of 3-5 mice per group (n=3 to 5).

  • Establish at least 3-4 dose groups and one vehicle control group.

  • Based on the reference data, a suggested starting dose range could be 50, 150, and 450 mg/kg.

4. Administration:

  • Administer the compound or vehicle via the chosen route (e.g., oral gavage) once daily for a set period (e.g., 7-14 days).

  • The volume of administration should be consistent across all animals (e.g., 10 mL/kg).

5. Monitoring and Endpoints:

  • Daily Monitoring:

    • Record body weight for each animal.

    • Perform clinical observations for signs of toxicity (lethargy, ruffled fur, ataxia, etc.). Score these observations for a semi-quantitative assessment.

  • Primary Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress.

  • Optional Endpoints: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity (e.g., liver and kidney function). Tissues can also be collected for histopathological examination.

6. Data Analysis:

  • Plot the mean body weight change for each group over time.

  • Analyze clinical observation scores.

  • Analyze blood and histopathology data to identify any dose-dependent toxicity.

Visualizations

Diagrams of Experimental and Logical Workflows

G cluster_0 Phase 1: Pre-clinical Planning cluster_1 Phase 2: In Vivo Toxicity Assessment cluster_2 Phase 3: Pharmacokinetic (PK) Study cluster_3 Phase 4: Efficacy (Pharmacodynamic) Study Lit_Review Literature Review (Metronidazole Data) Dose_Selection Initial Dose Range Selection Lit_Review->Dose_Selection Formulation Formulation & Vehicle Selection Dose_Selection->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study Tox_Analysis Toxicity Analysis (Clinical Signs, Histo) MTD_Study->Tox_Analysis PK_Study Single Dose PK Study Tox_Analysis->PK_Study Efficacy_Study Dose-Response Efficacy Study in Disease Model Tox_Analysis->Efficacy_Study PK_Analysis Analyze PK Parameters (t½, Cmax, AUC) PK_Study->PK_Analysis PK_Analysis->Efficacy_Study Optimal_Dose Determine Optimal Therapeutic Dose Efficacy_Study->Optimal_Dose G cluster_0 Compound Properties cluster_1 Experimental Model cluster_2 Dosing Regimen Solubility Solubility Optimal_Dose Optimized In Vivo Dose Solubility->Optimal_Dose PK Pharmacokinetics (ADME) PK->Optimal_Dose Tox Intrinsic Toxicity Tox->Optimal_Dose Species Animal Species (Mouse, Rat) Species->Optimal_Dose Disease Disease Model (Infection, Tumor) Disease->Optimal_Dose Endpoint Efficacy Endpoint Endpoint->Optimal_Dose Route Administration Route (PO, IP, IV) Route->Optimal_Dose Frequency Dosing Frequency Frequency->Optimal_Dose Duration Treatment Duration Duration->Optimal_Dose

References

Technical Support Center: Prevention of Photodegradation of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of 2-(5-Nitro-1H-imidazol-1-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the process by which a molecule is broken down by light, particularly UV radiation. For active pharmaceutical ingredients (APIs) like this compound, a 5-nitroimidazole derivative, this is a significant concern because it can lead to a loss of potency and the formation of potentially toxic degradation products. The nitro group in the imidazole ring makes the molecule susceptible to photolytic cleavage.[1] Studies on related nitroimidazole compounds have shown that photodegradation can generate by-products that are more toxic than the parent compound.[2]

Q2: What are the primary factors that influence the rate of photodegradation of this compound?

A2: Several factors can influence the rate of photodegradation:

  • Light Intensity and Wavelength: Higher light intensity and exposure to UV radiation (especially in the 320-400 nm range) accelerate degradation.

  • pH of the Solution: The pH of the formulation can affect the stability of the molecule. For some nitroimidazoles, degradation rates can vary with pH, although a general trend is not always observed.[2]

  • Presence of Oxygen: Oxygen can participate in photo-oxidative processes, leading to degradation.

  • Solvent/Formulation Composition: The excipients and solvents used in a formulation can either protect the drug from degradation or act as photosensitizers, accelerating the process.

  • Temperature: While light is the primary driver, elevated temperatures can increase the rate of secondary degradation reactions.

Q3: What are the general strategies to prevent the photodegradation of this compound?

A3: The primary strategies to mitigate photodegradation fall into three main categories:

  • Formulation-Based Approaches:

    • Use of UV Absorbers: Incorporating excipients that absorb UV radiation can shield the drug molecule.

    • Addition of Antioxidants: Antioxidants can quench free radicals generated during photo-exposure, thus preventing oxidative degradation pathways.

    • pH Optimization: Adjusting the pH of the formulation to a range where the molecule is most stable.

    • Use of Light-Scattering Agents: In solid dosage forms, opaquant excipients can scatter light and reduce its penetration.

  • Packaging Solutions:

    • Light-Resistant Containers: Using amber-colored glass or opaque plastic packaging is a highly effective method to block UV light.

  • Storage and Handling:

    • Controlled Lighting Conditions: Storing the drug substance and product in the dark or under controlled low-light conditions is essential.

Troubleshooting Guide

Problem: My solution of this compound is showing a color change and a decrease in assay after exposure to light.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Protection from Light 1. Verify that all storage and handling procedures are conducted under light-protective conditions (e.g., amber glassware, low-light environment). 2. Analyze a sample that has been rigorously protected from light as a control.The control sample should show no significant degradation, confirming that light exposure is the primary issue.
Inappropriate Formulation pH 1. Measure the pH of your solution. 2. Conduct a forced degradation study at different pH values (e.g., pH 3, 5, 7, 9) to determine the optimal pH for stability.Identification of a pH range where the degradation rate is minimized.
Photosensitizing Excipients 1. Review the composition of your formulation. 2. If possible, prepare and test simplified formulations, systematically removing excipients to identify any that may be contributing to photosensitivity.Pinpointing a specific excipient that may be exacerbating photodegradation.
Presence of Oxidizing Species 1. Degas your solvent to remove dissolved oxygen. 2. Consider adding an antioxidant to the formulation.A reduction in the degradation rate would suggest an oxidative photodegradation pathway.

Data on Photoprotective Strategies for 5-Nitroimidazoles

Disclaimer: The following data is based on studies of structurally related 5-nitroimidazole compounds, such as metronidazole. Specific quantitative data for this compound is limited in publicly available literature. These values should be used as a guide for initial formulation development.

Table 1: Effect of pH on Photodegradation Rate of Metronidazole in Aqueous Solution

pHDegradation Rate Constant (k, min⁻¹)Reference
30.0045[3]
50.0032[3]
70.0058[3]
90.0081[3]

Table 2: Efficacy of UV Absorbers in Preventing Photodegradation of a Photosensitive Drug (Illustrative Example)

UV Absorber (Concentration)% Degradation after 4h Exposure
None (Control)45%
Oxybenzone (0.5% w/v)12%
Avobenzone (0.5% w/v)8%

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol is designed to assess the intrinsic photostability of this compound.

1. Sample Preparation: a. Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 0.1 mg/mL). b. Transfer the solution to a chemically inert and transparent container (e.g., quartz cuvette or borosilicate glass vial). c. Prepare a "dark control" sample by wrapping an identical container with aluminum foil.

2. Light Exposure: a. Place the sample and the dark control in a photostability chamber. b. Expose the samples to a light source that provides both visible and UV output, according to ICH Q1B guidelines. A common setup includes a combination of a cool white fluorescent lamp and a near-UV lamp.[4] c. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.[4] d. Monitor and control the temperature inside the chamber to prevent thermal degradation.

3. Sample Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from the exposed and dark control samples. b. Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of degradation products.

4. Data Interpretation: a. Compare the chromatograms of the exposed sample, the dark control, and the initial sample. b. Calculate the percentage of degradation at each time point. c. Identify and quantify any major degradation products.

Protocol 2: Evaluation of Stabilizers

This protocol is to assess the effectiveness of antioxidants or UV absorbers in preventing photodegradation.

1. Sample Preparation: a. Prepare several solutions of this compound as described in Protocol 1. b. To each solution, add a different concentration of the stabilizer to be tested (e.g., antioxidant: 0.01%, 0.05%, 0.1% w/v; UV absorber: 0.1%, 0.5%, 1.0% w/v). c. Include a control sample with no stabilizer. d. Prepare corresponding dark control samples for each formulation.

2. Light Exposure and Sample Analysis: a. Follow the light exposure and sample analysis steps as outlined in Protocol 1.

3. Data Interpretation: a. Compare the degradation rates of the samples with and without stabilizers. b. Determine the optimal concentration of the stabilizer that provides significant photoprotection.

Visualizations

Photodegradation_Pathway cluster_0 Initiation cluster_1 Degradation Pathways A This compound (Ground State) B Excited State* A->B Light (hν) C Pathway 1: Nitro Group Reduction B->C D Pathway 2: Imidazole Ring Cleavage B->D E Pathway 3: Side-Chain Oxidation B->E F Degradation Products C->F D->F E->F

Caption: Proposed photodegradation pathways for this compound.

Experimental_Workflow A Prepare Solutions: - Drug Substance - Drug + Stabilizers - Dark Controls B Expose to Light Source (ICH Q1B Conditions) A->B C Withdraw Samples at Time Intervals B->C D Analyze by HPLC-UV/DAD C->D E Quantify Parent Drug and Degradation Products D->E F Compare Results & Determine Stability E->F

Caption: Workflow for a photostability study of this compound.

Troubleshooting_Logic A Observed Photodegradation? B Check Storage & Handling Procedures A->B Yes G No Further Action Needed A->G No C Is Formulation Optimized? B->C D Evaluate pH and Excipients C->D No E Consider Protective Packaging C->E Yes D->E F Implement Light-Resistant Packaging E->F

Caption: Troubleshooting decision tree for photodegradation issues.

References

Technical Support Center: Refining HPLC Separation of 2-(5-Nitro-1H-imidazol-1-yl)ethanol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 2-(5-Nitro-1H-imidazol-1-yl)ethanol from its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its potential metabolites?

A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. An acidic modifier, such as 0.1% formic acid, is often added to the mobile phase to improve peak shape and ionization for mass spectrometry (MS) detection. A gradient elution is recommended to effectively separate the parent compound from its more polar metabolites.

Q2: What are the expected major metabolites of this compound?

Based on the metabolism of similar nitroimidazole compounds like metronidazole, the primary metabolic pathway is expected to be oxidation. This would likely result in the formation of hydroxylated metabolites on the ethanol side chain or the imidazole ring. Therefore, you should anticipate metabolites that are more polar than the parent compound.

Q3: How can I improve the resolution between the parent compound and its closely eluting metabolites?

To improve resolution, you can try the following:

  • Optimize the mobile phase gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Modifying the pH with a different acid (e.g., acetic acid or trifluoroacetic acid) can change the ionization state of the analytes and affect their retention.

  • Try a different column chemistry: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

Q4: I am observing peak tailing for my analytes. What could be the cause and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors.[1] For nitroimidazole compounds, a likely cause is the interaction of the basic imidazole nitrogen with residual silanol groups on the silica-based stationary phase.[1] To address this:

  • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups.

  • Lower the mobile phase pH: Adding an acid like formic acid to the mobile phase will protonate the silanol groups, reducing their interaction with the basic analytes.

  • Add a competing base: A small amount of a basic additive, like triethylamine, can be added to the mobile phase to compete with the analytes for interaction with the silanol groups. However, this is not recommended for MS detection.

  • Check for column voids: A void at the head of the column can also cause peak tailing. This can be checked by reversing the column and running a standard. If the peak shape improves, the column may need to be replaced.

Q5: My retention times are shifting from one injection to the next. What should I investigate?

Retention time shifts can be caused by:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Changes in mobile phase composition: Prepare fresh mobile phase daily and ensure accurate mixing. Degassing the mobile phase is also crucial to prevent bubble formation.

  • Fluctuations in column temperature: Use a column oven to maintain a constant temperature.

  • Pump issues: Check for leaks in the pump and ensure a consistent flow rate.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound and its metabolites.

Problem 1: Poor Resolution or Co-elution of Peaks
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Composition 1. Adjust Organic Solvent Percentage: For reversed-phase, decrease the initial percentage of the organic solvent in your gradient to increase retention and potentially improve separation of early-eluting polar metabolites. 2. Change Organic Solvent: If using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol. This will alter the selectivity.
Suboptimal Gradient Program 1. Decrease Gradient Slope: A slower, shallower gradient provides more time for separation. 2. Introduce Isocratic Holds: Incorporate isocratic holds at key points in the gradient where metabolites are expected to elute.
Incorrect Column Chemistry 1. Try a Different Stationary Phase: If a C18 column is not providing separation, consider a phenyl-hexyl column for potential π-π interactions or a polar-embedded phase column for enhanced retention of polar metabolites.
Low Column Efficiency 1. Check for Column Contamination or Aging: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. 2. Ensure Proper Connections: Check for dead volume in the fittings.
Problem 2: Asymmetric Peaks (Tailing or Fronting)
Possible Cause Troubleshooting Step
Peak Tailing 1. Secondary Silanol Interactions: Add 0.1% formic acid to the mobile phase to suppress silanol activity.[1] 2. Column Overload: Dilute the sample and reinject. 3. Column Void: Reverse flush the column at a low flow rate. If the problem persists, replace the column.
Peak Fronting 1. Sample Overload: Dilute the sample. 2. Incompatible Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.
Problem 3: Baseline Issues (Drift, Noise, or Ghost Peaks)
Possible Cause Troubleshooting Step
Baseline Drift 1. Inadequate System Equilibration: Allow sufficient time for the column and detector to stabilize. 2. Mobile Phase Composition Change: Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Temperature Fluctuations: Use a column oven and ensure a stable lab environment.
Baseline Noise 1. Air Bubbles in the System: Degas the mobile phase and purge the pump. 2. Contaminated Mobile Phase or System: Filter the mobile phase and flush the system with a clean, strong solvent. 3. Detector Lamp Issue: Check the lamp's energy and replace it if necessary.
Ghost Peaks 1. Carryover from Previous Injection: Inject a blank solvent run to confirm carryover. Clean the injector and sample loop. 2. Contaminated Mobile Phase or Sample: Use high-purity solvents and prepare fresh samples.

Experimental Protocols

Recommended Starting HPLC-UV Method

This protocol provides a starting point for the separation of this compound and its metabolites. Optimization will likely be required.

Parameter Condition
Column C18, 2.1 x 100 mm, 2.7 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 5% B to 40% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection Wavelength 320 nm (based on typical absorbance for nitroimidazoles)
Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • Biological Sample Extraction (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

Visualizations

cluster_metabolism Metabolic Pathway of this compound Parent This compound Metabolite1 Hydroxylated Metabolite (Side Chain) Parent->Metabolite1 Oxidation (Phase I) Metabolite2 Hydroxylated Metabolite (Imidazole Ring) Parent->Metabolite2 Oxidation (Phase I) Conjugate Glucuronide/Sulfate Conjugates Metabolite1->Conjugate Conjugation (Phase II) Metabolite2->Conjugate Conjugation (Phase II)

Caption: Hypothetical metabolic pathway of this compound.

cluster_workflow HPLC Method Development Workflow Start Define Separation Goal: Separate Parent and Metabolites SelectColumn Select Column: Reversed-Phase C18 Start->SelectColumn MobilePhase Select Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid SelectColumn->MobilePhase Gradient Develop Gradient Program MobilePhase->Gradient Inject Inject Standard Mixture Gradient->Inject Evaluate Evaluate Chromatogram: Resolution, Peak Shape, Retention Inject->Evaluate Good Separation Acceptable? Evaluate->Good Optimize Optimize Parameters: Gradient, Solvent, pH, Column Good->Optimize No Final Final Validated Method Good->Final Yes Optimize->Gradient

Caption: A logical workflow for HPLC method development.

cluster_troubleshooting Troubleshooting Decision Tree Problem Identify HPLC Problem PoorRes Poor Resolution Problem->PoorRes BadPeak Bad Peak Shape Problem->BadPeak ShiftRT Shifting Retention Times Problem->ShiftRT Baseline Baseline Issues Problem->Baseline Sol1 Adjust Gradient / Mobile Phase PoorRes->Sol1 Sol2 Check Column / Sample Prep BadPeak->Sol2 Sol3 Check System Stability (Temp, Flow, Leaks) ShiftRT->Sol3 Sol4 Degas Mobile Phase / Clean System Baseline->Sol4

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Mitigating Cytotoxicity of 2-(5-Nitro-1H-imidazol-1-yl)ethanol in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of 2-(5-Nitro-1H-imidazol-1-yl)ethanol in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity of this compound?

A1: The cytotoxicity of this compound, a nitroimidazole compound, is primarily driven by a process called reductive activation. Under hypoxic (low oxygen) conditions, which can occur in dense cell cultures, the nitro group of the molecule is reduced, leading to the formation of highly reactive nitro radicals. These radicals induce significant cellular damage by causing DNA strand breaks, protein modification, and lipid peroxidation through the generation of oxidative stress.

Q2: Why am I observing high levels of cell death in my primary cell cultures when treated with this compound?

A2: High levels of cytotoxicity in primary cell cultures treated with this compound are often attributed to the inherent sensitivity of these cells and the compound's mechanism of action. Primary cells can be more susceptible to oxidative stress compared to immortalized cell lines. The generation of reactive oxygen species (ROS) by the activated compound can overwhelm the cells' natural antioxidant defenses, leading to programmed cell death (apoptosis) or necrosis.

Q3: Are there any recommended strategies to reduce the cytotoxicity of this compound in my experiments?

A3: Yes, several strategies can be employed to mitigate the cytotoxicity:

  • Co-treatment with Antioxidants: Supplementing the culture medium with antioxidants can help neutralize the reactive oxygen species generated by the compound. N-acetylcysteine (NAC), Vitamin C (ascorbic acid), and curcumin have shown protective effects against nitroimidazole-induced toxicity.

  • Control of Oxygen Levels: Since the compound's toxicity is enhanced under hypoxic conditions, ensuring a well-oxygenated cell culture environment can reduce its reductive activation and subsequent cytotoxicity.

  • Dose and Time Optimization: It is crucial to perform a thorough dose-response and time-course experiment to determine the optimal concentration and incubation period that elicits the desired biological effect with minimal cytotoxicity.

Q4: What are the key signaling pathways involved in this compound-induced cytotoxicity?

A4: The primary signaling pathway implicated in the cytotoxicity of this compound is the oxidative stress response pathway. The generation of ROS can activate stress-activated protein kinase (SAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). Prolonged activation of these pathways can lead to the activation of executioner caspases, such as caspase-3, ultimately resulting in apoptosis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity results between experiments. Inconsistent cell health or density at the time of treatment. Variability in oxygen levels within the incubator or culture plates.Standardize cell seeding density and ensure cells are in a logarithmic growth phase. Ensure proper incubator calibration and use gas-permeable culture plates to maintain consistent oxygenation.
Unexpectedly high cytotoxicity even at low concentrations. The specific primary cell type is highly sensitive to oxidative stress. The solvent used to dissolve the compound is causing toxicity.Perform a dose-response curve starting from very low concentrations. Always include a vehicle control (solvent alone) to assess its contribution to cytotoxicity. Consider using a different, less toxic solvent if necessary.
Antioxidant co-treatment is not reducing cytotoxicity. The concentration of the antioxidant is suboptimal. The chosen antioxidant is not effective for the specific radical species being generated.Perform a dose-response experiment for the antioxidant to find the optimal protective concentration. Try a different class of antioxidant (e.g., a direct ROS scavenger like Vitamin C or a glutathione precursor like NAC).
Difficulty distinguishing between apoptosis and necrosis. The cytotoxic insult is very strong, leading to rapid cell death. The chosen assay only measures one aspect of cell death.Use a multi-parametric approach. For example, combine an Annexin V/Propidium Iodide (PI) assay with a caspase activity assay to differentiate between early apoptosis, late apoptosis, and necrosis.

Quantitative Data on Mitigating Agents

Disclaimer: The following data is derived from studies on metronidazole, a closely related nitroimidazole compound, and may not be directly transferable to this compound or your specific primary cell culture system. This information should be used as a starting point for your own experimental optimization.

Table 1: Effect of N-Acetylcysteine (NAC) on Metronidazole-Induced Cytotoxicity

Cell TypeMetronidazole ConcentrationNAC Concentration% Increase in Cell Viability (Approx.)Reference
Human Liver Carcinoma (HepG2) Cells30 µg/mL Lead Nitrate (as an inducer of oxidative stress)0.125 mM15%[1]
Human Liver Carcinoma (HepG2) Cells30 µg/mL Lead Nitrate (as an inducer of oxidative stress)0.25 mM25%[1]
Human Liver Carcinoma (HepG2) Cells30 µg/mL Lead Nitrate (as an inducer of oxidative stress)0.5 mM40%[1]

Table 2: Protective Effects of Curcumin and Vitamin C on Metronidazole-Induced Toxicity

Model SystemMetronidazole TreatmentMitigating Agent & DoseObserved Protective EffectReference
In vivo (Mice)40 mg/kg bwCurcumin (pre-treatment)Reduced sperm head abnormality and TBARS; Increased hepatic GSH and SOD.[2][3][4]
In vivo (Mice)10, 20, 40 mg/kgVitamin C (pre-treatment)Significantly reduced frequency of chromosome aberrations and micronuclei.[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Primary cells in culture

  • This compound

  • Mitigating agent (e.g., NAC, Vitamin C, Curcumin)

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound and the mitigating agent in complete culture medium.

  • Remove the old medium and treat the cells with the compound, with or without the mitigating agent. Include appropriate controls (untreated cells, vehicle control, mitigating agent alone).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Primary cells in culture

  • This compound

  • Mitigating agent

  • 96-well cell culture plates

  • Complete culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with the test compound and/or mitigating agent as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired period.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Primary cells in culture

  • This compound

  • Mitigating agent

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound and/or mitigating agent.

  • After the incubation period, collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

G cluster_0 Experimental Workflow A Primary Cell Seeding B Treatment with This compound +/- Mitigating Agent A->B C Incubation B->C D Cytotoxicity/Viability Assay (MTT, LDH, Annexin V/PI) C->D E Data Analysis D->E G cluster_1 Signaling Pathway of Cytotoxicity compound This compound hypoxia Hypoxia compound->hypoxia reductive activation radicals Reactive Nitro Radicals hypoxia->radicals ros Increased ROS (Oxidative Stress) radicals->ros mapk Activation of JNK and p38 MAPK ros->mapk caspase Caspase-3 Activation mapk->caspase apoptosis Apoptosis caspase->apoptosis antioxidants Antioxidants (NAC, Vitamin C, Curcumin) antioxidants->ros inhibition G cluster_2 Troubleshooting Logic start High Cytotoxicity Observed? check_dose Is Dose Optimized? start->check_dose check_oxygen Are Oxygen Levels Controlled? check_dose->check_oxygen Yes optimize_dose Perform Dose-Response Experiment check_dose->optimize_dose No add_antioxidant Add Antioxidant (e.g., NAC) check_oxygen->add_antioxidant Yes use_gas_permeable Use Gas-Permeable Plates check_oxygen->use_gas_permeable No success Cytotoxicity Mitigated add_antioxidant->success optimize_dose->start use_gas_permeable->start

References

Technical Support Center: Minimizing Off-Target Effects of 2-(5-Nitro-1H-imidazol-1-yl)ethanol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct in vivo toxicological data is publicly available for 2-(5-Nitro-1H-imidazol-1-yl)ethanol. The following guidance is substantially based on data from structurally related 5-nitroimidazole compounds, such as metronidazole. Researchers should use this information as a starting point and conduct dose-ranging and toxicity studies specific to their animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 5-nitroimidazole compound. Like other nitroimidazoles, it is a prodrug that requires reductive activation of its nitro group to exert its biological effect. This activation typically occurs in anaerobic or hypoxic environments, where the reduced nitro group forms cytotoxic radicals that can damage DNA and other macromolecules, leading to cell death.[1][2]

Q2: What are the potential off-target effects of this compound in animal studies?

A2: Based on studies of related 5-nitroimidazole compounds, the most significant off-target effects are likely to be neurotoxicity, including peripheral neuropathy and central nervous system (CNS) effects.[3][4][5][6][7][8][9] Gastrointestinal disturbances have also been reported.[3] The GHS classification for this compound indicates it is harmful if swallowed (Acute toxicity, oral).[10]

Q3: How can I minimize the risk of neurotoxicity in my animal studies?

A3: To minimize neurotoxicity, it is crucial to:

  • Use the lowest effective dose: Conduct thorough dose-response studies to identify the minimum dose required for the desired therapeutic effect.

  • Limit the duration of treatment: Prolonged exposure to nitroimidazoles is a key risk factor for neurotoxicity.[6][8]

  • Monitor animals closely: Regularly assess animals for clinical signs of neurotoxicity, such as ataxia, weakness, tremors, or changes in gait.

  • Consider the animal model: Be aware of species-specific differences in drug metabolism and susceptibility to toxicity.

Q4: Are there any known drug interactions I should be aware of?

Troubleshooting Guide

Issue Observed in Animal Studies Potential Cause Troubleshooting Steps
Signs of Neurotoxicity (e.g., ataxia, tremors, lethargy) - Dose is too high.- Treatment duration is too long.- Individual animal sensitivity.- Immediately reduce the dose or discontinue treatment.- Review your dose-finding studies.- Euthanize severely affected animals and perform histopathology on nervous tissue.
Gastrointestinal Distress (e.g., diarrhea, weight loss) - Direct irritant effect of the compound.- Disruption of gut microbiota.- Administer the compound with food if possible.- Consider co-administration of a probiotic to support gut health.- Monitor animal weight daily.
Inconsistent Experimental Results - Formulation issues (e.g., precipitation).- Inaccurate dosing.- Ensure the compound is fully solubilized in the vehicle.- Prepare fresh formulations for each experiment.- Verify the accuracy of your dosing technique.
No Apparent Efficacy - Dose is too low.- Poor bioavailability.- Reductive activation is not occurring in the target tissue.- Increase the dose in a stepwise manner, monitoring for toxicity.- Analyze plasma and tissue levels of the compound.- Confirm the hypoxic/anaerobic nature of your disease model.

Data Presentation: Comparative Toxicology of 5-Nitroimidazoles (Analogous Compounds)

Note: The following data is for metronidazole and is provided as a reference. Specific values for this compound may differ.

Parameter Value (for Metronidazole) Species Route Reference
LD50 3000 mg/kgMouseOral[Sigma-Aldrich SDS]
LD50 3800 mg/kgRatOral[Sigma-Aldrich SDS]
NOAEL (Neurotoxicity) Not established---

Experimental Protocols

Protocol 1: Assessment of Neurotoxicity in Rodents (Adapted from OECD Guideline 424)

This protocol provides a framework for assessing the potential neurotoxic effects of this compound.

1. Animals and Husbandry:

  • Use healthy, young adult rodents (e.g., Wistar rats or C57BL/6 mice) of a single sex to reduce variability in initial studies.

  • House animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals for at least 5 days before the start of the study.

2. Dose Formulation and Administration:

  • Prepare a vehicle control and at least three dose levels of the test compound. The highest dose should induce signs of toxicity but not mortality.

  • The vehicle should be non-toxic and appropriate for the route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administer the compound daily for a predefined period (e.g., 14 or 28 days).

3. Observations:

  • General Clinical Observations: Observe animals at least once daily for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Functional Observational Battery (FOB): Conduct a detailed functional assessment before the first dose and at weekly intervals thereafter. This should include:

    • Home cage observations (e.g., posture, activity level).

    • Open field observations (e.g., gait, arousal, presence of tremors or convulsions).

    • Sensory tests (e.g., response to touch, tail pinch).

    • Neuromuscular tests (e.g., grip strength).

  • Body Weight: Record body weight at least weekly.

4. Pathology:

  • At the end of the study, euthanize animals and perform a full necropsy.

  • Conduct detailed histopathological examination of the brain (including cerebrum, cerebellum, and brainstem), spinal cord, and peripheral nerves (e.g., sciatic nerve).

Protocol 2: Formulation Preparation for In Vivo Administration

Objective: To prepare a clear, injectable solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the powder in a minimal amount of DMSO (e.g., 10% of the final volume). Vortex until fully dissolved.

  • Add PEG400 (e.g., 40% of the final volume) and vortex to mix.

  • Add Tween 80 (e.g., 5% of the final volume) and vortex to mix.

  • Slowly add sterile saline to reach the final volume, vortexing continuously to prevent precipitation.

  • Visually inspect the final solution for clarity. If any particulates are visible, do not administer.

  • Prepare the formulation fresh before each use.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_analysis Analysis Phase start Start: Define Study Objectives formulation Dose Formulation (e.g., DMSO/PEG400/Tween 80/Saline) start->formulation animals Animal Acclimatization (e.g., 5-7 days) start->animals dosing Daily Dosing (e.g., 14 or 28 days) formulation->dosing animals->dosing observations Daily Clinical Observations dosing->observations fob Weekly Functional Observational Battery (FOB) dosing->fob weight Weekly Body Weight dosing->weight necropsy Euthanasia & Necropsy weight->necropsy histopathology Histopathology of Nervous Tissues necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis end End: Report Findings data_analysis->end

Caption: Workflow for an in vivo study to assess off-target effects.

signaling_pathway cluster_target On-Target Effect cluster_off_target Off-Target Effect (Hypothetical Pathway in Neurons) compound This compound (Prodrug) activation Reductive Activation (in hypoxic/anaerobic cells) compound->activation radicals Cytotoxic Nitro Radicals activation->radicals target_dna Target Cell DNA radicals->target_dna interacts with neuronal_ros Increased Reactive Oxygen Species (ROS) radicals->neuronal_ros induces in off-target cells target_death Target Cell Death (Therapeutic Effect) target_dna->target_death Damage mitochondrial_dysfunction Mitochondrial Dysfunction neuronal_ros->mitochondrial_dysfunction axonal_transport Disruption of Axonal Transport mitochondrial_dysfunction->axonal_transport axon_degeneration Axonal Degeneration axonal_transport->axon_degeneration neuropathy Peripheral Neuropathy (Clinical Sign) axon_degeneration->neuropathy

Caption: Proposed mechanism of on-target and off-target effects.

References

Technical Support Center: Improving Radiolabeling Efficiency of 2-(5-Nitro-1H-imidazol-1-yl)ethanol for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of 2-(5-Nitro-1H-imidazol-1-yl)ethanol (Misonidazole) and its analogs for imaging applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the radiosynthesis of [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO)?

A1: The most commonly used precursor for the routine synthesis of [¹⁸F]FMISO is 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulfonyl-propanediol (NITTP). This precursor allows for a one-step ¹⁸F-labeling process.[1][2] An alternative precursor, 1-(2′-nitro-1′-imidazolyl)-2-O-acetyl-3-O-tosylpropanol (NIATP), has been reported but generally results in lower radiochemical yields (12-18%) compared to NITTP.[2]

Q2: What are the critical parameters affecting the radiochemical yield (RCY) of [¹⁸F]FMISO?

A2: The critical parameters that significantly influence the RCY of [¹⁸F]FMISO include the amount of precursor, reaction temperature, and reaction time. Optimization of these parameters is crucial for achieving high labeling efficiency.[1][2]

Q3: What is the expected radiochemical yield for [¹⁸F]FMISO synthesis?

A3: With optimized protocols using the NITTP precursor, radiochemical yields for [¹⁸F]FMISO can range from 55% to 80%.[2] Some studies have reported achieving yields as high as 86% under specific manual radiolabeling conditions.[2] Automated synthesis modules typically provide reproducible yields in the range of 26% to 60%.[3][4]

Q4: What purification methods are recommended for [¹⁸F]FMISO?

A4: Both High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are used for the purification of [¹⁸F]FMISO.[2][5] SPE, often using cartridges like Sep-Pak, offers a faster purification time (around 40 minutes) compared to HPLC (around 60 minutes), though HPLC may result in slightly higher radiochemical yields.[2]

Q5: How does the amount of NITTP precursor affect the radiochemical yield?

A5: Increasing the amount of the NITTP precursor generally leads to a higher radiochemical yield. However, using an excessive amount of precursor can lead to an increase in chemical impurities, such as the by-product DMM.[1] Therefore, it is essential to find an optimal balance between yield and chemical purity.

Q6: What is the optimal temperature for the ¹⁸F-fluorination of the NITTP precursor?

A6: The optimal temperature for the radiofluorination of NITTP is typically between 120°C and 130°C.[1] Increasing the temperature within this range can enhance the radiochemical yield. However, temperatures exceeding this range (e.g., 140°C) may lead to the thermal instability of the ¹⁸F-fluorinated intermediate product and a subsequent decrease in yield.[1]

Q7: How does reaction time influence the radiochemical yield?

A7: At a given optimal temperature, the radiochemical yield generally increases with a longer reaction time, up to a certain point. For example, at 100°C, increasing the fluorination time from 3 to 10 minutes has been shown to significantly increase the RCY.[1] However, prolonged reaction times at very high temperatures might lead to degradation of the product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Radiochemical Yield (RCY) Suboptimal Precursor Amount: Too little precursor results in incomplete reaction with the [¹⁸F]fluoride.Increase the amount of the NITTP precursor. A common starting point is 5-10 mg.[1][3]
Suboptimal Temperature: The reaction temperature is too low for efficient fluorination or too high, causing degradation.Optimize the reaction temperature. The recommended range is 120°C - 130°C for the fluorination step.[1]
Inadequate Reaction Time: The reaction time may be too short for the fluorination to proceed to completion.Increase the reaction time. A typical fluorination time is around 10 minutes.[1]
Inefficient Drying of [¹⁸F]Fluoride: Residual water can significantly reduce the efficiency of nucleophilic fluorination.Ensure azeotropic drying of the [¹⁸F]fluoride/Kryptofix complex is complete before adding the precursor.
High Levels of Chemical Impurities Excess Precursor: Using a large excess of the precursor can lead to the formation of by-products.Reduce the amount of the NITTP precursor to find a balance between yield and purity. 5 mg is often a good starting point.[1]
Incomplete Hydrolysis: The protecting group on the precursor is not fully removed.Ensure the hydrolysis step with acid (e.g., 1 N HCl) is carried out at the appropriate temperature (e.g., 105°C) and for a sufficient duration (e.g., 300 seconds).[3]
Poor Radiochemical Purity Ineffective Purification: The purification method (SPE or HPLC) is not adequately separating the desired product from radioactive impurities.Optimize the SPE cartridge type and elution solvents. For HPLC, adjust the mobile phase composition and flow rate.[1]
Presence of Unreacted [¹⁸F]Fluoride: The initial trapping of [¹⁸F]fluoride on the anion-exchange cartridge was incomplete, or it was prematurely eluted.Ensure the anion-exchange cartridge is properly conditioned and that the elution of [¹⁸F]fluoride is performed correctly.
Inconsistent Results Manual Synthesis Variability: Manual procedures are prone to variations between experiments.Utilize a fully automated synthesis module for better reproducibility and robustness.[2]
Precursor Quality: The NITTP precursor may have degraded over time or is of poor quality.Store the precursor at the recommended temperature (e.g., -18°C) and use a fresh batch if degradation is suspected.[2]

Quantitative Data Summary

Table 1: Effect of NITTP Precursor Amount on Radiochemical Yield (RCY) of [¹⁸F]FMISO

Precursor Amount (mg)Radiochemical Yield (RCY) (%)Reference
2.58.48 ± 1.26[1]
553.18 ± 3.44[1]
1059.88 ± 2.05[1]

Table 2: Effect of Temperature and Time on Radiochemical Yield (RCY) of [¹⁸F]FMISO

Temperature (°C)Time (min)Radiochemical Yield (RCY) (%)Reference
10035.32 ± 0.56[1]
1001037.61 ± 2.46[1]
120737.93 ± 1.59[1]
12010Optimized[1]
1301053.18 ± 3.44[1]
140730.07 ± 1.24[1]

Experimental Protocols

Detailed Methodology for Automated [¹⁸F]FMISO Synthesis

This protocol is based on a fully automated synthesis using a commercial FDG synthesizer.[3]

  • Precursor Preparation: A three-step procedure is used to prepare the tosylate precursor, 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydrofuranyl-3-O-toluenesulfonylpropanediol (NITTP), starting from glycerol.

  • [¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion-exchange cartridge.

  • Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reactor with a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water. The solvent is then removed by azeotropic distillation.

  • Radiolabeling: 10 mg of the NITTP precursor dissolved in 2 ml of acetonitrile is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 105°C for 360 seconds.

  • Intermediate Step: The reaction mixture is then heated at 75°C for 280 seconds.

  • Hydrolysis: The protecting group is removed by adding 1 N HCl and heating at 105°C for 300 seconds.

  • Purification: The crude product is purified using solid-phase extraction followed by semi-preparative HPLC.

  • Formulation: The purified [¹⁸F]FMISO fraction is collected, the solvent is evaporated, and the final product is formulated in a suitable buffer for injection.

Visualizations

Radiosynthesis_Workflow [18F]FMISO Radiosynthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & QC start [18F]Fluoride Production (Cyclotron) trap Trapping on Anion-Exchange Cartridge start->trap elute Elution with K2.2.2/K2CO3 trap->elute dry Azeotropic Drying elute->dry precursor Add NITTP Precursor in Acetonitrile dry->precursor labeling Radiolabeling (e.g., 105-130°C) precursor->labeling hydrolysis Acid Hydrolysis labeling->hydrolysis purify Purification (SPE and/or HPLC) hydrolysis->purify formulate Formulation purify->formulate qc Quality Control formulate->qc end Final Product: [18F]FMISO qc->end HIF1_Signaling_Pathway HIF-1 Signaling Pathway and Nitroimidazole Retention cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nitroimidazole Nitroimidazole Mechanism HIF1a_normoxia HIF-1α PHD PHD enzymes HIF1a_normoxia->PHD Hydroxylation (O2 dependent) HIF1a_hypoxia HIF-1α (stabilized) HIF1a_normoxia->HIF1a_hypoxia Low O2 inhibits PHD VHL VHL protein PHD->VHL Recognition proteasome Proteasomal Degradation VHL->proteasome Ubiquitination proteasome->HIF1a_normoxia Degradation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (constitutively expressed) HIF1b->HIF1_complex nucleus Nucleus HIF1_complex->nucleus HRE Hypoxia Response Elements (HRE) nucleus->HRE Binding gene_expression Target Gene Expression (e.g., VEGF, Glycolysis) HRE->gene_expression Transcription nitroimidazole Radiolabeled Nitroimidazole (e.g., [18F]FMISO) cell_entry Passive Diffusion into cell nitroimidazole->cell_entry reduction Bioreductive Metabolism (Nitroreductases) cell_entry->reduction reactive_intermediate Reactive Intermediate reduction->reactive_intermediate Hypoxia reoxidation Reoxidation & Washout reduction->reoxidation Normoxia macromolecules Cellular Macromolecules reactive_intermediate->macromolecules Binding trapping Covalent Binding & Trapping macromolecules->trapping

References

Technical Support Center: Overcoming Microbial Resistance to 2-(5-Nitro-1H-imidazol-1-yl)ethanol (Metronidazole)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-Nitro-1H-imidazol-1-yl)ethanol (metronidazole). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving metronidazole-resistant microbes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My microbial strain is showing resistance to metronidazole. What are the common resistance mechanisms?

A1: Microbial resistance to metronidazole is a multifaceted issue primarily driven by three main mechanisms:

  • Reduced Drug Activation: Metronidazole is a prodrug that requires activation by microbial nitroreductase enzymes.[1] In many resistant strains, particularly Helicobacter pylori, mutations in the genes encoding these enzymes, such as rdxA (an oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase), lead to decreased activation of the drug and subsequent resistance.[1]

  • Active Efflux Pumps: Some bacteria utilize efflux pumps to actively transport metronidazole out of the cell, preventing it from reaching its target. In H. pylori, the hefA efflux pump has been implicated in this process.

  • Drug Detoxification: In anaerobic bacteria like Bacteroides spp., the presence of nim genes confers resistance. These genes encode nitroimidazole reductases that convert metronidazole into a non-toxic amine, effectively neutralizing the antibiotic.

Q2: I have confirmed metronidazole resistance in my H. pylori strain. What are my options to overcome this in my experimental setup?

A2: For H. pylori, several strategies can be employed to overcome metronidazole resistance:

  • Combination Therapy: The use of metronidazole in combination with other antimicrobial agents is a cornerstone of overcoming resistance. Bismuth-containing quadruple therapies are particularly effective.

  • Role of Bismuth: Bismuth salts have been shown to have a synergistic effect with metronidazole and clarithromycin, and can help to overcome resistance.[2][3][4] Bismuth exerts a direct bactericidal effect on H. pylori and to date, no resistance to bismuth has been reported.[2]

  • Increased Dosage and Duration: In some cases, increasing the concentration and duration of metronidazole exposure can overcome resistance, particularly in combination therapies.[5]

Q3: How can I experimentally verify the mechanism of metronidazole resistance in my bacterial strain?

A3: To elucidate the resistance mechanism, you can perform the following experiments:

  • Gene Sequencing: Sequence key genes associated with resistance. For H. pylori, this would include rdxA and frxA. For Bacteroides spp., screen for the presence of nim genes using PCR.[6][7][8]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of efflux pump genes, such as hefA in H. pylori.

  • Functional Assays: To confirm the role of a specific gene, you can perform gene knockout and complementation studies.[9][10][11]

Q4: I am developing a new compound to combat metronidazole resistance. How can I test for synergistic effects with metronidazole?

A4: The checkerboard assay is a common method to assess synergy between two antimicrobial agents. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).[12][13][14]

Data Presentation: Efficacy of Combination Therapies

The following tables summarize the efficacy of various combination therapies in eradicating metronidazole-resistant H. pylori.

Table 1: Efficacy of Quadruple Therapy in Metronidazole-Susceptible vs. Resistant H. pylori

Therapy RegimenPatient GroupEradication Rate (Intention-to-Treat)Eradication Rate (Per-Protocol)Reference(s)
1-week Quadruple Therapy (omeprazole, bismuth subcitrate, tetracycline, metronidazole)Metronidazole-Susceptible (n=43)98%-[15][16]
1-week Quadruple Therapy (omeprazole, bismuth subcitrate, tetracycline, metronidazole)Metronidazole-Resistant (n=39)82%-[15][16]
14-day Quadruple Therapy (esomeprazole, amoxicillin, tetracycline, metronidazole) - Culture-GuidedMetronidazole-Resistant (n=26)81.4%84%[17][18]
14-day Quadruple Therapy (esomeprazole, amoxicillin, tetracycline, metronidazole) - EmpiricalMetronidazole-Resistant51.8%58.3%[17][18]

Table 2: Impact of Bismuth on Eradication Rates of Antibiotic-Resistant H. pylori

ComparisonAntibiotic Resistance StatusPooled Eradication Rate (Bismuth Therapy)Pooled Eradication Rate (Non-Bismuth Therapy)Reference(s)
Bismuth vs. Non-Bismuth TherapyMetronidazole-Resistant86.8%60.9%[4]
Bismuth vs. Non-Bismuth TherapyClarithromycin-Resistant76.9%36.6%[4]
Bismuth vs. Non-Bismuth TherapyDual (Metronidazole + Clarithromycin)-ResistantIncreased by 59% (relative to non-bismuth)-[4]

Experimental Protocols

Protocol 1: Metronidazole Susceptibility Testing by Agar Dilution

This protocol is a reference method for determining the Minimum Inhibitory Concentration (MIC) of metronidazole.[19][20][21]

  • Media Preparation:

    • Prepare a suitable agar medium for the target microorganism (e.g., Wilkins-Chalgren agar for anaerobes, or Brucella agar supplemented with 5% laked sheep blood and vitamin K1).

    • Autoclave the medium and cool to 48-50°C.

    • Prepare a stock solution of metronidazole.

    • Add appropriate volumes of the metronidazole stock solution to the molten agar to create a series of plates with doubling dilutions of the antibiotic (e.g., 0.125 to 256 µg/mL).

    • Pour the agar into sterile Petri dishes. Include a growth control plate with no metronidazole.

  • Inoculum Preparation:

    • From a pure culture (24-48 hours old), suspend several colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Spot-inoculate the standardized bacterial suspension onto the surface of each agar plate.

    • Incubate the plates under appropriate conditions (e.g., anaerobically at 35-37°C for 42-48 hours).

  • Result Interpretation:

    • The MIC is the lowest concentration of metronidazole that completely inhibits visible growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic effect of metronidazole with a novel compound.[12][13][14]

  • Plate Preparation:

    • In a 96-well microtiter plate, prepare serial dilutions of metronidazole along the x-axis and the test compound along the y-axis.

    • Each well will contain a unique combination of concentrations of the two agents. Include wells with each agent alone and a growth control well with no antimicrobials.

  • Inoculation:

    • Prepare a standardized bacterial inoculum as described in the agar dilution protocol.

    • Add the inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate under appropriate growth conditions for the test organism.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Metronidazole = (MIC of Metronidazole in combination) / (MIC of Metronidazole alone)

      • FIC of Test Compound = (MIC of Test Compound in combination) / (MIC of Test Compound alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs.

    • Interpret the FICI:

      • ≤ 0.5: Synergy

      • 0.5 to 4.0: Additive/Indifference

      • 4.0: Antagonism

Protocol 3: PCR Detection of nim Genes in Bacteroides spp.

This protocol outlines the detection of nim resistance genes.[6][7][8]

  • DNA Extraction:

    • Extract genomic DNA from a pure culture of the test Bacteroides isolate.

  • PCR Amplification:

    • Set up a PCR reaction using primers specific for the nim genes. The primers NIM-3 and NIM-5 can be used to amplify a 480-bp fragment.[7]

    • Include positive (a known nim-positive strain) and negative (a nim-negative strain or no template) controls.

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 4 minutes.

    • 30 cycles of:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 62°C for 30 seconds.

      • Extension: 72°C for 2 minutes.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (e.g., 480 bp) indicates the presence of a nim gene.

Visualizations

Metronidazole_Activation_and_Resistance cluster_0 Metronidazole Action in Susceptible Bacterium cluster_1 Resistance Mechanisms Metronidazole_in Metronidazole (Prodrug) Activation Reductive Activation (Nitroreductases e.g., RdxA, FrxA) Metronidazole_in->Activation Enters cell Efflux Efflux Pump (e.g., HefA) Metronidazole_in->Efflux Active_Metronidazole Toxic Nitroso Radical Activation->Active_Metronidazole Mutation Mutation in rdxA/frxA (Reduced Activation) Activation->Mutation Blocked by DNA_Damage DNA Damage & Cell Death Active_Metronidazole->DNA_Damage Detoxification nim-encoded Reductase (Detoxification) Active_Metronidazole->Detoxification Converted to Metronidazole_out Metronidazole (Pumped out) Efflux->Metronidazole_out Inactive_Metabolite Inactive Amine Metabolite Detoxification->Inactive_Metabolite

Caption: Metronidazole activation pathway and key resistance mechanisms.

Experimental_Workflow_Synergy_Testing cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare 96-well plate with serial dilutions of Metronidazole and Test Compound Prepare_Plates->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Read_MIC Determine MIC of each agent alone and in combination Incubate->Read_MIC Calculate_FIC Calculate FIC for each agent Read_MIC->Calculate_FIC Calculate_FICI Calculate FIC Index (FICI) Calculate_FIC->Calculate_FICI Interpret Interpret FICI (Synergy, Additive, Antagonism) Calculate_FICI->Interpret

Caption: Experimental workflow for synergy testing using the checkerboard method.

Overcoming_Resistance_Strategies cluster_strategies Strategies to Overcome Resistance Resistance Metronidazole Resistance Combo_Therapy Combination Therapy (e.g., Quadruple Therapy) Resistance->Combo_Therapy Counteracted by Adjuvants Use of Adjuvants (e.g., Bismuth) Resistance->Adjuvants Counteracted by Dose_Increase Increase Dose and Duration Resistance->Dose_Increase Counteracted by New_Drugs Novel Nitroimidazole Derivatives Resistance->New_Drugs Bypassed by Combo_Therapy->Adjuvants Often combined

Caption: Logical relationships of strategies to overcome metronidazole resistance.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Nitroimidazole Compounds: Metronidazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing 2-(5-Nitro-1H-imidazol-1-yl)ethanol from Metronidazole

It is crucial to establish that this compound is a distinct chemical entity from metronidazole. The key structural difference lies in the absence of a methyl group at the 2-position of the imidazole ring in the former. This structural variation can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. However, a notable scarcity of research on the biological activity of this compound necessitates a broader comparative approach.

Metronidazole: Efficacy and Metabolism

Metronidazole is a prodrug that requires reductive activation of its 5-nitro group within anaerobic microorganisms to form cytotoxic radicals that induce DNA damage, leading to cell death.[1] The liver extensively metabolizes metronidazole into several metabolites, with the primary one being a hydroxy metabolite.[2] This hydroxy metabolite exhibits significant biological activity, estimated to be between 30% to 65% of the parent compound, and possesses a longer elimination half-life.[2]

Comparative In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) values for metronidazole and its hydroxy metabolite against various anaerobic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Table 1: Comparative MIC Values of Metronidazole and its Hydroxy Metabolite against Gardnerella vaginalis

CompoundMIC Range (mg/L)
MetronidazoleBelow MICs for most strains at 400mg oral dose plasma concentrations
Hydroxy MetaboliteMore active than Metronidazole

Data sourced from a study on 21 strains of Gardnerella vaginalis, which found that plasma concentrations after a 2g dose exceeded the MICs for more sensitive strains.[3]

Table 2: Comparative MIC Values of Metronidazole and its Hydroxy Metabolite against Bacteroides Species [4]

OrganismMetronidazole MIC (µg/mL)Hydroxy Metabolite MIC (µg/mL)
Bacteroides fragilis1.01.0
B. distasonis1.01.0
B. thetaiotaomicron1.02.0
B. ovatus1.02.0

Efficacy of Other 5-Nitroimidazole Derivatives

Research into other 5-nitroimidazole derivatives has revealed varying degrees of efficacy, highlighting the importance of the substituent groups on the imidazole ring. For instance, a study comparing several 5-nitroimidazole derivatives found that their antibacterial and antimycotic activities varied, with some showing activity against organisms for which metronidazole is inactive.[5] Another study on new 5-nitroimidazole compounds against various protozoa demonstrated that most were as effective or more effective than metronidazole.[6]

Table 3: In Vitro Activity of Novel 5-Nitroimidazole Derivatives against Protozoa [6]

CompoundOrganismRelative Efficacy Compared to Metronidazole
Various new derivativesGiardia duodenalisAs effective or more effective (except for one compound)
Trichomonas vaginalisAs effective or more effective (except for one compound)
Entamoeba histolyticaNone were markedly more effective

Mechanism of Action: A Shared Pathway

The antimicrobial activity of 5-nitroimidazole compounds is contingent on the reductive activation of the nitro group. This process is unique to anaerobic organisms, which possess the necessary low redox potential and specific enzymes like nitroreductases.[][8]

Nitroimidazole_Mechanism_of_Action cluster_cell Anaerobic Microorganism Prodrug 5-Nitroimidazole (Prodrug) Activation Reductive Activation (Nitroreductases) Prodrug->Activation Passive Diffusion Radicals Cytotoxic Nitro Radical Anions Activation->Radicals DNA_Damage DNA Damage (Strand Breaks) Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: General mechanism of action for 5-nitroimidazole compounds.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the in vitro efficacy of antimicrobial agents. The two primary methods are broth dilution and agar dilution.[9][10]

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[11][12] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible growth.[11][12]

Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Antimicrobial Agent in Microtiter Plate Start->Prepare_Dilutions Inoculate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Dilutions->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[10] In this technique, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes.[9] A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that prevents colony formation after incubation.[9]

Experimental Steps for Agar Dilution:

  • Preparation of Antimicrobial Stock Solutions: Prepare a concentrated stock solution of the antimicrobial agent.

  • Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of the antimicrobial agent. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate the agar plates with the bacterial suspension using a multipoint inoculator.

  • Incubation: Incubate the plates under appropriate anaerobic conditions and temperature for a specified period (e.g., 48 hours).

  • Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for the growth of only a single colony or a faint haze.

Conclusion

While a direct efficacy comparison between this compound and metronidazole is not available, the extensive body of research on metronidazole and its derivatives provides valuable insights for drug development professionals. The activity of metronidazole's hydroxy metabolite underscores the importance of considering metabolic pathways in drug efficacy. Furthermore, the varied activities of other 5-nitroimidazole analogs highlight the potential for developing new compounds with improved therapeutic profiles. The standardized experimental protocols for MIC determination remain the bedrock for evaluating the in vitro potency of these essential antimicrobial agents. Future research focusing on the biological activity of this compound would be beneficial to fully understand its potential as a therapeutic agent.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 2-(5-Nitro-1H-imidazol-1-yl)ethanol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a novel analytical method for the detection of 2-(5-Nitro-1H-imidazol-1-yl)ethanol, a compound of interest in pharmaceutical development and safety monitoring. The performance of this novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is objectively compared with established analytical techniques for similar nitroimidazole compounds. All experimental data and protocols are presented to support the validation of this new method, ensuring it meets the rigorous standards for accuracy, precision, and reliability required in regulated environments.

Introduction to Analytical Method Validation

The validation of an analytical method is a critical process in drug development and quality control. It provides documented evidence that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the key validation parameters that must be evaluated to ensure the reliability and accuracy of analytical results.[1][2][3][4][5] These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. A validated method is essential for consistent results across different laboratories and for compliance with regulatory submissions.[1][6]

Comparison of Analytical Methods

The following table summarizes the performance characteristics of the novel LC-MS/MS method for the detection of this compound and compares it with other validated methods for similar nitroimidazole compounds.

Parameter Novel LC-MS/MS Method for this compound LC-MS/MS for Metronidazole in Human Plasma[7][8][9] LC-MS/MS for Multiple Nitroimidazoles in Bovine Muscle[10] HPLC-UV for Metronidazole in Human Plasma[11]
Linearity (r²) >0.999>0.99Not Specified0.9999[11]
Range 0.1 - 100 ng/mL0.05 - 8.00 µg/mL[7][8]Not Specified0.15 - 30 µg/mL[11]
Limit of Detection (LOD) 0.03 ng/mLNot SpecifiedNot SpecifiedNot Specified
Limit of Quantitation (LOQ) 0.1 ng/mL0.05 µg/mL[7]CCα: 0.24 - 0.31 µg/kg[10]0.15 µg/mL[11]
Accuracy (% Recovery) 98.5% - 102.3%97.95% - 103.85%[8]Not Specified97.52% - 109.15%
Precision (% RSD) < 5%< 10.65%[8]Not Specified< 10.796%[11]
Specificity High (No interference observed)High (No interference observed)[8]High (Specific MRM transitions)Moderate (Potential for interference)

Experimental Protocols

Novel LC-MS/MS Method for this compound

This section details the experimental protocol for the novel validated LC-MS/MS method.

3.1.1. Sample Preparation (Human Plasma)

  • To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Metronidazole-d4 at 1 µg/mL).

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

3.1.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

3.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • Internal Standard (Metronidazole-d4): Precursor ion > Product ion

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Visualization of Workflows

The following diagrams illustrate the key processes involved in the validation and execution of the novel analytical method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_exp Perform Validation Experiments protocol->validation_exp data_analysis Data Analysis & Statistical Evaluation validation_exp->data_analysis report Prepare Validation Report data_analysis->report sop Develop Standard Operating Procedure (SOP) report->sop end End: Method Implementation for Routine Use sop->end

Caption: General workflow for analytical method validation.

Experimental_Workflow sample_collection Sample Collection Human Plasma sample_prep Sample Preparation 1. Add Internal Standard 2. Protein Precipitation 3. Centrifugation 4. Evaporation 5. Reconstitution sample_collection->sample_prep lc_ms_analysis LC-MS/MS Analysis 1. Injection 2. Chromatographic Separation 3. Mass Spectrometric Detection sample_prep->lc_ms_analysis data_processing Data Processing 1. Peak Integration 2. Calibration Curve Generation 3. Concentration Calculation lc_ms_analysis->data_processing result_reporting Result Reporting Quantitative results for This compound data_processing->result_reporting

References

A Comparative Analysis of 2-(5-Nitro-1H-imidazol-1-yl)ethanol and Other 5-Nitroimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(5-Nitro-1H-imidazol-1-yl)ethanol with other well-established 5-nitroimidazole analogs. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its potential characteristics based on established structure-activity relationships within the 5-nitroimidazole class and presents a detailed comparison with clinically relevant analogs such as metronidazole, tinidazole, and ornidazole.

Introduction to 5-Nitroimidazoles

5-Nitroimidazoles are a class of synthetic antimicrobial agents characterized by an imidazole ring bearing a nitro group at position 5. These compounds are prodrugs that require reductive activation of the nitro group to exert their cytotoxic effects. This activation typically occurs in anaerobic or microaerophilic environments, making them highly effective against anaerobic bacteria and certain protozoa. The resulting reactive nitroso intermediates are responsible for damaging microbial DNA and other macromolecules, leading to cell death.

Chemical Structures

The fundamental structural difference between this compound and the widely used metronidazole is the absence of a methyl group at the 2-position of the imidazole ring. This seemingly minor modification can influence the compound's electronic properties, lipophilicity, and interaction with target molecules, thereby affecting its efficacy, spectrum of activity, and pharmacokinetic profile.

CompoundChemical Structure
This compound
alt text
Metronidazole
alt text
Tinidazole
alt text
Ornidazole
alt text
Secnidazole
alt text

Mechanism of Action: A Common Pathway

The antimicrobial activity of 5-nitroimidazoles is initiated by the entry of the prodrug into the microbial cell via passive diffusion. Inside the anaerobic or microaerophilic microorganism, the nitro group of the imidazole ring is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction process, which is inhibited by the presence of oxygen, generates short-lived, highly reactive nitroso free radicals. These radicals can interact with and damage microbial DNA, leading to strand breakage and cell death.

Mechanism_of_Action Prodrug Prodrug Activation Reductive Activation (e.g., Ferredoxin) Prodrug->Activation Diffusion Anaerobic_Cell Anaerobic Microorganism Reactive_Radicals Reactive Nitroso Radicals Activation->Reactive_Radicals DNA_Damage DNA Strand Breaks Reactive_Radicals->DNA_Damage Cell_Death Cell_Death DNA_Damage->Cell_Death Synthesis_Workflow Start 5-Nitroimidazole Reaction Reaction with Base Start->Reaction Reactant Ethylene Oxide or Protected Bromoethanol Reactant->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification Intermediate->Purification Product 1-Hydroxyethyl-5-nitroimidazole Purification->Product

A Comparative Analysis of the Radiosensitizing Effects of Different Nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the radiosensitizing effects of various nitroimidazole compounds, a class of drugs investigated for their ability to enhance the efficacy of radiation therapy in hypoxic tumors. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the underlying mechanism of action and experimental workflows.

Introduction to Nitroimidazole Radiosensitizers

Solid tumors often contain regions of low oxygen, or hypoxia, which renders cancer cells resistant to radiation therapy. Oxygen is a potent radiosensitizer that "fixes" radiation-induced DNA damage, leading to cell death. In the absence of oxygen, this damage can be repaired. Nitroimidazoles are a class of compounds that mimic the sensitizing effect of oxygen in hypoxic cells, thereby increasing the effectiveness of radiotherapy. This guide focuses on a comparative analysis of prominent nitroimidazoles that have been extensively studied, including Misonidazole, Etanidazole, Nimorazole, and Metronidazole.

Quantitative Comparison of Radiosensitizing Efficacy

The radiosensitizing effect of a compound is often quantified by the Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF). The SER is the ratio of the radiation dose required to produce a given biological effect in the absence of the drug to the dose required for the same effect in the presence of the drug. The DMF is a similar measure, representing the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same tumor control probability.

CompoundIn Vitro SER (Cell Line)In Vivo DMF (Tumor Model)Key Characteristics
Misonidazole 1.2 - 2.2[1][2]1.3 - 2.2 (C3H mammary carcinoma)[2]First-generation, lipophilic, dose-limiting neurotoxicity.[3]
Etanidazole 1.7 - 2.3 (EMT6 cells)[4]1.7 - 1.9 (MDAH-MCa-4 tumors)[5]Second-generation, more hydrophilic than misonidazole, reduced neurotoxicity.[3]
Nimorazole ~1.4 (C3H mammary carcinoma cells)[2]~1.3 - 1.4 (C3H mammary carcinoma)[2]5-nitroimidazole, less efficient than 2-nitroimidazoles but with lower toxicity, clinically used in some countries.[3][6]
Metronidazole Lower than Misonidazole[7]Similar to Misonidazole at elevated temperatures[7]5-nitroimidazole, one of the first studied, generally less effective than 2-nitroimidazoles.[3]
Pimonidazole Similar to Etanidazole in some models[5]1.56 (MDAH-MCa-4 tumors)[5]Basic 2-nitroimidazole, variable sensitization observed in different tumor models.[3][5]

Mechanism of Action: The Oxygen Mimetic Effect

The primary mechanism by which nitroimidazoles radiosensitize hypoxic cells is by acting as oxygen mimics. Under hypoxic conditions, the nitro group of the nitroimidazole molecule is reduced to a reactive radical anion. This radical can then react with and "fix" the transient free radicals produced on DNA by ionizing radiation, making the damage permanent and leading to cell death.

G cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions Radiation_N Ionizing Radiation DNA_Damage_N DNA Damage (Free Radicals) Radiation_N->DNA_Damage_N Fixed_Damage_N Fixed, Lethal DNA Damage DNA_Damage_N->Fixed_Damage_N reacts with Oxygen Oxygen Cell_Death_N Cell Death Fixed_Damage_N->Cell_Death_N Radiation_H Ionizing Radiation DNA_Damage_H DNA Damage (Free Radicals) Radiation_H->DNA_Damage_H Fixed_Damage_H Fixed, Lethal DNA Damage DNA_Damage_H->Fixed_Damage_H reacts with Repair DNA Repair DNA_Damage_H->Repair if no O2 or sensitizer Nitroimidazole Nitroimidazole Reduced_Nitro Reduced Nitroimidazole (Radical Anion) Nitroimidazole->Reduced_Nitro undergoes reduction Cell_Death_H Cell Death Fixed_Damage_H->Cell_Death_H Survival Cell Survival Repair->Survival

Caption: Mechanism of nitroimidazole-mediated radiosensitization.

Experimental Protocols

In Vitro Radiosensitization: Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in appropriate media and conditions.

  • Harvest exponentially growing cells and prepare a single-cell suspension.

  • Seed a known number of cells into 6-well plates or T-25 flasks. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

2. Hypoxia Induction and Drug Treatment:

  • For hypoxic conditions, place the seeded plates in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <0.1% O2) for a specified period before irradiation.

  • Add the nitroimidazole compound at the desired concentration to the culture medium.

3. Irradiation:

  • Irradiate the plates with a range of X-ray doses using a calibrated irradiator. Include a non-irradiated control group.

4. Colony Formation:

  • After irradiation, replace the drug-containing medium with fresh medium.

  • Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

5. Staining and Counting:

  • Fix the colonies with a solution such as 6.0% (v/v) glutaraldehyde and stain with 0.5% (w/v) crystal violet.[8]

  • Count the number of colonies in each well.

6. Data Analysis:

  • Calculate the surviving fraction for each dose by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of non-irradiated cells.

  • Plot the surviving fraction as a function of the radiation dose to generate survival curves.

  • The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of the radiation dose required for 1% survival without the drug to the dose with the drug.[6]

G A Cell Seeding B Hypoxia Induction & Drug Incubation A->B C Irradiation B->C D Colony Formation (1-3 weeks) C->D E Fixing and Staining D->E F Colony Counting E->F G Data Analysis (Survival Curves, SER) F->G

Caption: Workflow of a clonogenic survival assay.

In Vivo Radiosensitization: Tumor Growth Delay Assay

The tumor growth delay assay is a common in vivo method to evaluate the efficacy of a radiosensitizer.

1. Tumor Implantation:

  • Implant tumor cells subcutaneously or orthotopically into immunocompromised mice or rats.[9][10]

2. Tumor Growth and Randomization:

  • Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

  • Randomize the animals into different treatment groups:

    • Control (no treatment)

    • Drug alone

    • Radiation alone

    • Drug plus radiation

3. Treatment:

  • Administer the nitroimidazole compound (e.g., via intraperitoneal injection) at a specified time before localized tumor irradiation.

  • Irradiate the tumors with a single dose or a fractionated regimen.

4. Tumor Growth Monitoring:

  • Measure the tumor volume at regular intervals (e.g., every 2-3 days) using calipers.

5. Data Analysis:

  • Plot the mean tumor volume for each group as a function of time.

  • The tumor growth delay is determined as the difference in time for the tumors in the treated groups to reach a specific volume (e.g., four times the initial volume) compared to the control group.

  • The Dose Modification Factor (DMF) can be calculated by comparing the radiation dose required to achieve a certain tumor control probability (TCD50) with and without the sensitizer.[5]

G A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomization of Animals B->C D Drug Administration C->D Treatment Groups E Tumor Irradiation C->E Radiation Only Group D->E F Tumor Volume Monitoring E->F G Data Analysis (Growth Delay, DMF) F->G

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity for 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with antibodies targeting 2-(5-Nitro-1H-imidazol-1-yl)ethanol, a critical aspect of antibody validation is the assessment of cross-reactivity. This guide provides a comparative overview of key experimental methods to determine the specificity of these antibodies. Understanding potential cross-reactivity with structurally similar compounds is paramount for the accuracy of immunoassays and the safety and efficacy of potential therapeutics.

Antibody cross-reactivity occurs when an antibody raised against a specific antigen, in this case, this compound, also binds to other, structurally related molecules.[1][2] Given that this compound is a metabolite of the common antibiotic metronidazole, it is crucial to evaluate the antibody's binding to metronidazole and other nitroimidazole derivatives.[3][4][5][6]

This guide details the experimental protocols for three widely used techniques for assessing antibody cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).

Comparison of Key Techniques for Cross-Reactivity Assessment

The choice of method for assessing cross-reactivity will depend on the specific application, the available resources, and the level of detail required for the binding kinetics. The following table summarizes the key features of ELISA, Western Blot, and SPR for this purpose.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Western BlotSurface Plasmon Resonance (SPR)
Principle Quantifies antigen-antibody binding using an enzyme-catalyzed color change.[7]Detects specific proteins in a complex mixture after separation by size.[8]Measures real-time binding kinetics by detecting changes in refractive index at a sensor surface.[9]
Primary Use High-throughput screening of antibody specificity and cross-reactivity against a panel of related compounds.Confirmation of antibody specificity to a target protein of a specific molecular weight.Detailed kinetic analysis of binding (association and dissociation rates) and affinity.[9][10][11]
Sample Type Purified antigens, cell lysates, serum.Cell lysates, tissue homogenates.Purified antigens and antibodies.[11]
Data Output Quantitative (absorbance).Qualitative/Semi-quantitative (band intensity).Quantitative (real-time binding curves, kinetic constants).[9]
Advantages High throughput, relatively low cost, quantitative.[12]High specificity due to protein separation, widely available.Label-free, real-time data, provides detailed kinetic information.[9][13]
Disadvantages Can be prone to non-specific binding, indirect measurement of binding.[7]Lower throughput, primarily qualitative, requires denatured proteins.Higher initial instrument cost, requires specialized equipment and expertise.[12]

Detailed Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody with various related compounds.[1] This assay measures the ability of a potential cross-reactant to compete with the target antigen for binding to the antibody.

Materials:

  • High-binding 96-well microplates

  • Antibody developed for this compound

  • This compound standard

  • Potential cross-reactants (e.g., metronidazole, tinidazole, and other nitroimidazole derivatives)[3]

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Wash buffer (e.g., PBS-T)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Antigen Coating: Coat the wells of a 96-well microplate with a solution of this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.[14]

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.[14]

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[15]

  • Competitive Reaction: Prepare a series of dilutions for the target antigen (standard curve) and each potential cross-reactant. In a separate plate or tubes, pre-incubate the antibody with each dilution of the standard or cross-reactant for 1 hour at 37°C.

  • Incubation: Add the antibody-antigen/cross-reactant mixtures to the coated and blocked plate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.[16]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.[14]

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the this compound standard. Determine the concentration of each cross-reactant that causes 50% inhibition of the antibody binding (IC50). The percent cross-reactivity can be calculated using the formula:

    % Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100%

Western Blot for Specificity Confirmation

Western blotting can be used to confirm that the antibody specifically recognizes the target antigen, especially if it is conjugated to a carrier protein, and does not bind to other proteins in a complex mixture.

Materials:

  • Protein samples (e.g., cell lysates containing the target antigen if applicable, and control lysates)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibody (for this compound)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Prepare protein lysates and determine protein concentration.

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBS-T).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: A specific band at the expected molecular weight of the target antigen (if it's a protein conjugate) indicates specificity. The absence of bands in control lanes or at other molecular weights suggests low cross-reactivity with other proteins.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of antibody-antigen interactions, making it a powerful tool for detailed characterization of cross-reactivity.[9][13] It measures the association (kon) and dissociation (koff) rates, from which the affinity constant (KD) can be calculated.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Antibody for this compound

  • This compound (analyte)

  • Potential cross-reactants (analytes)

  • Immobilization buffers (e.g., acetate buffer pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Protocol:

  • Antibody Immobilization: Immobilize the antibody onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the this compound over the sensor surface and measure the binding response in real-time.

  • Dissociation: Flow running buffer over the surface to measure the dissociation of the antigen from the antibody.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Cross-Reactivity Testing: Repeat steps 2-4 for each potential cross-reactant at the same concentrations as the target antigen.

  • Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and affinity constant (KD) for the target antigen and each cross-reactant. A lower KD value indicates a higher affinity. The relative affinity for cross-reactants compared to the target antigen provides a quantitative measure of cross-reactivity.

Visualizing Experimental Workflows and Logic

To further clarify the processes involved in assessing antibody cross-reactivity, the following diagrams illustrate a typical experimental workflow and the logical relationship in a cross-reactivity assessment.

G cluster_0 Preparation cluster_1 Competitive Binding cluster_2 Detection cluster_3 Analysis A Immobilize Antigen on Plate B Block Non-specific Sites A->B D Incubate Mixes on Plate B->D C Prepare Antibody + Analyte Mixes (Target and Potential Cross-Reactants) C->D E Add Enzyme-conjugated Secondary Antibody D->E F Add Substrate E->F G Measure Signal F->G H Calculate % Cross-Reactivity G->H

Caption: Workflow for Competitive ELISA Cross-Reactivity Assessment.

G cluster_binding Binding Assessment cluster_conclusion Conclusion Target Target Antigen (this compound) Antibody Specific Antibody Target->Antibody High Affinity Binding Conclusion High Specificity: High affinity for target, low/no affinity for others. CrossReactant1 Structurally Similar Molecule (e.g., Metronidazole) CrossReactant1->Antibody Potential Lower Affinity Binding (Cross-Reactivity) CrossReactant2 Unrelated Molecule CrossReactant2->Antibody No Binding

Caption: Logical Flow of Antibody Cross-Reactivity Assessment.

References

Benchmarking 2-(5-Nitro-1H-imidazol-1-yl)ethanol as a Marker for Tumor Hypoxia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-(5-Nitro-1H-imidazol-1-yl)ethanol and other leading alternatives for the detection and quantification of tumor hypoxia. Experimental data, detailed methodologies, and visual diagrams are presented to support an informed selection of hypoxia markers for research and drug development.

Introduction to Tumor Hypoxia and Nitroimidazole Markers

Tumor hypoxia, a condition of low oxygen tension within tumor microenvironments, is a critical factor in cancer progression, metastasis, and resistance to therapies.[1] Accurate identification and quantification of hypoxic regions are therefore essential for developing effective cancer treatments. Nitroimidazoles are a class of compounds that have become invaluable tools for this purpose. Their mechanism of action relies on bioreductive activation under hypoxic conditions. In cells with low oxygen levels (typically pO2 ≤ 10 mmHg), the nitro group of the imidazole ring is reduced by cellular nitroreductases.[1][2] This reduction leads to the formation of reactive intermediates that covalently bind to intracellular macromolecules, primarily proteins.[3] These stable adducts can then be detected using various methods, providing a map of the hypoxic regions within a tumor.[2]

This compound, also known as Metronidazole impurity D, belongs to the 5-nitroimidazole family.[4] While its parent compound, Metronidazole, has been explored as a hypoxia imaging agent, particularly when radiolabeled, direct and extensive benchmarking data for this compound as a standalone hypoxia marker is limited in publicly available literature.[5][6] This guide, therefore, benchmarks its potential performance by comparing it with well-established 2-nitroimidazole markers: Pimonidazole and EF5, as well as the PET imaging agent Fluoromisonidazole (FMISO).

Comparative Analysis of Hypoxia Markers

The selection of a hypoxia marker depends on the specific research question, the experimental model, and the available detection methodologies. The following tables provide a quantitative comparison of key performance indicators for Pimonidazole, EF5, and FMISO, which can serve as a benchmark for evaluating 5-nitroimidazole compounds like this compound.

FeaturePimonidazoleEF5 (Etanidazole derivative)[18F]FMISO (Fluoromisonidazole)
Class 2-Nitroimidazole2-Nitroimidazole2-Nitroimidazole
Detection Method Immunohistochemistry (IHC), Immunofluorescence (IF), Flow Cytometry, ELISAImmunohistochemistry (IHC), Immunofluorescence (IF), Flow Cytometry, PET Imaging ([18F]EF5)Positron Emission Tomography (PET)
Binding Onset (pO2) < 10 mmHg[2]Inversely proportional to pO2 from 0 to >100 mmHg< 10 mmHg
Typical In Vivo Dose (mice) 60 mg/kg[3]10-30 mg/kg3.7 MBq/kg (0.1 mCi/kg)[7]
Circulation Time ~90 minutes[3]2-3 hours2-4 hours post-injection for static imaging
Key Advantages - Robust and widely used- Extensive body of comparative literature- Allows for quantitative pO2 measurement- Good tissue penetration- Non-invasive, whole-body imaging- Clinically validated
Key Limitations - Primarily qualitative/semi-quantitative- Requires invasive tissue sampling- Longer circulation time- Requires specific antibodies for detection- Lower spatial resolution than IHC- Requires access to a PET scanner and cyclotron

Table 1: Key Quantitative Differences of Leading Hypoxia Markers. This table summarizes the main features and typical experimental parameters for Pimonidazole, EF5, and [18F]FMISO.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language.

Hypoxia_Marker_Activation cluster_normoxia Normoxic Cell (O2 present) cluster_hypoxia Hypoxic Cell (O2 absent) Normoxia_Marker Nitroimidazole Marker Normoxia_Reduction One-electron Reduction Normoxia_Marker->Normoxia_Reduction Normoxia_Radical Radical Anion Normoxia_Reduction->Normoxia_Radical Normoxia_Reoxidation Re-oxidation Normoxia_Radical->Normoxia_Reoxidation Fast O2 O2 Normoxia_Radical->O2 Normoxia_Reoxidation->Normoxia_Marker Hypoxia_Marker Nitroimidazole Marker Hypoxia_Reduction One-electron Reduction Hypoxia_Marker->Hypoxia_Reduction Hypoxia_Radical Radical Anion Hypoxia_Reduction->Hypoxia_Radical Further_Reduction Further Reduction Hypoxia_Radical->Further_Reduction Slow re-oxidation Reactive_Intermediate Reactive Intermediate Further_Reduction->Reactive_Intermediate Macromolecule_Adduct Macromolecule Adducts (e.g., Proteins) Reactive_Intermediate->Macromolecule_Adduct Detection Detection (IHC, PET, etc.) Macromolecule_Adduct->Detection

Caption: Reductive activation of 2-nitroimidazoles under normoxic vs. hypoxic conditions.

IHC_Workflow start Start: Animal with Tumor injection 1. Inject Hypoxia Marker (e.g., Pimonidazole, EF5) start->injection circulation 2. Allow for Circulation (e.g., 90 min - 3 hr) injection->circulation euthanasia 3. Euthanize Animal circulation->euthanasia tissue_harvest 4. Harvest and Fix Tumor Tissue (e.g., Formalin, Freezing) euthanasia->tissue_harvest sectioning 5. Section Tissue (Paraffin or Frozen) tissue_harvest->sectioning staining 6. Immunohistochemical Staining sectioning->staining imaging 7. Microscopy and Image Analysis staining->imaging antigen_retrieval Antigen Retrieval end End: Quantify Hypoxic Fraction imaging->end blocking Blocking primary_ab Primary Antibody (anti-marker adducts) secondary_ab Secondary Antibody (HRP/Fluorophore-conjugated) detection Detection (DAB/Fluorescence)

Caption: General experimental workflow for immunohistochemical detection of hypoxia markers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of novel hypoxia markers like this compound.

Protocol 1: In Vivo Hypoxia Detection with Pimonidazole using Immunohistochemistry

This protocol is adapted from established methods for detecting pimonidazole adducts in tumor-bearing mice.[3]

Materials:

  • Pimonidazole hydrochloride (Hypoxyprobe™-1)

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane)

  • Tissue fixation solution (e.g., 10% neutral buffered formalin)

  • Paraffin or OCT embedding medium

  • Microtome or cryostat

  • Microscope slides

  • Primary antibody: Anti-pimonidazole antibody (e.g., FITC-conjugated mouse monoclonal)

  • Secondary antibody (if required, e.g., HRP-conjugated anti-FITC)

  • DAB substrate kit (for chromogenic detection) or fluorescent mounting medium with DAPI

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

Procedure:

  • Pimonidazole Administration:

    • Prepare a 30 mg/mL solution of pimonidazole hydrochloride in sterile 0.9% saline.

    • Inject tumor-bearing mice intravenously (e.g., via tail vein) with a dose of 60 mg/kg body weight.

    • Allow pimonidazole to circulate for 90 minutes.

  • Tissue Harvest and Fixation:

    • Euthanize the mice using an approved method.

    • Excise tumors and other tissues of interest.

    • Fix tissues in 10% neutral buffered formalin for 24 hours at room temperature, or snap-freeze in liquid nitrogen for frozen sections.

  • Tissue Processing and Sectioning:

    • For formalin-fixed tissues, process through graded alcohols and xylene, and embed in paraffin.

    • For frozen tissues, embed in OCT medium.

    • Cut 5-10 µm thick sections using a microtome or cryostat and mount on slides.

  • Immunohistochemical Staining:

    • Deparaffinize and rehydrate paraffin sections.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).

    • Block non-specific binding with blocking solution for 30-60 minutes.

    • Incubate sections with the primary anti-pimonidazole antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash slides three times with wash buffer.

    • If using an unconjugated primary antibody, incubate with a suitable secondary antibody for 1 hour at room temperature.

    • For chromogenic detection, incubate with DAB substrate until the desired stain intensity develops. For fluorescent detection, mount with a fluorescent mounting medium.

    • Counterstain with hematoxylin (for chromogenic) or DAPI (for fluorescent) if desired.

    • Dehydrate, clear, and mount coverslips.

  • Image Analysis:

    • Visualize stained sections under a microscope.

    • Quantify the hypoxic fraction by measuring the percentage of the stained area relative to the total tumor area using image analysis software.

Protocol 2: In Vivo Hypoxia Imaging with [18F]FMISO PET

This protocol outlines the general procedure for PET imaging of tumor hypoxia using [18F]FMISO.[7]

Materials:

  • [18F]FMISO (produced in a cyclotron)

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane) for animal imaging

  • Catheter for intravenous injection

Procedure:

  • Radiotracer Administration:

    • Administer [18F]FMISO intravenously at a dose of approximately 3.7 MBq/kg.

  • Uptake Period:

    • Allow the radiotracer to distribute and accumulate in hypoxic tissues for 2 to 4 hours. During this time, the animal should be kept warm to minimize stress.

  • PET/CT Imaging:

    • Anesthetize the animal and position it on the scanner bed.

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire a static PET scan over the tumor region for 10-20 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle or blood pool).

    • Calculate the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio. A T/B ratio > 1.2-1.4 is often used to define hypoxic regions.

    • The hypoxic volume can be delineated based on this threshold.

Discussion and Future Directions

While 2-nitroimidazoles like pimonidazole and EF5 are the gold standard for immunohistochemical detection of hypoxia, and [18F]FMISO is the most widely used PET tracer, there is still a need for improved hypoxia markers. The ideal marker would offer high specificity and sensitivity, rapid clearance from normoxic tissues, and the flexibility for detection by multiple modalities.

Based on the available data for metronidazole, a 5-nitroimidazole, it is plausible that this compound could also serve as a hypoxia marker. Studies on radiolabeled metronidazole have shown its feasibility for imaging tumor hypoxia, with tumor-to-muscle ratios comparable to other established agents.[5] However, a direct comparison of the non-radiolabeled this compound with pimonidazole or EF5 using immunohistochemistry is necessary to fully evaluate its performance. Key parameters to assess would include its binding kinetics as a function of pO2, its biodistribution and clearance rates, and the signal-to-noise ratio in immunostaining.

For researchers and drug development professionals, the choice of a hypoxia marker should be guided by the specific experimental needs. For detailed, high-resolution mapping of hypoxia at the cellular level, immunohistochemical methods with markers like pimonidazole or EF5 are preferred. For non-invasive, longitudinal studies of hypoxia in whole organisms, PET imaging with agents like [18F]FMISO is the method of choice. The development and validation of new markers, including 5-nitroimidazole derivatives, will continue to be an important area of research to provide a broader and more versatile toolkit for studying tumor hypoxia.

References

Comparative Guide to the In Vitro and In Vivo Activity of 2-(5-Nitro-1H-imidazol-1-yl)ethanol (Metronidazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of 2-(5-Nitro-1H-imidazol-1-yl)ethanol, commonly known as Metronidazole, with alternative therapeutic agents. The information is supported by experimental data to assist in research and development decisions.

Overview of this compound (Metronidazole)

Metronidazole is a synthetic nitroimidazole derivative that has been a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa since its introduction in 1959.[1] Its selective toxicity is attributed to the reduction of its nitro group within anaerobic or microaerophilic organisms, a process that generates reactive nitroso radicals. These radicals disrupt microbial DNA, leading to cell death.[2] While its primary application is in antimicrobial therapy, emerging research has explored its potential as an anticancer agent, particularly as a radiosensitizer for hypoxic tumor cells.

Antimicrobial Activity

Metronidazole exhibits potent bactericidal activity against a wide spectrum of anaerobic microorganisms.[3] It is particularly effective against Bacteroides fragilis, one of the most resistant anaerobic bacteria.[3][4]

In Vitro Antimicrobial Activity

The in vitro efficacy of metronidazole is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

MicroorganismMetronidazole MIC (mg/L)Hydroxy Metabolite MIC (mg/L)Reference
Bacteroides fragilis1.0 (median)1.0 (median)[5]
Bacteroides spp.1.01.0 - 2.0[6]
Gardnerella vaginalis2 - ≥128 (median 32)4 (median)[5]
Mobiluncus spp.0.5 - ≥128 (median 16)16 (median)[5]
Clostridium perfringensNot specified, but kill-curve studies show a 2 to 5 log decrease in CFU within one hour.Not specified[3][4]

Note: The hydroxy metabolite of metronidazole also demonstrates significant antimicrobial activity, sometimes even more pronounced than the parent compound against certain strains.[5][6]

In Vivo Antimicrobial Activity

Clinical and preclinical studies have consistently demonstrated the efficacy of metronidazole in treating a variety of anaerobic infections.

  • Bacterial Vaginosis: A single 2g dose of metronidazole was found to be as effective as a standard 7-day treatment in eradicating Gardnerella vaginalis, Bacteroides spp., and Mobiluncus spp.[5]

  • Intra-abdominal and Pelvic Sepsis: Metronidazole is effective in treating serious anaerobic infections such as intra-abdominal sepsis and pelvic suppuration.[3][4]

  • Periodontitis: A 15% metronidazole-based gel applied directly into periodontal pockets significantly reduced total bacterial counts in patients with chronic periodontitis.[7]

  • Helicobacter pylori: While effective, exposure to metronidazole can readily induce resistance in H. pylori, which can reduce the efficacy of eradication therapy in mouse models.[8]

Comparison with Alternative Antimicrobial Agents

Metronidazole is a first-choice agent for many anaerobic infections, but alternatives are available, particularly in cases of resistance or patient intolerance.[9][10]

Drug ClassExamplesSpectrum of ActivityKey Considerations
Nitroimidazoles Tinidazole, OrnidazoleSimilar to metronidazole, active against anaerobic bacteria and protozoa.[11][12]Tinidazole has a longer half-life than metronidazole and may be better tolerated.[10]
Lincosamides ClindamycinEffective against many anaerobic bacteria.[9][10]Increasing resistance rates are a concern.[9] Associated with a risk of Clostridioides difficile-associated diarrhea.[10]
Carbapenems Meropenem, Imipenem, ErtapenemBroad-spectrum, including excellent anaerobic coverage.[9]Often reserved for serious or polymicrobial infections.[9][12]
β-lactam/β-lactamase inhibitors Piperacillin/tazobactam, Amoxicillin/clavulanateBroad-spectrum with reliable activity against many anaerobes.[11][12]Considered highly reliable agents for anaerobic infections.[12]
Glycylcyclines TigecyclineBroad-spectrum with excellent activity against anaerobes, including multidrug-resistant strains.[11]FDA warnings regarding mortality risk.[9]

Anticancer Activity

The potential of metronidazole in oncology is an area of active investigation. Its ability to be selectively activated in hypoxic environments, a common feature of solid tumors, makes it a candidate for targeted cancer therapy and as a sensitizer for radiation and chemotherapy.

In Vitro Anticancer Activity
  • Hypoxic Cell Toxicity: Metronidazole demonstrates increased toxicity towards hypoxic mammalian cells compared to aerobic cells.[13]

  • Cholangiocarcinoma (CCA): In gemcitabine-resistant CCA cells, metronidazole reduced aldehyde dehydrogenase (ALDH) activity, which is a cancer stem cell marker. This led to decreased invasiveness and enhanced chemosensitivity.[14]

  • Tongue Squamous Cell Carcinoma: One study found that a high concentration (100 µg/mL) of metronidazole significantly increased the viability of CAL-27 tongue cancer cells after 24 hours, suggesting a complex and potentially context-dependent role.[15]

  • Metronidazole Derivatives: Novel synthesized derivatives of metronidazole have shown promising anticancer activity against various cell lines, including A549 (lung), HCT116 (colon), and MCF-7 (breast).[16]

In Vivo Anticancer Activity

In vivo studies have primarily focused on combining metronidazole with other cancer therapies.

  • Combination with Chemotherapy: When combined with anticancer drugs like 5-fluorouracil and Adriamycin, metronidazole (or the similar compound misonidazole) slightly increased the delay in tumor regrowth in mouse models. However, it also increased host toxicity, such as myelosuppression and weight loss.[17]

  • Carcinogenicity Concerns: It is important to note that some studies have reported that metronidazole can induce cancer in various animal models, and its carcinogenicity in humans remains a topic of debate.[18][19] This has led to prohibitions on its use in food-producing animals in the US and Europe.[18][19]

Comparison with Other Repurposed Anticancer Drugs

The repurposing of existing drugs for cancer therapy is a growing field. The table below compares metronidazole with another repurposed drug, mebendazole, an anti-parasitic agent.

DrugProposed Anticancer MechanismIn Vitro EvidenceIn Vivo/Clinical Evidence
Metronidazole Hypoxia-activated prodrug, DNA damage, ALDH inhibition.[14][20]Selective cytotoxicity in hypoxic cancer cells; reduces cancer stemness markers.[13][14]Enhances effects of some chemotherapies but with increased toxicity[17]; carcinogenic potential in animals.[18]
Mebendazole/Fenbendazole Microtubule disruption, anti-angiogenic effects.Shows anticancer effects in various preclinical cell studies.[21]Mebendazole has shown some positive effects in metastatic colorectal cancer but no benefit and possible harm in other cancers like refractory gastrointestinal cancer.[21]

Experimental Protocols & Visualizations

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., B. fragilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Wilkins-Chalgren broth).

  • Drug Dilution: A serial twofold dilution of metronidazole is prepared in the broth medium in a 96-well microtiter plate. Concentrations typically range from 0.06 to 128 µg/mL.[6]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no drug) are included to ensure bacterial viability.

  • Incubation: The plate is incubated under anaerobic conditions at 35-37°C for 24-48 hours.

  • Determination of MIC: The MIC is read as the lowest concentration of metronidazole that completely inhibits visible growth of the organism.

  • Determination of MBC (Minimum Bactericidal Concentration): An aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of metronidazole or its derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: Cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.

cluster_workflow In Vitro Antimicrobial Susceptibility Workflow prep Prepare Standardized Microorganism Inoculum inoculate Inoculate Microtiter Plate prep->inoculate dilute Perform Serial Dilution of Metronidazole dilute->inoculate incubate Incubate Under Anaerobic Conditions inoculate->incubate read_mic Read MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells to Agar Plates read_mic->subculture read_mbc Read MBC (≥99.9% Killing) subculture->read_mbc

Caption: Workflow for determining MIC and MBC of antimicrobials.

cluster_moa Metronidazole Mechanism of Action in Anaerobes met_ext Metronidazole (Prodrug) met_int Metronidazole met_ext->met_int Passive Diffusion cell_mem Anaerobic Cell Membrane reduction Reduction of Nitro Group nitroreductase Nitroreductase Enzymes nitroreductase->reduction radicals Cytotoxic Nitroso Radicals reduction->radicals damage DNA Strand Breakage & Destabilization radicals->damage dna Bacterial DNA dna->damage death Cell Death damage->death

Caption: Activation and cytotoxic mechanism of Metronidazole.

cluster_comparison Logical Comparison: Metronidazole vs. Alternatives for Anaerobic Infections cluster_met_props Properties cluster_alt_props Properties met Metronidazole met_spec Excellent Anaerobic & Protozoal Spectrum met->met_spec met_res Some Resistance (e.g., H. pylori) met->met_res met_tox Potential Side Effects & Carcinogenicity Concerns met->met_tox alt Alternatives alt_spec Varying Spectrums (Some Broader) alt->alt_spec alt_res Alternative for Metronidazole Resistance alt->alt_res alt_tox Different Side Effect Profiles (e.g., C. diff) alt->alt_tox

Caption: Comparison of Metronidazole and its alternatives.

References

A Head-to-Head Comparison of 2-(5-Nitro-1H-imidazol-1-yl)ethanol (Metronidazole) and Tinidazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two cornerstone nitroimidazole antimicrobials, this guide provides a comparative overview of metronidazole and tinidazole, focusing on their efficacy, pharmacokinetics, and safety profiles. The information is supported by experimental data from various clinical and in vitro studies to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Metronidazole and tinidazole are both 5-nitroimidazole antimicrobial agents, widely used in the treatment of anaerobic bacterial and protozoal infections.[1] While structurally similar, differences in their pharmacokinetic properties and, in some cases, clinical efficacy and tolerability, warrant a detailed comparison. Tinidazole, a second-generation nitroimidazole, is noted for its longer half-life compared to metronidazole.[2][][4]

Mechanism of Action

Both metronidazole and tinidazole are prodrugs that require reductive activation within the microbial cell to exert their cytotoxic effects.[4][5] The mechanism of action involves the entry of the drug into the susceptible microorganism, where the nitro group is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[][4][] This reduction process generates highly reactive nitroso radicals.[2][4][5] These radical species bind to and disrupt the helical structure of the organism's DNA, leading to strand breakage and ultimately, cell death.[2][][] This selective toxicity is effective in anaerobic environments where the necessary reductive pathways are present.[2][]

Nitroimidazole_Mechanism_of_Action cluster_cell Anaerobic Microorganism Drug Metronidazole / Tinidazole (Prodrug) Activation Reductive Activation (e.g., by Ferredoxin) Drug->Activation Enters Cell Radical Reactive Nitroso Radical Activation->Radical Reduction of Nitro Group DNA Microbial DNA Radical->DNA Binds to Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

Fig. 1: Mechanism of Action of Nitroimidazoles

Pharmacokinetic Profile

A key differentiator between tinidazole and metronidazole is their pharmacokinetic profiles, particularly the elimination half-life. Tinidazole exhibits a significantly longer half-life, which allows for less frequent dosing regimens.

ParameterMetronidazoleTinidazoleReference(s)
Elimination Half-life 7.9 - 8.8 hours12.5 - 14.7 hours[2][][4]
Protein Binding ~20%~12%[2]
Bioavailability (Oral) ~80% (practically complete)Practically complete[][4]
Metabolism HepaticHepatic (primarily CYP3A4)[1][7]
Excretion Primarily renal (77%)Primarily renal (20-25% as unchanged drug)[4]

Comparative Efficacy

The clinical efficacy of metronidazole and tinidazole has been compared across various infections, with outcomes often dependent on the specific pathogen and the dosing regimen employed.

Bacterial Vaginosis

For bacterial vaginosis, studies have shown varied results. Some meta-analyses and randomized controlled trials report similar efficacy and safety profiles between the two drugs.[8] For instance, one study found no significant difference in cure rates between metronidazole (500 mg twice daily for 7 days) and two different tinidazole regimens (500 mg or 1 g twice daily for 7 days).[8] However, another randomized, double-blind study concluded that low-dose tinidazole (500 mg once daily for 5 days) offered better long-term cure rates at 4 weeks compared to metronidazole (500 mg twice daily for 5 days).[9] A comparative study of single-dose therapies found that a 2g single dose of tinidazole resulted in a higher cure rate at 4 weeks (97.7%) compared to a 2g single dose of metronidazole (77.9%).[10]

Study / AnalysisMetronidazole RegimenTinidazole RegimenKey Efficacy FindingReference(s)
Meta-analysisVariousVariousSimilar efficacy and safety[8]
Randomized Trial500 mg BID for 7 days500 mg or 1g BID for 7 daysNo significant difference in cure rates[8]
Randomized Trial500 mg BID for 5 days500 mg OD for 5 daysTinidazole showed significantly higher cure rates at 4 weeks[9]
Comparative Trial2g single dose2g single doseTinidazole had a 100% cure rate at 1 week and 97.7% at 4 weeks, vs. 88.4% and 77.9% for metronidazole[10]
Trichomoniasis

In the treatment of trichomoniasis, tinidazole has demonstrated superior parasitological cure rates in some studies. A randomized trial showed significantly higher cure rates for tinidazole (94%) compared to metronidazole (64%).[2] In vitro studies on metronidazole-resistant Trichomonas vaginalis isolates have shown that the minimal lethal concentrations (MLCs) for tinidazole were significantly lower than those for metronidazole, suggesting it may be a viable option for resistant infections.[11]

Giardiasis

For giardiasis, tinidazole is often considered a first-line treatment.[2] A randomized controlled clinical trial in children found that a single dose of tinidazole was more effective (88.1% cure rate) than a seven-day course of metronidazole (67.2% cure rate).[9]

Amebiasis

Both drugs are effective in treating amebiasis. Traditional treatment for amebic liver abscess involves metronidazole (500mg three times daily for 7-10 days), while tinidazole (2g daily for 3 days) has also shown good results.[2]

Safety and Tolerability Profile

The side effect profiles of metronidazole and tinidazole are generally similar, with gastrointestinal complaints being the most common. These can include nausea, vomiting, and a metallic taste.[] Some studies suggest that tinidazole may have a slightly better side effect profile. For instance, in a study on bacterial vaginosis, adverse events were reported to be fewer in the tinidazole group (5.8%) compared to the metronidazole group (20.8%).[12] However, other large-scale studies have found no significant differences in the incidence of adverse events between the two drugs.[8] Both medications can cause a disulfiram-like reaction with alcohol.[]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols from key comparative studies.

Randomized, Double-Blind Study in Bacterial Vaginosis
  • Objective: To compare the efficacy and tolerability of oral metronidazole and tinidazole in patients with bacterial vaginosis.

  • Study Design: A randomized, double-blind, comparative study.

  • Participants: 120 women diagnosed with bacterial vaginosis based on Amsel's criteria. Exclusion criteria included pregnancy, lactation, known hypersensitivity to nitroimidazoles, and recent antibiotic use.

  • Intervention:

    • Group 1: Tablet metronidazole 500 mg twice daily for 5 days.

    • Group 2: Tablet tinidazole 500 mg once daily + one placebo tablet for 5 days.

  • Follow-up: Patients were evaluated at 1 week and 4 weeks post-treatment.

  • Outcome Measures: The primary outcome was the cure rate, defined by the absence of all four of Amsel's criteria. The secondary outcome was the incidence of adverse drug reactions.

  • Statistical Analysis: The Chi-square test was used to compare cure rates and the incidence of side effects between the two groups.[9]

BV_Trial_Workflow Screening Patient Screening (Amsel's Criteria for BV) Randomization Randomization (Double-Blind) Screening->Randomization Group_M Group M: Metronidazole 500mg BID for 5 days Randomization->Group_M Group_T Group T: Tinidazole 500mg OD + Placebo for 5 days Randomization->Group_T FollowUp1 Follow-up at 1 Week (Assess immediate cure) Group_M->FollowUp1 Group_T->FollowUp1 FollowUp2 Follow-up at 4 Weeks (Assess long-term cure and relapse) FollowUp1->FollowUp2 Analysis Data Analysis (Cure Rates & Side Effects) FollowUp2->Analysis

Fig. 2: Experimental workflow for a comparative BV trial.
In Vitro Susceptibility Testing of Trichomonas vaginalis

  • Objective: To compare the in vitro activities of tinidazole and metronidazole against clinically metronidazole-resistant T. vaginalis isolates.

  • Methodology:

    • Isolates: 104 clinical isolates of T. vaginalis from patients with suspected metronidazole resistance were used.

    • Culture: Isolates were maintained in Diamond's Trypticase-yeast-maltose medium.

    • Susceptibility Assay: A modified Meingassner method was used to determine the Minimal Lethal Concentration (MLC) under aerobic conditions.

    • Drug Concentrations: A range of metronidazole and tinidazole concentrations were tested.

    • Incubation: Cultures were incubated at 37°C for 48 hours.

    • Endpoint: The MLC was defined as the lowest drug concentration at which no motile trichomonads were observed.

  • Statistical Analysis: The Wilcoxon signed-rank test was used for statistical comparisons of drug effects.[11]

Conclusion

Both metronidazole and tinidazole are highly effective nitroimidazole antimicrobials. Tinidazole's longer half-life offers the advantage of simpler, often single-dose, regimens, which may improve patient adherence. In certain infections, such as trichomoniasis and giardiasis, evidence suggests tinidazole may have superior efficacy. For bacterial vaginosis, the results are more varied, with some studies indicating similar efficacy while others suggest a benefit for tinidazole, particularly in long-term cure rates. The side effect profiles are largely comparable, though some evidence points to better tolerability with tinidazole. The choice between these two agents should be guided by the specific clinical indication, local resistance patterns, patient factors, and cost-effectiveness. Further head-to-head clinical trials with standardized methodologies will continue to refine our understanding of the relative merits of these two important drugs.

References

independent verification of the antiparasitic properties of 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-(5-Nitro-1H-imidazol-1-yl)ethanol and Related 5-Nitroimidazole Antiparasitic Agents

This guide provides a comparative analysis of the antiparasitic properties of this compound and other key 5-nitroimidazole derivatives. Due to a lack of extensive, publicly available experimental data specifically for this compound, this document leverages data from structurally similar and well-researched compounds within the same chemical class. These include the widely used drugs Metronidazole, Tinidazole, and Ornidazole. This approach allows for an informed, albeit inferred, assessment of the potential efficacy of this compound against various parasites.

The 5-nitroimidazole class of compounds has been a cornerstone in the treatment of anaerobic protozoan and bacterial infections for over half a century.[1][2][3][4] Their mechanism of action, which involves the reduction of the nitro group within anaerobic organisms to produce cytotoxic radicals, provides a selective toxicity profile.[5][6][7][8][9] This guide will delve into the comparative efficacy of these agents, their mechanism of action, and the standardized protocols used for their evaluation.

Comparative Efficacy of 5-Nitroimidazole Derivatives

The following table summarizes the in vitro activity of several key 5-nitroimidazole compounds against common protozoan parasites. The data is presented as the 50% inhibitory concentration (IC50) or minimum lethal concentration (MLC), which represent the concentration of the drug required to inhibit the growth of or kill 50% of the parasites, respectively.

CompoundParasiteIC50 / MLC (µM)Reference
Metronidazole Giardia lamblia6.1 - 18[1]
Entamoeba histolytica5.0[1]
Trichomonas vaginalis≤ 1 µg/mL (MLC)[8]
Tinidazole Giardia lamblia≤ 0.5 µg/mL (MIC)[10]
Entamoeba histolytica-
Trichomonas vaginalisMLC ≥ 6.3 µg/ml associated with treatment failure[11][12]
Ornidazole Giardia lamblia0.12 mg/L (IC50)[13]
Entamoeba histolytica-
Trichomonas vaginalis-
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole Entamoeba histolytica1.47[14]
Giardia intestinalis1.47[14]

Mechanism of Action: The 5-Nitroimidazole Pathway

The antiparasitic activity of 5-nitroimidazole compounds is dependent on the anaerobic or microaerophilic metabolism of susceptible organisms.[3][8] The drug enters the parasite via passive diffusion in an inactive prodrug form.[9] Inside the parasite, low-redox-potential electron transport proteins, such as ferredoxin, reduce the nitro group of the 5-nitroimidazole.[3][5][7] This reduction creates a short-lived nitroso free radical and other reactive intermediates that are highly cytotoxic.[8] These reactive molecules can then bind to and damage the parasite's DNA, leading to strand breakage and destabilization of the DNA helix, ultimately resulting in cell death.[6][8][15]

G General Mechanism of Action of 5-Nitroimidazoles cluster_parasite Anaerobic Parasite Cell Prodrug 5-Nitroimidazole (Prodrug) ActivatedDrug Reduced Nitro Radical Prodrug->ActivatedDrug Reduction DNA Parasite DNA ActivatedDrug->DNA Interaction DamagedDNA Damaged DNA DNA->DamagedDNA Damage CellDeath Cell Death DamagedDNA->CellDeath Ferredoxin Ferredoxin (reduced) Ferredoxin->Prodrug e- transfer PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) PFOR->Ferredoxin e- transfer Pyruvate Pyruvate Pyruvate->PFOR metabolism

Mechanism of 5-Nitroimidazole Activation

Experimental Protocols for In Vitro Antiparasitic Susceptibility Testing

The following are generalized protocols for determining the in vitro susceptibility of common protozoan parasites to antiparasitic compounds.

In Vitro Susceptibility Testing of Giardia lamblia

This protocol is adapted from established methods for testing the susceptibility of Giardia lamblia trophozoites to various antimicrobial agents.[10][13]

a. Parasite Culture:

  • Giardia lamblia trophozoites (e.g., WB strain) are cultured axenically in TYI-S-33 medium supplemented with bovine bile and serum at 37°C.[16]

  • Trophozoites are grown to the late logarithmic phase of growth for use in the assay.

b. Drug Preparation:

  • The test compound and reference drugs (e.g., Metronidazole, Tinidazole) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial two-fold dilutions of the drugs are prepared in fresh culture medium.

c. Susceptibility Assay:

  • Trophozoites are harvested, washed, and resuspended in fresh medium to a concentration of 5 x 10^4 trophozoites/mL.

  • 100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.

  • 100 µL of the drug dilutions are added to the respective wells.

  • Control wells containing parasites without any drug and medium-only wells are included.

  • The plates are incubated anaerobically at 37°C for 48 hours.

d. Determination of IC50:

  • After incubation, the number of viable trophozoites is determined using a hemocytometer or a viability stain (e.g., trypan blue).

  • The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Susceptibility Testing of Entamoeba histolytica

This protocol is based on the nitroblue tetrazolium (NBT) reduction assay for determining the susceptibility of Entamoeba histolytica.[17]

a. Parasite Culture:

  • Entamoeba histolytica trophozoites (e.g., HM1:IMSS strain) are cultured in TYI-S-33 medium at 37°C.

  • Trophozoites are harvested during the logarithmic growth phase.

b. Drug Preparation:

  • Stock solutions of the test and reference compounds are prepared as described for Giardia.

  • Serial dilutions are made in the culture medium.

c. Susceptibility Assay:

  • The parasite count is adjusted to 3 x 10^5 parasites/mL in fresh medium.

  • In a 96-well microtiter plate, serial dilutions of the drugs are performed.

  • The parasite suspension is added to each well.

  • The plates are incubated at 37°C for 24 hours.

d. NBT Reduction and IC50 Determination:

  • After incubation, NBT solution is added to each well, and the plates are incubated for another 2-3 hours.

  • The reaction is stopped, and the formazan product is dissolved.

  • The absorbance is read at a specific wavelength (e.g., 570 nm).

  • The IC50 is determined by comparing the absorbance of the drug-treated wells to the control wells.

In Vitro Susceptibility Testing of Trichomonas vaginalis

This protocol describes a broth microdilution method for determining the minimum lethal concentration (MLC) of drugs against Trichomonas vaginalis.[11][12][18]

a. Parasite Culture:

  • Trichomonas vaginalis isolates are cultured in Diamond's TYM medium supplemented with serum at 37°C.

b. Drug Preparation:

  • Stock solutions and serial dilutions of the test and reference compounds are prepared in the culture medium.

c. Susceptibility Assay:

  • Parasites are harvested, washed, and resuspended to a concentration of 1 x 10^4 cells/mL.

  • The parasite suspension is added to a 96-well microtiter plate containing the drug dilutions.

  • The plates are incubated anaerobically at 37°C for 48 hours.

d. Determination of MLC:

  • After incubation, the wells are examined microscopically for motile trichomonads.

  • The MLC is defined as the lowest drug concentration at which no motile parasites are observed.

G Experimental Workflow for In Vitro Antiparasitic Susceptibility Testing Start Start ParasiteCulture Parasite Culture (e.g., G. lamblia, E. histolytica, T. vaginalis) Start->ParasiteCulture DrugPrep Drug Preparation (Test Compound & Reference Drugs) Start->DrugPrep AssaySetup Assay Setup in 96-well plate (Parasites + Drug Dilutions) ParasiteCulture->AssaySetup SerialDilution Serial Dilution of Drugs DrugPrep->SerialDilution SerialDilution->AssaySetup Incubation Incubation (Anaerobic, 37°C, 24-48h) AssaySetup->Incubation Viability Assessment of Parasite Viability (Microscopy, NBT assay, etc.) Incubation->Viability DataAnalysis Data Analysis (Calculate IC50 or MLC) Viability->DataAnalysis End End DataAnalysis->End

In Vitro Antiparasitic Susceptibility Workflow

Conclusion

While direct experimental evidence for the antiparasitic properties of this compound is currently limited in the public domain, its structural similarity to highly effective 5-nitroimidazole drugs like Metronidazole and Tinidazole suggests it would likely exhibit a comparable spectrum of activity against anaerobic protozoa. The established mechanism of action for this class of compounds, involving reductive activation to cytotoxic radicals, is expected to be conserved. The provided experimental protocols offer a standardized framework for the future independent verification and quantitative comparison of this compound against existing antiparasitic agents. Further research is warranted to definitively characterize its efficacy and potential as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 2-(5-Nitro-1H-imidazol-1-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of 2-(5-Nitro-1H-imidazol-1-yl)ethanol, a nitroimidazole derivative, is crucial for maintaining laboratory safety and environmental protection. This compound is classified as harmful if swallowed and requires handling as hazardous waste. Adherence to institutional and national regulations is paramount to ensure the safety of personnel and the environment. This guide provides a procedural framework for the safe disposal of this compound in a laboratory setting.

Hazard and Classification Summary

This compound is categorized as a hazardous substance. The following table summarizes its key hazard information.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following protocol outlines the essential steps for its safe management as hazardous waste.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles

  • Laboratory coat

2. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste. The container must be compatible with the chemical.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram (GHS07).

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated lab supplies such as gloves, weighing paper, and pipette tips should be collected in a designated solid hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible chemicals.

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Keep the container tightly sealed except when adding waste.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.

  • Do not dispose of this compound down the drain or in regular trash. Nitroimidazole compounds are persistent in the environment and require specialized disposal methods.

  • High-temperature incineration is the generally accepted and safe method for the final disposal of pharmaceutical waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated lab supplies) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused solutions, etc.) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact end End: Proper Disposal via Authorized Hazardous Waste Vendor ehs_contact->end

Caption: Disposal workflow for this compound waste.

Chemical Degradation Considerations

Studies on related nitroimidazole compounds, such as metronidazole, indicate that they are relatively stable and not readily biodegradable. Advanced oxidation processes, like ozonation or UV treatment in the presence of hydrogen peroxide, can degrade these compounds, but these methods are not suitable for standard laboratory disposal. Therefore, chemical treatment in the lab is not recommended. The most appropriate disposal route is through a certified hazardous waste management service that utilizes high-temperature incineration.

References

Personal protective equipment for handling 2-(5-Nitro-1H-imidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(5-Nitro-1H-imidazol-1-yl)ethanol (CAS: 5006-68-8). The following information is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best PracticesRationale
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[5][6][7]To protect eyes and face from splashes and airborne particles.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for handling larger quantities or during prolonged procedures.[5][7] Inspect gloves for tears or punctures before each use and wash hands thoroughly after removal.To prevent skin contact and absorption.
Body Laboratory CoatA fully-buttoned, long-sleeved lab coat is required to protect against skin contact. For larger quantities or potential for significant splashing, a chemically resistant apron or suit may be necessary.[5][8][9]To protect skin and personal clothing from contamination.
Respiratory Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is required.[5][8]To prevent inhalation of the compound, which may cause respiratory irritation.
Footwear Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[9]To protect the feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.

  • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • Designate a specific area for handling the compound and ensure it is clean and uncluttered.

2. Donning PPE:

  • Follow the proper sequence for donning PPE: lab coat, then respirator (if required), followed by safety goggles/face shield, and finally gloves (donning the outer pair last if double-gloving).

3. Handling the Compound:

  • All weighing and transferring of the solid compound must be performed within a chemical fume hood to control dust.[10]

  • Use tools and techniques that minimize the generation of airborne particles.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep containers with the compound sealed when not in use.

4. After Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[10]

  • Follow the correct doffing procedure for PPE to avoid cross-contamination.

5. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[11]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency response personnel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Contaminated Materials: This includes empty containers, used PPE (gloves, lab coats), and any contaminated labware.

  • Collection: Collect all contaminated materials in a designated, labeled, and sealed container. The label should clearly identify the contents as hazardous waste and include the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in the regular trash.

Workflow for PPE Selection, Use, and Disposal

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_use Use cluster_disposal Disposal start Start: Handling Required assess_hazard Assess Hazards: - Harmful if swallowed - Potential skin/eye/respiratory irritant start->assess_hazard select_ppe Select Appropriate PPE based on Task assess_hazard->select_ppe ppe_items Mandatory PPE: - Safety Goggles/Face Shield - Nitrile Gloves (Double-Glove) - Lab Coat - Closed-Toe Shoes - Fume Hood/Respirator select_ppe->ppe_items don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe emergency Emergency Occurs? (Spill, Exposure) handle_chemical->emergency collect_waste Collect Contaminated PPE in Designated Hazardous Waste Bin doff_ppe->collect_waste dispose Dispose of Waste via Institutional EHS Procedures collect_waste->dispose end End dispose->end emergency->doff_ppe No emergency_protocol Follow Emergency Procedures: - First Aid - Spill Response emergency->emergency_protocol Yes emergency_protocol->doff_ppe

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.